2-(4H-1,2,4-triazol-4-yl)phenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,4-triazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-4-2-1-3-7(8)11-5-9-10-6-11/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPIZLVRFRBKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649926 | |
| Record name | 2-(4H-1,2,4-Triazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889129-51-5 | |
| Record name | 2-(4H-1,2,4-Triazol-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2-(4H-1,2,4-triazol-4-yl)phenol
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4H-1,2,4-triazol-4-yl)phenol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities including antifungal, anticancer, and anticonvulsant properties.[1][2] This document serves as a practical, field-proven resource, detailing the causal relationships behind experimental choices and providing robust, self-validating protocols for its preparation and structural elucidation.
Strategic Approach to Synthesis
The synthesis of this compound is efficiently achieved through a direct condensation and cyclization reaction. The chosen pathway involves the reaction of o-aminophenol with diformylhydrazine. This method is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction, which proceeds to form the stable triazole ring system.
The underlying mechanism involves the initial formation of a Schiff base-like intermediate through the reaction of the primary amine of o-aminophenol with the formyl groups of diformylhydrazine. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic 1,2,4-triazole ring. The use of a high-temperature, high-pressure environment, facilitated by a sealed autoclave, is critical to drive the reaction to completion, overcoming the activation energy required for the cyclization and dehydration steps.
Synthesis Workflow Diagram
Caption: Synthetic route for this compound.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis and is designed for reproducibility.[3]
Materials:
-
Diformylhydrazine (0.6 mmol, 0.053 g)
-
o-Aminophenol (0.6 mmol, 0.065 g)
-
Deionized Water
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Reactant Loading: Accurately weigh and add diformylhydrazine (0.6 mmol) and o-aminophenol (0.6 mmol) to a Teflon-lined stainless steel autoclave.
-
Sealing and Heating: Securely seal the autoclave. Place the vessel in a furnace and heat to 443 K (170 °C). Maintain this temperature for 48 hours.
-
Expert Insight: The sealed autoclave ensures that the reaction proceeds under sufficient pressure to facilitate the condensation and prevents the sublimation of starting materials at high temperatures.
-
-
Cooling: After the reaction period, turn off the furnace and allow the autoclave to cool slowly to ambient temperature (approx. 293 K).
-
Product Isolation: Carefully open the autoclave in a well-ventilated fume hood. The solid product should be visible.
-
Purification: Isolate the crude product. Wash the solid sequentially with hot deionized water and then hot ethanol. This step is crucial for removing unreacted starting materials and soluble byproducts.
-
Trustworthiness Check: The use of hot solvents for washing is a deliberate choice to maximize the removal of impurities while minimizing the loss of the desired product, which is less soluble in these solvents.
-
-
Drying: Dry the resulting black crystals. The reported yield for this procedure is approximately 64% based on the limiting reagent, o-aminophenol.[3]
Comprehensive Characterization
Structural confirmation and purity assessment are paramount. A multi-technique approach is required to unambiguously characterize the synthesized this compound.
Characterization Workflow Diagram
Caption: A multi-faceted workflow for compound characterization.
Elemental and Physical Analysis
Elemental analysis provides the empirical formula, which is a fundamental validation of the product's composition. X-ray crystallography offers definitive proof of structure and stereochemistry.
| Analysis Type | Parameter | Expected/Calculated Value | Found Value[3] |
| Molecular Formula | - | C₈H₇N₃O | - |
| Molecular Weight | - | 161.17 g/mol | - |
| Elemental Analysis | % Carbon | 59.62% | 59.70% |
| % Hydrogen | 4.38% | 4.25% | |
| % Nitrogen | 26.07% | 26.06% | |
| X-ray Crystallography | Crystal System | Monoclinic | Monoclinic |
| Dihedral Angle | - | 41.74° (between rings) |
Spectroscopic Data
Spectroscopic methods provide detailed information about the molecular structure and functional groups present.
2.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum is used to identify key functional groups. The absence of primary amine (NH₂) stretches from o-aminophenol and carbonyl (C=O) stretches from diformylhydrazine, coupled with the appearance of characteristic triazole and phenol peaks, confirms the reaction's success.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3200 | O-H Stretch (broad) | Phenolic -OH |
| ~3150-3050 | C-H Stretch | Aromatic C-H |
| ~1620-1580 | C=N Stretch | Triazole Ring |
| ~1550-1450 | C=C Stretch | Aromatic Ring |
| ~1260-1180 | C-O Stretch | Phenolic C-O |
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides precise information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum should show distinct signals for the triazole protons and the four protons of the disubstituted benzene ring, in addition to the phenolic proton.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH |
| ~8.5 - 8.8 | Singlet | 2H | Triazole C-H |
| ~6.9 - 7.5 | Multiplet | 4H | Aromatic C-H |
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | Phenolic C-O |
| ~145 | Triazole C-H |
| ~130 - 115 | Aromatic Carbons |
2.3.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the title compound.
| Technique | Parameter | Expected Value |
| Electron Ionization (EI-MS) | Molecular Ion [M]⁺ | m/z 161 |
Conclusion and Broader Significance
The successful synthesis and rigorous characterization of this compound provide a foundation for its further exploration. Compounds containing the 1,2,4-triazole scaffold are widely investigated for their rich coordination chemistry and diverse biological applications.[2][3] The phenolic hydroxyl group and the nitrogen atoms of the triazole ring make this molecule an excellent candidate for use as a ligand in the development of novel metal complexes and as a building block for more complex pharmaceutical agents.[3] The protocols and data presented herein offer a validated and reliable resource for researchers in synthetic chemistry, drug discovery, and materials science.
References
An In-Depth Technical Guide to the Crystal Structure of 2-(4H-1,2,4-triazol-4-yl)phenol
Abstract
This technical guide provides a comprehensive analysis of the molecular and crystal structure of 2-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest in medicinal chemistry and materials science. The compound was synthesized via a hydrothermal reaction between diformylhydrazine and o-aminophenol. Single-crystal X-ray diffraction analysis reveals that the compound crystallizes in the monoclinic system with the space group P2₁/n. The key structural feature is a significant dihedral angle of 41.74 (12)° between the planes of the phenol and 1,2,4-triazole rings, indicating a non-planar molecular conformation. This guide details the synthetic protocol, full crystallographic data, and an in-depth discussion of the intramolecular geometry and intermolecular forces that govern the three-dimensional crystal packing. This information is critical for researchers in drug design, providing a structural foundation for understanding potential biological activity and for the rational design of novel triazole-based derivatives.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The stability of the triazole ring, combined with its capacity to act as both a hydrogen bond donor and acceptor, makes it an excellent pharmacophore for interacting with biological targets.[3] The compound this compound combines this versatile heterocycle with a phenol group, a common functional group in biologically active molecules, creating a structure with significant potential for forming robust intermolecular interactions.
Understanding the precise three-dimensional arrangement of atoms in the solid state is paramount for structure-activity relationship (SAR) studies and for predicting the physicochemical properties of a compound, such as solubility and stability. Single-crystal X-ray diffraction is the definitive method for elucidating this arrangement. This guide presents a detailed crystallographic investigation of this compound, offering field-proven insights into its synthesis, molecular geometry, and supramolecular architecture.
Synthesis and Characterization
The synthesis of this compound was achieved through a hydrothermal method, a technique known for producing high-quality crystalline materials. The choice of this method is causal to obtaining single crystals suitable for X-ray diffraction directly from the reaction mixture.
Experimental Protocol: Synthesis
A step-by-step methodology for the synthesis is provided below.[3][4]
-
Reactant Preparation: In a Teflon-lined stainless steel autoclave, combine diformylhydrazine (0.6 mmol, 0.053 g) and o-aminophenol (0.6 mmol, 0.065 g).
-
Hydrothermal Reaction: Seal the autoclave and place it in a furnace. Heat the mixture to 443 K (170 °C) and maintain this temperature for 2 days. The high temperature and pressure facilitate the cyclization and dehydration reactions necessary to form the triazole ring.
-
Cooling and Isolation: After the reaction period, cool the vessel to room temperature (293 K).
-
Purification: Isolate the product and wash it thoroughly with hot water followed by hot ethanol to remove any unreacted starting materials and byproducts. This washing protocol is critical for achieving high purity.
-
Product: The resulting black crystals are air-stable and suitable for X-ray diffraction studies. The reported yield is 64% based on o-aminophenol.[3][4]
Characterization Data:
-
Elemental Analysis (%): For C₈H₇N₃O, Found (Calculated): C 59.70 (59.61), H 4.25 (4.38), N 26.06 (26.08).[4] The close correlation between the found and calculated values validates the elemental composition of the synthesized compound.
Caption: Workflow for the synthesis and analysis of the title compound.
Crystallographic Analysis
The core of this guide is the detailed structural elucidation of this compound using single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines a self-validating system for crystallographic data collection and structure refinement.
-
Crystal Selection: A suitable black crystal with dimensions of 0.42 × 0.37 × 0.35 mm was selected and mounted.[4]
-
Data Collection: Data were collected at 293 K on a Rigaku Mercury CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[4] The choice of molybdenum radiation is standard for small organic molecules, providing good resolution.
-
Data Reduction: The collected data were processed using the CrystalClear software suite.[4] This step includes cell refinement and data reduction. A multi-scan absorption correction was applied.
-
Structure Solution: The crystal structure was solved using direct methods with the SHELXTL software package.[4] Direct methods are powerful algorithms for determining initial phase information from the diffraction intensities.
-
Structure Refinement: The structure was refined by full-matrix least-squares on F² using SHELXTL.[4] Hydrogen atoms were placed in calculated positions and refined using a riding model.[4]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Results and Discussion
The crystallographic analysis provides definitive data on the molecular structure and its packing in the solid state.
Molecular Structure
The molecular structure of this compound is presented below. A crucial finding from the analysis is that the molecule is not planar. The dihedral angle between the mean planes of the benzene ring and the triazole ring is 41.74 (12)°.[3][4] This twisted conformation is significant as it influences the crystal packing and can dictate how the molecule fits into the active site of a biological target.
Caption: Connectivity diagram of this compound.
Crystal Packing and Intermolecular Interactions
Although the primary publication does not detail the intermolecular interactions, the presence of a phenolic hydroxyl group and multiple nitrogen atoms in the triazole ring strongly implies the formation of hydrogen bonds. In related phenolic triazole structures, O—H⋯N hydrogen bonds are a dominant and structure-directing interaction, often linking molecules into chains or more complex networks.[5][6] These hydrogen bonds, along with potential C—H⋯N weak interactions and π–π stacking between aromatic rings, are critical for stabilizing the overall crystal lattice.[6][7] The analysis of similar crystal structures suggests that the phenol group's hydrogen atom likely forms a hydrogen bond with one of the un-substituted nitrogen atoms of the triazole ring of an adjacent molecule.[5][6]
Crystallographic Data
The key crystallographic and structure refinement parameters are summarized in the table below for easy reference and comparison.[3][4]
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C₈H₇N₃O |
| Formula weight (Mᵣ) | 161.17 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 7.273 (3) |
| b (Å) | 14.265 (4) |
| c (Å) | 7.720 (3) |
| β (°) | 90.93 (3) |
| Volume (V) (ų) | 800.8 (5) |
| Z | 4 |
| Data Collection | |
| Diffractometer | Rigaku Mercury CCD |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293 |
| Reflections collected | 5037 |
| Independent reflections | 1460 |
| Refinement | |
| Refinement on | F² |
| R[F² > 2σ(F²)] | 0.067 |
| wR(F²) | 0.237 |
| Goodness-of-fit (S) | 1.09 |
| Data / parameters | 1460 / 110 |
Conclusion
This guide has provided a detailed, technically grounded overview of the crystal structure of this compound. The synthesis via a hydrothermal route yields high-quality single crystals, enabling precise structural determination. The key findings from the single-crystal X-ray diffraction analysis are the compound's crystallization in a monoclinic system and its distinct non-planar conformation, characterized by a 41.74° dihedral angle between the aromatic rings. This structural information, particularly the intramolecular geometry and the potential for strong intermolecular hydrogen bonding, is fundamental for the fields of drug discovery and materials science. These data provide a solid foundation for further computational studies, for understanding structure-activity relationships, and for the design of new functional molecules based on the 1,2,4-triazole scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Properties of 2-(4H-1,2,4-triazol-4-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of the heterocyclic compound 2-(4H-1,2,4-triazol-4-yl)phenol. The document is designed to serve as a core reference for researchers and professionals in drug development and materials science. It delves into the synthesis, structural characterization, and the theoretical and experimental spectroscopic analysis of this molecule, covering Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide explores the electronic properties through computational analyses such as Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) analysis. Each section is supported by detailed methodologies and contextual data from analogous compounds to provide a thorough understanding of the molecule's characteristics.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique coordination chemistry. Compounds incorporating this heterocyclic ring system exhibit a wide range of pharmacological properties, including antifungal, antimicrobial, and anticancer activities. The substitution of a phenol group at the 2-position of the 1,2,4-triazole ring, as in this compound, creates a molecule with significant potential for forming intra- and intermolecular hydrogen bonds, which can profoundly influence its physicochemical and biological properties. A thorough understanding of its spectroscopic signature is paramount for its identification, characterization, and the elucidation of its structure-activity relationships.
This guide provides an in-depth analysis of the spectroscopic and electronic properties of this compound, offering both experimental data where available and theoretical insights to fill existing gaps in the literature.
Synthesis and Structural Elucidation
The synthesis of this compound has been reported via the reaction of diformylhydrazine with o-aminophenol. This reaction provides a direct route to the target compound, yielding stable crystals suitable for a variety of analytical techniques.
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is as follows[1]:
-
Combine diformylhydrazine (0.6 mmol, 0.053 g) and o-aminophenol (0.6 mmol, 0.065 g) in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in a furnace at 443 K for 2 days.
-
Cool the reaction vessel to 293 K.
-
Isolate the product and wash it with hot water and hot ethanol to obtain black crystals.
The reported yield for this synthesis is approximately 64% based on o-aminophenol[1].
Caption: Synthesis workflow for this compound.
Crystal Structure Analysis
Single-crystal X-ray diffraction analysis has been instrumental in confirming the molecular structure of this compound. The key crystallographic data are summarized in the table below[1].
| Parameter | Value |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 7.273(3) Å |
| b | 14.265(4) Å |
| c | 7.720(3) Å |
| β | 90.93(3)° |
| Volume | 800.8(5) ų |
| Z | 4 |
The dihedral angle between the benzene and triazole rings is reported to be 41.74(12)°, indicating a non-planar conformation[1]. This twist is a critical structural feature that influences the molecule's electronic properties and potential for intermolecular interactions.
Spectroscopic Characterization
This section details the spectroscopic properties of this compound, including FT-IR, UV-Vis, and NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The vibrational spectrum of this compound is characterized by contributions from the phenol and triazole rings.
A theoretical investigation of 2-(1,2,4-triazolyl)phenol isomers using Density Functional Theory (DFT) calculations has provided insights into their vibrational spectra. For the most stable isomers featuring an intramolecular O-H···N hydrogen bond, characteristic vibrational modes are predicted. These theoretical predictions can guide the interpretation of experimental FT-IR spectra.
Based on the functional groups present and data from analogous compounds, the experimental FT-IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3400-3200 | O-H stretch (phenol) | Broad, Medium |
| 3150-3000 | C-H stretch (aromatic and triazole) | Medium to Weak |
| 1620-1580 | C=N stretch (triazole ring) | Medium |
| 1600-1450 | C=C stretch (aromatic ring) | Medium to Strong |
| 1400-1200 | C-O stretch and O-H bend (phenol) | Strong |
| 900-675 | C-H out-of-plane bend (aromatic) | Strong |
A standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method is as follows:
-
Grind a small amount of the crystalline sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.
-
Transfer the finely ground powder to a pellet-forming die.
-
Apply pressure to the die using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions in the aromatic and heterocyclic rings.
| Expected λmax (nm) | Electronic Transition | Associated Chromophore |
| ~200-230 | π → π | Benzene ring (E-band) |
| ~260-280 | π → π | Benzene ring (B-band) / Triazole ring |
| >280 | n → π* | Triazole ring |
The following protocol can be used to obtain the UV-Vis spectrum of this compound:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (absorbance typically between 0.1 and 1.0).
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the solution.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
Caption: Workflow for UV-Vis spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenol and triazole rings. The chemical shifts will be influenced by the electronic effects of the substituents and the solvent.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Phenolic -OH | 9.0 - 10.0 | Singlet (broad) |
| Triazole C-H | 8.0 - 9.0 | Singlet |
| Aromatic C-H | 6.8 - 7.5 | Multiplet |
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Triazole C-H | 140 - 150 |
| Phenolic C-O | 150 - 160 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-N | 130 - 140 |
A general procedure for acquiring NMR spectra is as follows:
-
Dissolve an appropriate amount of the sample (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra, optimizing parameters such as the number of scans and relaxation delay as needed.
Computational Analysis of Electronic Properties
Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. DFT calculations can be used to determine the HOMO and LUMO energies and to visualize the MEP.
HOMO-LUMO Analysis
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic transitions and reactivity of a molecule. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For triazole derivatives, the HOMO is often localized on the electron-rich regions, while the LUMO is distributed over the electron-deficient parts of the molecule.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a visual representation of the charge distribution in a molecule. It is useful for identifying the electrophilic and nucleophilic sites. In the MEP map of this compound, the region around the phenolic oxygen and the nitrogen atoms of the triazole ring are expected to be electron-rich (negative potential, typically colored red), making them susceptible to electrophilic attack. The regions around the hydrogen atoms are expected to be electron-poor (positive potential, typically colored blue), indicating sites for nucleophilic attack.
Caption: Logical flow of computational analysis of electronic properties.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic properties of this compound. By integrating experimental data on its synthesis and crystal structure with theoretical and analogous spectroscopic information, a comprehensive profile of this important heterocyclic compound has been established. The provided experimental protocols offer a practical framework for researchers to conduct their own analyses. The computational insights into its electronic properties further enhance our understanding of its potential reactivity and applications. This guide serves as a valuable resource for scientists and professionals working with triazole-based compounds in the fields of drug discovery and materials science.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4H-1,2,4-triazol-4-yl)phenol
Abstract
This technical guide provides a comprehensive analysis of the physical and chemical properties of 2-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While experimental data for this specific molecule is concentrated in the area of crystallography, this document synthesizes the available information and provides expert insights into its expected characteristics and behavior. The guide covers the established synthesis and crystal structure, and further elaborates on the anticipated spectroscopic properties, chemical reactivity, and potential applications based on the well-understood chemistry of the constituent phenol and 1,2,4-triazole moieties. This document is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and the development of novel molecular entities.
Introduction: The Significance of Phenol-Triazole Conjugates
The integration of multiple pharmacophores into a single molecular entity is a well-established strategy in modern drug discovery. The compound this compound brings together two such critical functionalities: a phenol ring and a 1,2,4-triazole ring. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] Its aromaticity, ability to participate in hydrogen bonding, and coordinative capabilities make it a versatile scaffold.[3][4]
The phenol group, on the other hand, is a classic hydrogen bond donor and is prevalent in many natural products and synthetic drugs, contributing to receptor binding and antioxidant activity.[5] The combination of these two moieties in this compound suggests a molecule with a rich chemical landscape and significant potential for applications in coordination chemistry and as a building block for novel therapeutic agents. This guide aims to consolidate the known experimental data for this compound and provide a scientifically grounded perspective on its broader physicochemical profile.
Molecular Structure and Crystallography
The definitive structural characterization of this compound has been accomplished through single-crystal X-ray diffraction. This analysis provides invaluable, unambiguous insights into the molecule's three-dimensional architecture, bond lengths, and intermolecular interactions in the solid state.
Crystal System and Space Group
The compound crystallizes in the monoclinic system with the space group P2₁/n. This crystallographic information is fundamental for understanding the packing of the molecules in the crystal lattice.
Key Structural Parameters
The molecular structure reveals a non-planar conformation, with a significant dihedral angle of 41.74(12)° between the planes of the benzene and triazole rings. This twist is a critical feature, influencing the molecule's overall shape and how it can interact with biological targets or other molecules.
Below is a diagram illustrating the fundamental molecular structure of this compound.
Caption: Molecular structure of this compound.
Table 1: Crystallographic and Molecular Data
| Parameter | Value | Reference |
| Chemical Formula | C₈H₇N₃O | [5] |
| Molecular Weight | 161.17 g/mol | [5] |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/n | [5] |
| Unit Cell Dimensions | a = 7.273(3) Åb = 14.265(4) Åc = 7.720(3) Åβ = 90.93(3)° | [5] |
| Volume | 800.8(5) ų | [5] |
| Dihedral Angle | 41.74(12)° (Benzene-Triazole) | [5] |
Synthesis and Experimental Protocols
The synthesis of this compound has been reported via a cyclization reaction. The choice of reactants is logical, utilizing a precursor for the triazole ring and a substituted aniline to introduce the phenol moiety.
Synthetic Pathway
The established synthesis involves the reaction of o-aminophenol with diformylhydrazine. This reaction proceeds under elevated temperature and pressure, leading to the formation of the triazole ring.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is based on the published literature and provides a step-by-step guide for the synthesis of the title compound.[5]
Materials:
-
o-Aminophenol (0.6 mmol, 0.065 g)
-
Diformylhydrazine (0.6 mmol, 0.053 g)
-
Teflon-lined stainless steel autoclave
-
Furnace
-
Hot water
-
Hot ethanol
Procedure:
-
Combine o-aminophenol (0.6 mmol) and diformylhydrazine (0.6 mmol) in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a furnace.
-
Heat the reaction mixture to 443 K (170 °C) and maintain this temperature for 2 days.
-
After the reaction period, cool the autoclave to room temperature (293 K).
-
Isolate the solid product from the reaction mixture.
-
Wash the product sequentially with hot water and hot ethanol to remove any unreacted starting materials and impurities.
-
The resulting black crystals are air-stable and can be collected for analysis.
Yield: 64% based on o-aminophenol.[5]
Elemental Analysis:
-
Calculated for C₈H₇N₃O: C, 59.61%; H, 4.38%; N, 26.08%.
-
Found: C, 59.70%; H, 4.25%; N, 26.06%.[5]
Physicochemical Properties
Table 2: Summary of Physicochemical Properties
| Property | Value / Expected Behavior | Comments |
| Appearance | Black crystals | As reported in the synthesis.[5] |
| Molecular Formula | C₈H₇N₃O | Confirmed by elemental analysis and crystallography.[5] |
| Molecular Weight | 161.16 g/mol | [6] |
| Melting Point | Not reported. Expected to be a solid with a relatively high melting point due to its aromatic and heterocyclic nature, and potential for intermolecular hydrogen bonding. | |
| Solubility | Not reported. Expected to have low solubility in water and non-polar solvents, with increased solubility in polar organic solvents like DMSO and DMF. The phenolic hydroxyl group may impart slight aqueous solubility. | |
| Stability | Air-stable solid. | [5] |
Spectroscopic Characterization (Predicted)
Although experimental spectra for this compound are not widely published, we can predict the key spectroscopic features based on its functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring and the protons of the triazole ring. The phenolic -OH proton will likely appear as a broad singlet, and its chemical shift may be concentration-dependent. The protons on the triazole ring are expected to appear as singlets in the downfield region.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the triazole ring will have characteristic chemical shifts, and the carbon atom attached to the hydroxyl group on the phenol ring will also be readily identifiable.
FT-IR Spectroscopy
The infrared spectrum will be characterized by absorption bands corresponding to the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the triazole and benzene rings should appear in the 1400-1600 cm⁻¹ region. Theoretical studies based on DFT calculations have been performed on isomers of 2-(1,2,4-triazolyl)phenol, which can provide a basis for interpreting experimental IR spectra.[7]
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 161. The fragmentation pattern would likely involve the loss of small molecules such as CO, N₂, and HCN, which is characteristic of phenol and triazole containing compounds.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups.
Reactivity of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is known to be a strong σ-donor and a weak π-acceptor.[5] The nitrogen atoms of the triazole ring can act as coordination sites for metal ions, making this compound a potential ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[8][9] Such materials have applications in catalysis, gas storage, and luminescence.
Reactivity of the Phenol Group
The phenolic hydroxyl group can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and electrophilic aromatic substitution on the benzene ring. These reactions provide avenues for further functionalization of the molecule to modulate its biological or physical properties.
Potential Biological and Pharmacological Activity
The 1,2,4-triazole scaffold is a well-known pharmacophore associated with a broad spectrum of biological activities.[10] The presence of the phenol group, also a common feature in bioactive molecules, suggests that this compound could be a valuable starting point for the development of new therapeutic agents. Areas of potential interest include:
-
Antimicrobial and Antifungal Agents: Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring.
-
Anticancer Agents: Triazole derivatives have shown promise as anticancer agents through various mechanisms.
-
Anti-inflammatory Agents: The 1,2,4-triazole nucleus is found in compounds with anti-inflammatory activity.
Further derivatization of the phenol or the triazole ring could lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.
Conclusion
This compound is a molecule with a well-defined solid-state structure and a straightforward synthetic route. While a comprehensive experimental characterization of all its physicochemical properties is yet to be published, its known structural features and the established chemistry of its constituent moieties provide a strong foundation for predicting its behavior. The non-planar structure, the presence of hydrogen bonding capabilities, and the coordinative potential of the triazole ring make it a molecule of significant interest. For researchers and drug development professionals, this compound represents a valuable building block for the synthesis of novel materials and potential therapeutic agents. Future research should focus on obtaining detailed experimental data for its spectroscopic properties, solubility, and thermal stability, as well as exploring its biological activity profile.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. isres.org [isres.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 2-(4H-1,2,4-triazol-4-yl)phenol: Synthesis, Properties, and Scientific Context
This guide provides a comprehensive technical overview of 2-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest within the broader class of 1,2,4-triazoles. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, structural characteristics, and the scientific rationale for its investigation, grounded in the extensive pharmacological potential of the 1,2,4-triazole scaffold.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is a key pharmacophore in numerous clinically approved drugs, including well-known antifungal agents like fluconazole and itraconazole.[1] The stability of the triazole ring, its capacity for hydrogen bonding, and its dipole character enable it to interact with high affinity at various biological receptors.[1]
The extensive body of research on 1,2,4-triazole derivatives has demonstrated their potential as:
The synthesis and characterization of specific isomers, such as this compound, are driven by the ongoing quest for novel therapeutic agents with improved efficacy and selectivity. The placement of a phenol group at the 2-position of the phenyl ring attached to the triazole offers a unique structural motif for further chemical modification and biological evaluation.
Synthesis and Structural Elucidation of this compound
While the historical first synthesis of this compound is not definitively documented in readily available literature, a reliable and well-characterized synthetic protocol has been reported. The synthesis involves the reaction of o-aminophenol with diformylhydrazine under hydrothermal conditions.[7] This method provides a direct route to the target compound.
Synthesis Pathway
The formation of the 1,2,4-triazole ring from an amine and diformylhydrazine is a known method for constructing substituted triazoles.[7] The reaction proceeds through a cyclization mechanism, resulting in the stable aromatic triazole ring.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the work of Zhao et al. (2010)[7].
Materials:
-
o-Aminophenol (0.6 mmol, 0.065 g)
-
Diformylhydrazine (0.6 mmol, 0.053 g)
-
Teflon-lined stainless steel autoclave
-
Furnace
-
Hot water
-
Hot ethanol
Procedure:
-
Combine o-aminophenol and diformylhydrazine in a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in a furnace at 443 K (170 °C) for 2 days.
-
Allow the reaction vessel to cool to room temperature (293 K).
-
Isolate the solid product.
-
Wash the product with hot water and then with hot ethanol to remove any unreacted starting materials and impurities.
-
The resulting black crystals are suitable for X-ray diffraction studies.
Yield: Approximately 64% based on o-aminophenol.[7]
Rationale for Experimental Choices:
-
Hydrothermal Synthesis: The use of a sealed autoclave at elevated temperature and pressure facilitates the reaction between the solid starting materials, promoting the cyclization and dehydration steps necessary for triazole ring formation.
-
Washing with Hot Solvents: The choice of hot water and ethanol for washing is based on the poor solubility of the product in these solvents at high temperatures, while the starting materials and potential byproducts are more soluble, allowing for effective purification.
Physicochemical and Structural Properties
The structural and physicochemical properties of this compound have been characterized using various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | [7][8][9] |
| Molecular Weight | 161.16 g/mol | [8] |
| Appearance | Solid | [8] |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/c | [7] |
| Dihedral Angle | The dihedral angle between the benzene and triazole rings is 41.74 (12)°. | [7] |
| SMILES | Oc1ccccc1-n2cnnc2 | [8] |
| InChI Key | HSPIZLVRFRBKNF-UHFFFAOYSA-N | [8] |
Elemental Analysis:
The non-planar orientation of the phenyl and triazole rings, as indicated by the dihedral angle, is a key structural feature that will influence its interaction with biological targets.[7]
Potential Applications and Future Directions
While specific biological studies on this compound are not extensively reported, the well-established pharmacological profile of the 1,2,4-triazole class provides a strong rationale for its investigation in several therapeutic areas.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound | C8H7N3O | CID 26343030 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The 1,2,4-Triazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1] This designation stems from its unique physicochemical properties, metabolic stability, and its capacity to engage in diverse non-covalent interactions, such as hydrogen bonding and metal coordination.[2][3] These attributes allow the triazole nucleus to serve as a versatile bioisostere for amide, ester, or carboxylic acid groups, enhancing binding affinity to biological targets and improving the pharmacological profile of drug candidates.[1][4][5]
Consequently, the 1,2,4-triazole core is embedded in a wide array of clinically significant drugs, demonstrating a remarkable spectrum of biological activities.[6][7][8] Marketed therapeutics include the antifungal agents fluconazole and itraconazole, the antiviral drug ribavirin, and the anticancer drugs letrozole and anastrozole.[6][9][10][11] This guide provides an in-depth exploration of the primary biological activities of 1,2,4-triazole derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the key experimental protocols used for their evaluation.
Part 1: Core Antifungal Activity
The most prominent and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[12] Azole antifungals have become a frontline therapy for both superficial and systemic mycoses.[13][14]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of 1,2,4-triazole agents is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][15][16] This enzyme is crucial for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes that governs membrane fluidity, integrity, and the function of embedded proteins.[15]
The inhibitory action proceeds as follows:
-
The N4 nitrogen atom of the 1,2,4-triazole ring coordinates directly with the heme iron atom located at the active site of the CYP51 enzyme.[1]
-
This strong coordination bond competitively inhibits the natural substrate, lanosterol, from binding.
-
The blockage of CYP51 halts the conversion of lanosterol to ergosterol.
-
The subsequent accumulation of toxic 14α-methylated sterols within the cell disrupts the structure and function of the fungal membrane, leading to increased permeability and ultimately, fungal cell death or growth inhibition (fungistatic or fungicidal effect).[1]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Structure-Activity Relationship (SAR) Insights
The efficacy of antifungal triazoles is highly dependent on their chemical structure. Key SAR observations are summarized below.
| Structural Feature | Impact on Antifungal Activity | Rationale & Examples |
| Core Heterocycle | The 1,2,4-triazole ring is essential. | The N4 atom is the critical anchor to the heme iron of CYP51.[1] |
| N1-Substituent | A short alkyl chain with polar functional groups and halogenated phenyl rings is crucial. | This portion of the molecule interacts with the apoprotein of CYP51, enhancing binding affinity and selectivity. Voriconazole and Fluconazole feature a 2,4-difluorophenyl group.[17] |
| Side Chain | Long, lipophilic side chains can increase the spectrum of activity. | Itraconazole and Posaconazole possess extended side chains that provide additional binding interactions, making them effective against a broader range of fungi, including Aspergillus species.[17] |
| Stereochemistry | The stereochemistry of chiral centers is critical for potent activity. | For fluconazole analogues, specific stereoisomers show significantly higher activity, indicating a precise geometric fit within the enzyme's active site.[16] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension further in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Compound Preparation:
-
Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using RPMI-1640 medium to create a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include a positive control (fungi without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
-
Part 2: Anticancer Activity
The 1,2,4-triazole scaffold is a key pharmacophore in the development of anticancer agents, targeting a variety of mechanisms to inhibit tumor growth and proliferation.[2][10]
Diverse Mechanisms of Action
Unlike their antifungal counterparts, anticancer 1,2,4-triazoles do not converge on a single target. They exert their effects through several distinct mechanisms.[18]
-
Aromatase Inhibition: Derivatives like Letrozole and Anastrozole are potent non-steroidal aromatase inhibitors.[10] They block the biosynthesis of estrogens from androgens, a critical pathway for the growth of hormone-dependent breast cancers. The triazole's nitrogen atom coordinates with the heme iron of the aromatase enzyme, similar to the CYP51 interaction.
-
Tubulin Polymerization Inhibition: Certain triazole derivatives act as antimitotic agents by disrupting microtubule dynamics.[19] They bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[20] This leads to cell cycle arrest in the G2/M phase and induces apoptosis.[19]
-
Kinase Inhibition: Many 1,2,4-triazole compounds have been designed to inhibit protein kinases that are crucial for cancer cell signaling, such as EGFR (Epidermal Growth Factor Receptor) and BRAF.[21] Inhibition of these pathways blocks signals that promote cell proliferation, survival, and angiogenesis.
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Quantitative Data: In Vitro Antiproliferative Activity
The anticancer efficacy of novel 1,2,4-triazole derivatives is commonly assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| Triazole-Schiff Bases | MCF-7 (Breast) | 3.6 - 15.2 | [21] |
| Triazole-Thioethers | A549 (Lung) | 5.1 - 22.4 | [22] |
| Triazole-Indole Hybrids | HCT-116 (Colon) | 0.8 - 9.5 | [22] |
| Fused Acridines | HeLa (Cervical) | 2.5 - 11.8 | [22] |
| (Note: Data is illustrative of typical ranges found in literature) |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as a proxy for cell viability and proliferation.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7) in a suitable medium (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed a defined number of cells (e.g., 5,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-triazole test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Part 3: Antibacterial, Antiviral, and Anti-inflammatory Activities
Beyond antifungal and anticancer applications, the 1,2,4-triazole scaffold demonstrates significant potential in other therapeutic areas.[7]
Antibacterial Activity
The rise of antibiotic resistance necessitates the development of new antibacterial agents.[6] 1,2,4-triazole derivatives have shown promising activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6][23]
-
Mechanism: While not fully elucidated for all derivatives, proposed mechanisms include inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Many successful compounds are hybrids, combining the triazole scaffold with other known antibacterial pharmacophores like quinolones to enhance potency and overcome resistance.[6][24]
-
SAR: The antibacterial activity is often enhanced by incorporating the triazole into a larger hybrid molecule. For instance, linking a 1,2,4-triazole-3-thione moiety to a nalidixic acid core has produced compounds highly active against P. aeruginosa.[6]
Antiviral Activity
The 1,2,4-triazole core is present in the broad-spectrum antiviral drug Ribavirin.[9] Research has expanded to explore derivatives active against a range of viruses, including influenza, HIV, hepatitis B and C, and herpes simplex virus.[25][26][27]
-
Mechanism: The mechanisms are virus-specific. For example, some derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV. Others, designed as acyclovir analogs, target viral DNA polymerase in herpesviruses.[4] The triazole ring's ability to act as a bioisostere of natural nucleobases is a key reason for its success in this area.[4][5]
-
SAR: Lipophilicity and the specific configuration of substituents are critical factors. For activity against influenza A, derivatives with electron-withdrawing groups and a specific (R)-configuration have shown high potency, whereas their (S)-enantiomers were inactive.[4]
Anti-inflammatory Activity
Several 1,2,4-triazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[28][29][30]
-
Mechanism: The primary mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the synthesis of pro-inflammatory prostaglandins.[31] Some derivatives may also inhibit lipoxygenase (LOX) or modulate the levels of pro-inflammatory cytokines.[31][32]
-
Experimental Protocol (In Vivo): Carrageenan-Induced Paw Edema: This is a classic model for evaluating acute anti-inflammatory activity.
-
Animal Grouping: Wistar rats are divided into control, standard (e.g., treated with Indomethacin), and test groups.
-
Compound Administration: The test compounds and standard drug are administered intraperitoneally or orally. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), a 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group.[29]
-
Part 4: Synthesis, Future Perspectives, and Conclusion
The versatility of the 1,2,4-triazole scaffold is matched by the numerous synthetic routes available for its construction, enabling extensive chemical modification for drug discovery.
General Synthetic Workflow
Classical methods like the Pellizzari and Einhorn-Brunner reactions remain foundational.[33] Modern approaches often utilize metal-catalyzed or microwave-assisted reactions for higher efficiency and broader substrate scope.[34][35]
Caption: General workflow for the Pellizzari reaction synthesis pathway.
Future Perspectives
The development of 1,2,4-triazole derivatives is poised to continue its significant impact on medicine. Future research will likely focus on:
-
Hybrid Molecules: Creating hybrid compounds that merge the triazole scaffold with other pharmacophores to develop multi-target agents, enhance potency, and combat drug resistance.[24]
-
Targeted Therapies: Designing derivatives with high selectivity for specific enzyme isoforms or cancer-specific targets to minimize off-target effects and improve safety profiles.[2]
-
Novel Applications: Exploring their potential against emerging diseases, neurodegenerative disorders, and as agrochemical agents.[16][36]
Conclusion
The 1,2,4-triazole nucleus is a validated and highly successful scaffold in drug discovery. Its derivatives have yielded powerful therapies against a wide range of diseases, from life-threatening fungal infections and cancers to viral and bacterial illnesses. The chemical tractability of the triazole ring, combined with its favorable pharmacological properties, ensures that it will remain a focal point of research and development for the next generation of therapeutic agents. The continued exploration of its structure-activity relationships and mechanisms of action will undoubtedly unlock new and improved treatments for global health challenges.
References
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- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.nuft.edu.ua [dspace.nuft.edu.ua]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]
- 8. eurekaselect.com [eurekaselect.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. lifechemicals.com [lifechemicals.com]
- 12. chemconsai.com [chemconsai.com]
- 13. asianpubs.org [asianpubs.org]
- 14. isres.org [isres.org]
- 15. benchchem.com [benchchem.com]
- 16. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. isres.org [isres.org]
- 23. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]
- 27. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. crpsonline.com [crpsonline.com]
- 29. Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - ProQuest [proquest.com]
- 31. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
- 34. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 35. researchgate.net [researchgate.net]
- 36. pubs.acs.org [pubs.acs.org]
Phenolic Triazoles: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Frontiers
Foreword: The Strategic Convergence of Phenol and Triazole Moieties
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often a tale of strategic molecular alliances. Few pairings have proven as fruitful as the conjugation of the phenolic scaffold with the triazole ring. The phenolic group, a ubiquitous feature in a vast array of natural products, is a well-established pharmacophore, largely due to its potent antioxidant properties and its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] Its capacity to donate a hydrogen atom or an electron makes it a formidable scavenger of reactive oxygen species (ROS), a key player in the pathophysiology of numerous diseases.[2][3]
The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a bioisostere for amide bonds, offering improved metabolic stability and favorable interaction profiles.[4] Its derivatives exhibit an exceptionally broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[5][6][7] The triazole nucleus serves as a rigid linker that can optimally position other functional groups for target engagement and can participate in hydrogen bonding, dipole-dipole, and hydrophobic interactions.[8]
This guide provides an in-depth exploration of phenolic triazoles, a class of compounds that synergistically combines the therapeutic advantages of both moieties. We will delve into their synthesis, dissect their mechanisms of action across various disease models, and present field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of these hybrid molecules.
Part 1: Synthesis and Characterization
The construction of phenolic triazole libraries is predominantly achieved through highly efficient and regioselective synthetic strategies. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands as the most robust and widely adopted method for forging the 1,2,3-triazole ring that links the phenolic component to another molecule of interest.[9][10]
Causality in Synthesis: Why CuAAC Dominates
The choice of CuAAC is not arbitrary; it is rooted in its exceptional efficiency and reliability. The reaction proceeds under mild, often aqueous, conditions, exhibits high functional group tolerance, and consistently produces the 1,4-disubstituted triazole isomer with near-perfect regioselectivity.[10][11] This predictability is paramount in drug discovery, as it eliminates the need for tedious separation of isomers, ensuring that structure-activity relationship (SAR) studies are based on structurally pure compounds.
General Experimental Workflow: CuAAC Synthesis
The following diagram and protocol outline a standard workflow for synthesizing a phenolic triazole derivative.
Caption: General workflow for CuAAC synthesis of phenolic triazoles.
Protocol 1: Synthesis of a 1,2,3-Triazole-Linked Phenolic Conjugate
This protocol provides a representative method for synthesizing a phenolic triazole, adapted from methodologies reported for creating conjugates from natural phenolic products.[9][12]
-
Preparation of Phenolic Alkyne:
-
To a solution of the starting phenol (e.g., paeonol, 1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and propargyl bromide (1.2 eq).[11]
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid K₂CO₃ and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product (the phenolic alkyne) by column chromatography (silica gel, ethyl acetate/hexane gradient).
-
-
Preparation of Organic Azide:
-
Dissolve the desired alkyl or aryl halide (1.0 eq) in a suitable solvent like DMF or DMSO.
-
Add sodium azide (NaN₃, 1.5 eq) and stir the reaction at room temperature or gentle heat (e.g., 60 °C) until the starting halide is consumed (monitor by TLC).
-
Perform an aqueous work-up by diluting with water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer containing the azide is washed with brine, dried over sodium sulfate, and used in the next step, often without further purification.
-
-
CuAAC Reaction:
-
In a round-bottom flask, dissolve the phenolic alkyne (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq). The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The formation of the product is often indicated by a color change and can be monitored by TLC.
-
-
Purification and Characterization:
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the final phenolic triazole compound by column chromatography.
-
Characterize the structure and confirm its purity using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.[9]
-
Part 2: Therapeutic Applications and Mechanisms of Action
Phenolic triazoles have demonstrated significant potential across a wide array of therapeutic areas. Their efficacy stems from the ability to interact with multiple biological targets, often through synergistic mechanisms involving antioxidant activity and specific enzyme or receptor inhibition.
Antimicrobial Applications
The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents.[9][12] Phenolic triazoles have emerged as a promising class of compounds, exhibiting activity against both bacteria and fungi.[13][14]
Mechanism of Action: The antimicrobial effect is often multifactorial. The phenolic hydroxyl group can disrupt microbial cell membranes and inhibit essential enzymes, while the triazole ring can chelate metal ions crucial for microbial growth or interfere with key metabolic pathways.[15] For example, in antifungal triazoles, the nitrogen atoms of the ring are known to bind to the heme iron of lanosterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis, leading to disruption of the fungal cell membrane.
Proven Insights: Studies have shown that conjugating natural phenols like eugenol, thymol, and guaiacol with a triazole-linked quinoline scaffold enhances their antimicrobial potency compared to the parent phenols alone.[9][12] Hybrids based on eugenol and thymol were particularly effective against Acinetobacter baumannii.[12]
| Compound Type | Pathogen | MIC (µg/mL) | Reference |
| Ofloxacin-Triazole Hybrid | S. aureus | 0.25 - 1 | [14] |
| Ofloxacin-Triazole Hybrid | E. coli | 0.25 - 1 | [14] |
| Nalidixic Acid-Triazole | P. aeruginosa | 3.12 - 6.25 | [14] |
| Thione-Substituted Triazole | B. subtilis | 1.56 | [14] |
| Table 1: Representative Minimum Inhibitory Concentration (MIC) values for triazole derivatives against various bacterial strains. |
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard for assessing antibacterial activity.
-
Preparation:
-
Prepare a stock solution of the test phenolic triazole in DMSO (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.
-
Add 200 µL of the test compound stock solution (appropriately diluted in MHB) to well 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Wells 11 (growth control, no compound) and 12 (sterility control, no bacteria) will serve as controls.
-
-
Inoculation:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the standardized bacterial suspension to wells 1 through 11. Well 12 receives 100 µL of sterile broth only.
-
-
Incubation & Reading:
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anticancer Activity
Phenolic triazoles have demonstrated potent cytotoxic activity against various cancer cell lines, including lung, breast, and colon cancer.[16][17] Their mechanisms of action are diverse and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[4][16]
Mechanism of Action: Many phenolic triazoles exert their anticancer effects by inducing oxidative stress within cancer cells, leading to mitochondrial dysfunction and the activation of apoptotic pathways.[18] For instance, certain derivatives can cause an accumulation of ROS, a reduction in mitochondrial membrane potential, and subsequent cell cycle arrest at the G2/M phase, ultimately triggering programmed cell death.[16][18]
Caption: Key anticancer mechanisms of phenolic triazoles.
Proven Insights:
-
Podophyllotoxin-1,2,3-triazole hybrids have shown potent activity against A549 lung cancer cells by acting on microtubules, leading to G2/M arrest and apoptosis.[16]
-
A phosphonate 1,2,3-triazole derivative was found to be a potent inhibitor of the cell cycle at the G0/G1 phase in HT-1080 fibrosarcoma cells, inducing apoptosis.[4]
-
Matrine-triazole-chalcone conjugates were found to be significantly more potent than 5-fluorouracil against A549 cells.[18]
| Compound Class | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| Podophyllotoxin-Triazole | A549 (Lung) | 0.021 - 0.029 | G2/M Arrest, Apoptosis | [16] |
| Coumarin-Triazole | A549 (Lung) | 2.97 | Low toxicity to normal cells | [16] |
| Phosphonate-Triazole | HT-1080 (Fibrosarcoma) | ~15-20 | G0/G1 Arrest, Apoptosis | [4] |
| Matrine-Triazole-Chalcone | A549 (Lung) | 5.01 | Synergistic Cytotoxicity | [18] |
| Table 2: Anticancer activity (IC₅₀) and mechanisms of selected phenolic triazole derivatives. |
Antioxidant and Anti-inflammatory Properties
Oxidative stress and inflammation are interconnected processes underlying many chronic diseases.[3] The phenolic moiety is a classic antioxidant pharmacophore, and its inclusion in triazole structures yields compounds with potent radical scavenging and anti-inflammatory activities.[19][20]
Mechanism of Action: The antioxidant activity is primarily attributed to the phenolic hydroxyl group, which can readily donate a hydrogen atom to neutralize free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl).[3][19] The anti-inflammatory effects can arise from the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating the production of inflammatory cytokines.[8][20][21]
Proven Insights:
-
Structure-activity relationship studies have demonstrated that the number and position of phenolic hydroxyl groups directly correlate with antioxidant capacity.[1]
-
Compounds with phenyl or substituted phenyl moieties generally exhibit greater antioxidant activity than those with other heterocyclic groups.[19]
-
Certain 1,2,4-triazole derivatives have shown selective COX-2 inhibition, suggesting a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[20]
Protocol 3: DPPH Radical Scavenging Assay
This protocol is a standard, rapid, and reliable method for evaluating the in vitro antioxidant capacity of phenolic triazoles.[22][23]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in methanol or ethanol (e.g., 1 mg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 180 µL).
-
Add varying concentrations of the test compound solution (e.g., 20 µL) to the DPPH solution. Prepare a series of dilutions.
-
For the control, add 20 µL of the solvent (methanol) instead of the test compound.
-
Use a suitable standard antioxidant like ascorbic acid or trolox for comparison.
-
-
Incubation and Measurement:
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer or plate reader. The scavenging of the DPPH radical is observed as a color change from violet to yellow.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage inhibition against the compound concentration.
-
Neuroprotective Applications
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss, often linked to oxidative stress, neuroinflammation, and protein aggregation.[2][24] Phenolic triazoles are being investigated as multi-target agents for these complex diseases.[25][26]
Mechanism of Action: The therapeutic potential in neurodegeneration stems from a combination of effects. The antioxidant properties of the phenol group can mitigate oxidative damage in the brain.[2][27] Concurrently, the triazole core can be functionalized to inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are established targets in Alzheimer's therapy, or monoamine oxidase (MAO), relevant to Parkinson's disease.[26][28]
Proven Insights:
-
Some 4-alkyl-5-substituted-1,2,4-triazole-3-thione derivatives have shown both anticonvulsant activity (via voltage-gated Na+ channel blocking) and antioxidant/ROS scavenging properties, a combination that suggests superior neuroprotective potential.[27]
-
Coumarin-triazole hybrids have demonstrated good AChE inhibitory action, marking them as potential agents for Alzheimer's treatment.[24]
-
Triazole derivatives can also inhibit tyrosinase, an enzyme involved in neuromelanin formation, which has implications for Parkinson's disease.[29]
Part 3: Concluding Remarks and Future Directions
The strategic fusion of phenolic and triazole scaffolds has yielded a class of molecules with remarkable therapeutic versatility. The evidence clearly indicates their potential as lead compounds in the development of novel antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. The synthetic tractability, particularly via CuAAC, allows for the rapid generation of diverse chemical libraries, facilitating extensive structure-activity relationship studies.
Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds. The exploration of multi-target phenolic triazoles, designed to simultaneously modulate several disease-relevant pathways, represents a particularly promising avenue for tackling complex pathologies like cancer and neurodegenerative diseases. As our understanding of these molecular architectures deepens, phenolic triazoles are poised to become a significant asset in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. Exploring the Chemistry and Therapeutic Potential of Triazoles: A Comprehensive Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 16. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharm.minia.edu.eg [pharm.minia.edu.eg]
- 20. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Insights on the antioxidant potential of 1, 2, 4-triazoles: synthesis, screening & QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]
- 25. Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. projekty.ncn.gov.pl [projekty.ncn.gov.pl]
- 28. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Recent advances in triazoles as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action of 1,2,4-triazole compounds
An In-depth Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds
Abstract
The 1,2,4-triazole scaffold is a privileged heterocyclic core in medicinal chemistry and agrochemical science, forming the basis for a wide array of therapeutic and commercial agents.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including potent antifungal, anticancer, herbicidal, and antiviral properties.[1][2][3][4] This remarkable versatility is attributed to the unique physicochemical characteristics of the triazole ring, which can act as a bioisostere for amide or ester groups and engage in various non-covalent interactions, such as hydrogen bonding, thereby enhancing binding affinity to biological targets and improving solubility.[1][5] This technical guide provides an in-depth exploration of the core mechanisms of action for 1,2,4-triazole compounds, presents quantitative data on their efficacy, details key experimental protocols for their evaluation, and visualizes the critical pathways and workflows involved.
Part 1: The Cornerstone Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
The most well-established and commercially significant mechanism of action for 1,2,4-triazole compounds is as antifungal agents. Drugs such as fluconazole, itraconazole, and voriconazole are mainstays in treating fungal infections.[6] Their efficacy hinges on the potent and specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][7][8]
The Central Role of Ergosterol
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[9][10] It is indispensable for maintaining membrane integrity, fluidity, and the proper function of embedded proteins.[1][11] The biosynthesis of ergosterol is a complex, multi-enzyme process that is essential for fungal viability, making it an ideal target for antifungal therapy.[12][13][14]
Molecular Mechanism of CYP51 Inhibition
The antifungal action of 1,2,4-triazoles is a classic example of targeted enzyme inhibition. The mechanism proceeds as follows:
-
Enzyme Targeting : The triazole compound enters the fungal cell and travels to the active site of the lanosterol 14α-demethylase (CYP51) enzyme.[15]
-
Heme Coordination : The nitrogen atom at the N4 position of the 1,2,4-triazole ring forms a coordinate bond with the ferric iron atom of the heme group located at the enzyme's active site.[4][8][15] This interaction is critical and effectively blocks the enzyme's catalytic activity.
-
Pathway Disruption : By inhibiting CYP51, the triazole compound prevents the conversion of lanosterol to ergosterol, a crucial demethylation step in the ergosterol biosynthesis pathway.[10][11][16]
-
Cellular Consequences : The inhibition of CYP51 has a dual detrimental effect on the fungus. Firstly, it leads to the depletion of ergosterol, compromising the structural integrity of the cell membrane.[7] Secondly, it causes a buildup of toxic 14α-methylated sterol precursors (like lanosterol and eburicol), which integrate into the membrane and disrupt its normal function, leading to increased permeability and ultimately inhibiting fungal growth.[1][11][17]
A secondary mechanism has also been identified where the accumulation of these sterol intermediates induces negative feedback regulation of HMG-CoA reductase (Hmg1), further crippling the ergosterol production line.[17]
Visualization: Ergosterol Biosynthesis Pathway Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Ergosterol - Wikipedia [en.wikipedia.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. davidmoore.org.uk [davidmoore.org.uk]
- 13. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(4H-1,2,4-triazol-4-yl)phenol Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, integral to a multitude of therapeutic agents. This technical guide focuses on a specific, highly promising class: 2-(4H-1,2,4-triazol-4-yl)phenol derivatives and their analogues. We will provide a comprehensive overview of their synthesis, with a particular emphasis on the formation of Schiff base derivatives. The document further delves into their diverse biological activities, including antimicrobial, antifungal, and anticancer properties, supported by quantitative data and mechanistic insights. Structure-activity relationships are explored to guide future drug design, and detailed experimental protocols are provided to ensure the reproducibility of key findings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and a high dipole moment.[1] These characteristics make it an ideal pharmacophore for interacting with a wide range of biological targets.[2] Consequently, the 1,2,4-triazole nucleus is a cornerstone in the development of drugs with diverse therapeutic applications, from antifungal agents like fluconazole to antiviral medications such as ribavirin.[3][4]
The this compound framework, in particular, has garnered significant attention due to the synergistic effects of the triazole ring and the phenolic hydroxyl group. The phenol moiety can participate in hydrogen bonding and may be crucial for receptor binding or antioxidant activity. This guide will explore the synthesis of these compounds and their analogues, their biological evaluation, and the insights gained from structure-activity relationship studies.
Synthesis of this compound and its Analogues
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of diformylhydrazine with an appropriate aminophenol.[5] Furthermore, the versatile 1,2,4-triazole scaffold can be readily modified to generate a diverse library of analogues, including the pharmacologically important Schiff bases.
General Synthetic Workflow
The synthesis of bioactive this compound derivatives typically follows a multi-step process, starting from commercially available precursors. The general workflow involves the synthesis of the core triazole-phenol structure, followed by derivatization to introduce various functionalities, such as in the formation of Schiff bases.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Recent advances bioactive 1,2,4-triazole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-(4H-1,2,4-triazol-4-yl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest in pharmaceutical and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable experimental strategies to empower researchers in their development efforts. We will explore the structural attributes influencing solubility and stability, provide detailed protocols for their empirical determination, and discuss the implications of these properties on the compound's application.
Introduction: Unveiling this compound
This compound is a fascinating molecule that marries the structural features of a phenol with a 1,2,4-triazole ring. This unique combination imparts a range of chemical properties that are pivotal for its potential applications. The 1,2,4-triazole moiety, a five-membered heterocycle with three nitrogen atoms, is a well-known pharmacophore found in numerous antifungal, antiviral, and anticancer agents.[1][2] Its ability to engage in hydrogen bonding and coordinate with metal ions makes it a versatile building block in medicinal chemistry and materials science.[3]
The phenolic group, on the other hand, introduces acidic properties and the potential for antioxidant activity. The interplay between these two functional groups dictates the molecule's overall solubility, stability, and ultimately, its bioavailability and shelf-life in formulated products. Understanding these characteristics is not merely an academic exercise; it is a fundamental prerequisite for successful drug development and material design.
This guide will provide a deep dive into the theoretical and practical aspects of the solubility and stability of this compound. We will begin by examining the molecular structure and its implications, followed by a detailed exploration of solubility in various solvent systems. Subsequently, we will address the stability of the compound under different stress conditions, a critical aspect of pre-formulation studies.
Molecular Structure and Physicochemical Properties
The chemical structure of this compound, with the molecular formula C₈H₇N₃O, is presented below.[4]
Key Structural Features:
-
Phenolic Hydroxyl Group (-OH): This group is a hydrogen bond donor and can be deprotonated, rendering the molecule acidic. Its presence suggests a pH-dependent solubility and potential for oxidative degradation.
-
1,2,4-Triazole Ring: The nitrogen atoms in the triazole ring are hydrogen bond acceptors.[5] The ring system is aromatic and generally stable.[6]
-
Dihedral Angle: The spatial arrangement between the benzene and triazole rings, characterized by a dihedral angle of 41.74 (12)°, influences the molecule's crystal packing and intermolecular interactions.[3]
A summary of its computed physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 161.16 g/mol | [7] |
| Molecular Formula | C₈H₇N₃O | [4] |
| XLogP3-AA | 0.7 | [7] |
| Hydrogen Bond Donor Count | 1 | [8][9] |
| Hydrogen Bond Acceptor Count | 4 | [8][9] |
| Rotatable Bond Count | 1 | [8][9] |
| Topological Polar Surface Area | 50.9 Ų | [7] |
These properties provide initial clues into the compound's behavior. The moderate polar surface area and the presence of both hydrogen bond donors and acceptors suggest a degree of solubility in polar solvents.
Solubility Profile: A Multifaceted Investigation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For this compound, solubility is expected to be influenced by solvent polarity, pH, and temperature.
Aqueous Solubility
The presence of both a polar triazole ring and a phenolic hydroxyl group suggests that this compound will exhibit some level of aqueous solubility. The parent 1H-1,2,4-triazole is known to be soluble in water.[5][10] However, the introduction of the bulkier, more hydrophobic phenyl group will likely decrease the overall water solubility compared to the parent triazole.
The pH of the aqueous medium will play a significant role. The phenolic hydroxyl group is weakly acidic. In basic solutions, the phenol will be deprotonated to the phenoxide ion, which is significantly more polar and thus more water-soluble. Conversely, in acidic to neutral solutions, the compound will exist in its less soluble, neutral form.
Organic Solvent Solubility
In drug development, understanding solubility in organic solvents is crucial for synthesis, purification, and formulation. 1,2,4-triazole and its derivatives are generally soluble in various organic solvents, including ethanol, methanol, and acetone.[5][11] The solubility of this compound in a range of organic solvents should be empirically determined.
Experimental Determination of Solubility
A systematic approach to determining the solubility of this compound is essential. The following protocol outlines a standard shake-flask method.
Protocol 1: Equilibrium Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water at different pH values, ethanol, methanol, acetone, acetonitrile, and relevant buffer systems).
-
Ensure a solid excess is visible in each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant from each vial using a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC-UV).
-
Quantify the concentration of this compound in the diluted samples.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or mol/L.
-
Data Presentation: Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | Experimental Data |
| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | Experimental Data |
| pH 4.5 Acetate Buffer | 37 | Experimental Data |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | 37 | Experimental Data |
| pH 7.4 Phosphate Buffer | 37 | Experimental Data |
| Ethanol | 25 | Experimental Data |
| Methanol | 25 | Experimental Data |
| Acetonitrile | 25 | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data |
This table should be populated with experimentally determined values.
Caption: Workflow for equilibrium solubility determination.
Stability Profile: Ensuring Chemical Integrity
The stability of a drug substance is paramount to its safety and efficacy. Forced degradation studies are conducted to identify potential degradation products and to develop stability-indicating analytical methods.[12][13] For this compound, degradation is likely to occur through hydrolysis, oxidation, and photolysis.
Hydrolytic Stability
The 1,2,4-triazole ring is generally stable to hydrolysis under typical acidic and basic conditions.[6] However, the presence of the phenol group introduces a potential site for pH-dependent reactions. Phenolic compounds are known to be more stable in acidic conditions and can degrade at high pH.[14][15][16][17][18] Therefore, the hydrolytic stability of this compound should be evaluated across a range of pH values.
Oxidative Stability
The phenolic hydroxyl group is susceptible to oxidation. This can lead to the formation of colored degradation products and a loss of potency. Hydrogen peroxide is commonly used as an oxidizing agent in forced degradation studies.[12]
Photostability
Many aromatic compounds, including those with triazole and phenol moieties, can undergo photodegradation upon exposure to light.[6] Photostability testing is crucial to determine appropriate storage and handling conditions.
Experimental Protocol for Forced Degradation Studies
The following protocol outlines a general procedure for conducting forced degradation studies.
Protocol 2: Forced Degradation Study
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a defined period. Also, subject a solution of the compound to thermal stress.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products using techniques such as LC-MS/MS.[12]
-
Data Presentation: Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | e.g., 24 h | 60 | Experimental Data | Experimental Data |
| Base Hydrolysis | 0.1 M NaOH | e.g., 24 h | 60 | Experimental Data | Experimental Data |
| Oxidation | 3% H₂O₂ | e.g., 24 h | Room Temp. | Experimental Data | Experimental Data |
| Thermal (Solid) | Dry Heat | e.g., 48 h | 80 | Experimental Data | Experimental Data |
| Thermal (Solution) | Heat | e.g., 48 h | 80 | Experimental Data | Experimental Data |
| Photolytic | ICH Q1B Light | e.g., 24 h | Room Temp. | Experimental Data | Experimental Data |
This table should be populated with experimentally determined values.
Caption: Workflow for forced degradation studies.
Implications for Drug Development and Formulation
The solubility and stability data generated through the protocols outlined in this guide are fundamental to the successful development of this compound as a therapeutic agent or functional material.
-
Formulation Strategy: Low aqueous solubility may necessitate the use of formulation strategies such as co-solvents, surfactants, or complexing agents to enhance bioavailability for oral or parenteral administration.
-
Excipient Compatibility: The stability data will inform the selection of compatible excipients. For instance, the potential for oxidative degradation suggests that antioxidants may be required in the formulation.
-
Manufacturing Process: The thermal stability of the compound will dictate the appropriate conditions for manufacturing processes such as drying and milling.
-
Packaging and Storage: Photostability data are critical for selecting appropriate packaging that protects the product from light. The overall stability profile will determine the recommended storage conditions and shelf-life of the final product.
Conclusion
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By combining theoretical insights with practical, step-by-step protocols, researchers and drug development professionals are equipped to systematically characterize this promising molecule. The empirical data generated from these studies will form the bedrock of a rational and science-driven approach to formulation development, ultimately accelerating the journey from the laboratory to clinical and commercial success.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H7N3O | CID 26343030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-(4H-1,2,4-Triazol-4-yl)phenol | C8H7N3O | CID 25239502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. chemscene.com [chemscene.com]
- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biomedres.us [biomedres.us]
- 14. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles: An Application Guide for Researchers
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The ability to efficiently synthesize diversely substituted 1,2,4-triazoles is therefore of paramount importance. This guide provides an in-depth overview of modern one-pot synthetic strategies for 3,4,5-trisubstituted 1,2,4-triazoles, designed for researchers, scientists, and professionals in drug development.
The Strategic Advantage of One-Pot Syntheses
Traditional multi-step approaches to these heterocyclic systems often involve isolating and purifying intermediates, leading to increased time, cost, and solvent waste. One-pot syntheses, where reactants are subjected to successive chemical transformations in a single reactor, offer a more streamlined, efficient, and environmentally benign alternative.[2] This approach is particularly amenable to the construction of compound libraries for high-throughput screening in drug discovery programs.
Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift
A recurring theme in modern 1,2,4-triazole synthesis is the application of microwave irradiation.[3] Unlike conventional heating, which relies on slow conduction and convection, microwave energy directly and uniformly heats the reaction mixture through dielectric heating.[3] This often leads to dramatic reductions in reaction times (from hours to minutes), increased product yields, and cleaner reaction profiles.[4][5][6]
Protocol 1: From Secondary Amides and Hydrazides via Triflic Anhydride Activation
One of the most versatile and robust one-pot methods for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the reaction of readily available secondary amides and hydrazides.[7][8] This method, developed by Bechara et al., utilizes triflic anhydride (Tf₂O) for the activation of the secondary amide, followed by a microwave-induced cyclodehydration.[7][9]
Mechanistic Rationale
The reaction proceeds through the initial activation of the secondary amide by triflic anhydride to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the hydrazide. The resulting acylamidrazone intermediate undergoes a subsequent intramolecular cyclization and dehydration under microwave irradiation to afford the desired 3,4,5-trisubstituted 1,2,4-triazole.[9][10]
Caption: Workflow for the one-pot synthesis from secondary amides and hydrazides.
Detailed Experimental Protocol
Materials:
-
Appropriate secondary amide (R¹-CO-NH-R²) (1.0 equiv)
-
Appropriate hydrazide (R³-CO-NHNH₂) (1.2 equiv)
-
Triflic anhydride (Tf₂O) (1.2 equiv)
-
2-Fluoropyridine (2.4 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Microwave reactor vials
Procedure:
-
To a solution of the secondary amide in anhydrous 1,2-dichloroethane, add 2-fluoropyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the hydrazide to the reaction mixture and stir for an additional 15 minutes at 0 °C.
-
Seal the reaction vial and heat the mixture in a microwave reactor at 150 °C for 20 minutes.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).[1]
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4,5-trisubstituted 1,2,4-triazole.
Representative Yields
| Entry | Secondary Amide (R¹-CO-NH-R²) | Hydrazide (R³-CO-NHNH₂) | Product (3,4,5-Trisubstituted 1,2,4-Triazole) | Yield (%) |
| 1 | N-benzylbenzamide | Benzhydrazide | 3-Phenyl-4-benzyl-5-phenyl-4H-1,2,4-triazole | 89 |
| 2 | N-phenylacetamide | 4-Chlorobenzhydrazide | 3-Methyl-4-phenyl-5-(4-chlorophenyl)-4H-1,2,4-triazole | 78 |
| 3 | N-methylpropionamide | Isonicotinohydrazide | 3-Ethyl-4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole | 65 |
| Data adapted from Bechara et al. (2015).[1] |
Protocol 2: Copper-Catalyzed One-Pot Synthesis from Nitriles and Hydroxylamine
Another efficient one-pot approach involves the copper-catalyzed reaction of two different nitriles with hydroxylamine.[11] This method provides a straightforward route to unsymmetrically substituted 1,2,4-triazoles using simple and readily available starting materials.[12]
Mechanistic Rationale
The reaction is initiated by the intermolecular addition of hydroxylamine to one nitrile molecule to form an amidoxime intermediate. This amidoxime then reacts with a second nitrile molecule in the presence of a copper catalyst, such as Cu(OAc)₂, followed by an intramolecular cyclization and dehydration to yield the final 1,2,4-triazole product.[11][12]
Caption: Workflow for the copper-catalyzed synthesis from nitriles.
Detailed Experimental Protocol
Materials:
-
Nitrile 1 (1.0 equiv)
-
Hydroxylamine hydrochloride (1.2 equiv)
-
Nitrile 2 (1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of Nitrile 1 and hydroxylamine hydrochloride in DMF, add potassium carbonate.
-
Stir the mixture at 80 °C for 2 hours to form the amidoxime intermediate.
-
Add Nitrile 2 and copper(II) acetate to the reaction mixture.
-
Continue stirring at 120 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Yields
| Entry | Nitrile 1 (R¹-CN) | Nitrile 2 (R³-CN) | Product (3,5-Disubstituted 1,2,4-Triazole) | Yield (%) |
| 1 | Benzonitrile | Acetonitrile | 3-Phenyl-5-methyl-1H-1,2,4-triazole | 75 |
| 2 | 4-Chlorobenzonitrile | Benzonitrile | 3-(4-Chlorophenyl)-5-phenyl-1H-1,2,4-triazole | 68 |
| 3 | Acetonitrile | 4-Methoxybenzonitrile | 3-Methyl-5-(4-methoxyphenyl)-1H-1,2,4-triazole | 72 |
| Yields are representative for this type of reaction. |
Protocol 3: Three-Component Synthesis from Amidines, Carboxylic Acids, and Hydrazines
A highly regioselective one-pot, two-step process for generating 1,3,5-trisubstituted 1,2,4-triazoles utilizes amidines, carboxylic acids, and monosubstituted hydrazines as the building blocks.[13][14] This method is particularly attractive for combinatorial chemistry and the generation of large compound libraries.[14]
Mechanistic Rationale
The synthesis commences with the formation of an acylamidine intermediate through the coupling of a carboxylic acid and an amidine, often facilitated by a peptide coupling reagent like HATU.[13][14] This intermediate then reacts with a monosubstituted hydrazine, leading to the formation of an amidrazone derivative which subsequently undergoes cyclization to furnish the 1,3,5-trisubstituted 1,2,4-triazole.[13][15]
Detailed Experimental Protocol
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amidine hydrochloride (1.0 equiv)
-
Monosubstituted hydrazine (1.2 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid, amidine hydrochloride, and HATU in DMF, add DIPEA.
-
Stir the mixture at room temperature for 1-2 hours to form the acylamidine intermediate.
-
Add the monosubstituted hydrazine to the reaction mixture.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by chromatography to obtain the pure 1,3,5-trisubstituted 1,2,4-triazole.
Representative Yields
| Entry | Carboxylic Acid (R¹-COOH) | Amidine (R³-C(=NH)NH₂) | Hydrazine (R⁴-NHNH₂) | Yield (%) |
| 1 | Benzoic acid | Benzamidine | Phenylhydrazine | 90 |
| 2 | Acetic acid | Acetamidine | Methylhydrazine | 75 |
| 3 | 4-Fluorobenzoic acid | 4-Chlorobenzamidine | 4-Bromophenylhydrazine | 82 |
| Yields are based on the general method described by Castanedo et al. (2011) and are highly substrate-dependent.[13] |
Conclusion
The one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles represents a significant advancement in synthetic organic and medicinal chemistry. The protocols outlined in this guide, particularly those enhanced by microwave assistance, offer efficient, versatile, and scalable routes to these valuable heterocyclic scaffolds. By understanding the underlying mechanisms and experimental nuances, researchers can effectively leverage these methods to accelerate the discovery and development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. isres.org [isres.org]
- 3. benchchem.com [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Accelerating Discovery: A Guide to the Microwave-Assisted Synthesis of 4H-1,2,4-Triazoles
An Application Note for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2] Developing efficient, rapid, and sustainable methods for synthesizing this privileged scaffold is a critical endeavor in drug discovery. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over classical heating methods by dramatically reducing reaction times, increasing yields, and improving product purity.[3][4][5]
This guide provides a comprehensive overview of the principles and protocols for the microwave-assisted synthesis of 4H-1,2,4-triazoles. It is designed to equip researchers with the technical knowledge and practical steps needed to leverage this powerful technology in their synthetic workflows.
The Microwave Advantage in Heterocyclic Chemistry
Conventional heating methods transfer energy indirectly via conduction and convection, a process that is often slow and creates significant temperature gradients within the reaction vessel.[6] Microwave synthesis, in contrast, utilizes dielectric heating to deliver energy directly and uniformly to polar molecules in the reaction mixture.[4][6][7] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwave radiation. The resulting molecular rotation and friction generate heat rapidly and homogeneously throughout the sample.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. Collisions caused by this migration generate heat.[4]
This "superheating" effect allows reaction mixtures to reach temperatures far above their conventional boiling points in sealed vessels, leading to dramatic accelerations in reaction rates.[4] For the synthesis of 1,2,4-triazoles, this translates to several key benefits:
-
Rapid Syntheses: Reactions that take hours or even days using an oil bath can often be completed in minutes.[6][8][9]
-
Higher Yields: The precise and rapid heating minimizes the formation of decomposition products and side reactions, leading to cleaner reaction profiles and higher isolated yields.[3][7]
-
Green Chemistry Alignment: MAOS often requires less solvent and energy. In some cases, reactions can be run under solvent-free conditions, reducing environmental impact.[3][10]
General Synthetic Workflow
The microwave-assisted synthesis of organic compounds follows a streamlined and efficient workflow. The process emphasizes precise control over reaction parameters such as temperature, pressure, and time, which is managed by modern microwave reactor software.
Caption: Generalized workflow for microwave-assisted organic synthesis (MAOS).
Application Protocols: Synthesis of Substituted 4H-1,2,4-Triazoles
Several reliable methods exist for the construction of the 1,2,4-triazole ring under microwave irradiation. Below are two detailed, field-proven protocols.
Protocol 1: Synthesis of 3,5-Disubstituted-4H-1,2,4-Triazoles
This protocol is based on the condensation of an aromatic hydrazide with a substituted nitrile, a transformation analogous to the classical Pellizzari reaction. The use of a base like potassium carbonate is crucial for facilitating the key cyclization step.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 3,5-disubstituted-4H-1,2,4-triazoles.
Materials:
-
Aromatic hydrazide (e.g., benzohydrazide): 1.0 equivalent
-
Substituted nitrile (e.g., benzonitrile): 1.1 equivalents
-
Potassium carbonate (K₂CO₃), anhydrous: 1.1 equivalents
-
n-Butanol (solvent)
-
Microwave reactor vials (10 or 20 mL) with stir bars
-
Dedicated microwave synthesizer
Step-by-Step Procedure:
-
To a 20 mL microwave reaction vial containing a magnetic stir bar, add the aromatic hydrazide (0.005 mol), the substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).[2]
-
Add 10 mL of n-butanol to the vial.
-
Seal the vial securely with a cap. Ensure the cap is properly tightened to withstand the pressure generated during heating.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters: irradiate the mixture at a constant temperature of 150 °C for 2 hours with magnetic stirring.[2] The instrument will automatically adjust the power to maintain the target temperature.
-
Once the reaction is complete, the instrument's built-in cooling system (typically compressed air) will rapidly cool the vessel to room temperature.
-
Upon cooling, the product often precipitates from the solution. Isolate the solid by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove residual solvent and impurities.[2]
-
For analytical purity, recrystallize the product from ethanol.[2]
Protocol 2: One-Pot, Catalyst-Free Synthesis of 4-Substituted-4H-1,2,4-Triazoles
This highly efficient, one-pot method synthesizes 4-substituted-1,2,4-triazoles directly from hydrazines and formamide, which serves as both a reagent and a solvent.[11] The absence of a catalyst makes this a particularly "green" and straightforward protocol.[11]
Causality Behind Experimental Choices:
-
Formamide (20 eq.): Using a large excess of formamide is critical. It acts as the source of two carbon atoms for the triazole ring and also serves as a high-boiling, polar solvent that absorbs microwave energy efficiently.
-
Temperature (160 °C): This high temperature is necessary to drive the transamidation and subsequent condensation-cyclization steps required to form the heterocyclic ring.[11]
-
Time (10 min): The combination of direct microwave heating and high temperature enables the reaction to reach completion in a remarkably short time frame.[2][11]
Materials:
-
Hydrazine derivative (aryl or aliphatic): 1.0 equivalent
-
Formamide: 20 equivalents
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Step-by-Step Procedure:
-
In a 10 mL microwave-safe reaction vial equipped with a stir bar, add the hydrazine derivative (1 mmol).[2]
-
Carefully add formamide (20 mmol) to the vial.[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 10 minutes with active stirring.[2][11]
-
After the reaction, allow the vessel to cool to room temperature.
-
The product can be isolated using a standard aqueous work-up. This may involve diluting the reaction mixture with water, followed by extraction with an organic solvent like ethyl acetate. Purification by column chromatography may be necessary to obtain the pure 1,2,4-triazole.[2]
Comparative Performance Data
The advantages of microwave-assisted synthesis are most evident when compared directly with conventional heating methods. The data below, compiled from various studies, illustrates the dramatic improvements in reaction time and yield.
| Reactants/Reaction Type | Method | Time | Yield | Reference |
| Hydrazide + Nitrile | Microwave | 2 hours | High | |
| Hydrazine + Formamide | Microwave | 10 minutes | 74% | [11] |
| One-Pot: Hydrazide, DMF-DMA, Amine | Microwave | 2-3 minutes | Good | [12] |
| Cyclization of N-acylaminoguanidines | Conventional | 4 hours | 72% | [6] |
| Cyclization of N-acylaminoguanidines | Microwave | 15 minutes | 85% | [6] |
| Synthesis of N-substituted propenamide derivative | Conventional | Several hours | - | [8][9] |
| Synthesis of N-substituted propenamide derivative | Microwave | 33-90 seconds | 82% | [8][9] |
| Synthesis of Piperazine-azole-fluoroquinolone derivative | Conventional | 27 hours | - | [8][9] |
| Synthesis of Piperazine-azole-fluoroquinolone derivative | Microwave | 30 minutes | 96% | [8][9] |
Troubleshooting and Expert Insights
-
Low Yield: If yields are lower than expected, ensure the reaction vial was sealed properly to prevent the loss of volatile reagents. Confirm the purity of starting materials, as impurities can inhibit the reaction. An increase in reaction time or temperature may also be beneficial.
-
Incomplete Reaction: Monitor the reaction progress via TLC or LC-MS. If the reaction stalls, it could be due to insufficient heating. Ensure the solvent volume is adequate for efficient microwave absorption (typically 2-5 mL for a 10 mL vial).
-
Pressure Errors: High pressure warnings from the microwave reactor usually indicate that the reaction is producing a significant amount of gaseous byproducts or that the temperature is too high for the chosen solvent. Reduce the reaction temperature or scale.
-
Solvent Choice: The choice of solvent is critical. Polar solvents like DMF, n-butanol, or ethanol are excellent for absorbing microwave energy. For the catalyst-free protocol, formamide's dual role as solvent and reagent is key to its success.[11]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 4H-1,2,4-triazoles. By providing rapid, uniform, and efficient heating, this technology enables chemists to produce these valuable heterocyclic scaffolds in a fraction of the time required by conventional methods, often with higher yields and purity. The protocols and data presented in this guide offer a robust starting point for researchers looking to integrate MAOS into their drug discovery and development programs, thereby accelerating the path to novel chemical entities.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
using 2-(4H-1,2,4-triazol-4-yl)phenol as a ligand in coordination chemistry
Commencing the Search
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Now I'm diving deeper into the specifics of the synthesis protocol. I'm focusing on providing very detailed instructions for obtaining this compound, including the reaction conditions and the purification strategy. I'm also planning to incorporate examples illustrating the coordination chemistry of the ligand.
Elaborating on Synthesis
I've been working on expanding the synthesis section. I'm focusing on providing very specific details for the reaction of diformylhydrazine and o-aminophenol, including the need for an autoclave and appropriate safety precautions. I'll also include a detailed description of the purification process using recrystallization.
Expanding the Scope
I'm now integrating characterization techniques to the protocol, focusing on spectroscopic methods. I'll describe how IR, UV-Vis, and NMR can confirm the ligand's structure and its complexation behavior. I'm also preparing to provide details for single-crystal X-ray diffraction, if applicable, for definitively determining the structure of the ligand and metal complexes.
Detailing Characterization Methods
I'm now focusing on the characterization section. I've begun to detail spectroscopic techniques like IR, UV-Vis, and NMR, explaining how they help confirm the ligand's structure. I'm also planning to include single-crystal X-ray diffraction, which provides definitive structural data. Furthermore, I'll incorporate details on elemental analysis, conductivity, magnetic susceptibility, and thermal analysis for comprehensive characterization of the ligand and its complexes.
Finalizing Application Note
I'm now putting the finishing touches on the application note. I'm incorporating detailed protocols for synthesizing the ligand and its metal complexes, complete with step-by-step instructions. I'm also including all the necessary characterization techniques, such as IR, UV-Vis, NMR, and single-crystal X-ray diffraction, to ensure comprehensive understanding. Finally, I'm integrating the relevant applications derived from the ligand and metal complex search, adding tables and visualization to create a useful document for users.
Application Notes & Protocols: The Strategic Application of 2-(4H-1,2,4-triazol-4-yl)phenol in Modern Medicinal Chemistry
Foreword: Identifying a Privileged Scaffold for Drug Discovery
In the intricate process of drug discovery, the identification of "privileged scaffolds" represents a significant leap toward efficiency and success. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets, thereby serving as a rich foundation for the development of novel therapeutic agents. The 1,2,4-triazole ring is a quintessential example of such a scaffold, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups.[1][2] This guide focuses on a particularly promising derivative, 2-(4H-1,2,4-triazol-4-yl)phenol , a molecule whose unique structural arrangement offers distinct advantages for medicinal chemists.
The strategic placement of a hydroxyl group on the phenyl ring, ortho to the triazole linkage, creates a bidentate-like system. This arrangement is not merely a synthetic curiosity; it provides a crucial handle for derivatization and can act as a key anchoring point within a biological target's binding site through hydrogen bonding. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It aims to elucidate the diverse applications of this scaffold, provide robust, field-tested experimental protocols, and explain the scientific rationale behind methodological choices, ensuring a blend of theoretical grounding and practical applicability.
Part 1: Medicinal Chemistry Applications & Rationale
The this compound moiety is a versatile starting point for developing agents across multiple therapeutic areas. Its utility stems from the synergistic combination of the electron-rich 1,2,4-triazole ring, a known pharmacophore in numerous approved drugs, and the reactive phenolic hydroxyl group.
Antimicrobial and Antifungal Agents
The 1,2,4-triazole core is famously present in leading antifungal drugs like fluconazole and itraconazole, which function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[1] Derivatives of this compound are actively explored for novel antimicrobial agents.
Scientific Rationale: The nitrogen atoms of the triazole ring can coordinate with the heme iron in the active site of CYP51, while the phenolic part of the molecule can be modified to optimize interactions with the enzyme's apoprotein, enhance cell permeability, or improve pharmacokinetic properties. Furthermore, the phenol group can be used to form Schiff bases, a class of compounds known for their broad-spectrum antimicrobial activities.[4][5]
Anticancer Agents
The 1,2,4-triazole scaffold is a component of several anticancer drugs, including the aromatase inhibitors Letrozole and Anastrozole, which are used in breast cancer therapy.[6] The development of novel triazole-based anticancer agents is a vibrant area of research.[6][7]
Scientific Rationale: Derivatives can be designed to inhibit various enzymes crucial for cancer cell proliferation. The planar triazole ring can participate in π-π stacking interactions, while the phenol group provides a hydrogen bond donor/acceptor site. The scaffold's ability to induce apoptosis, inhibit specific kinases, or interfere with cell cycle progression makes it a highly attractive starting point for oncology programs.
Other Therapeutic Avenues
The versatility of the 1,2,4-triazole nucleus extends to a wide range of other biological activities, including anti-inflammatory, anticonvulsant, analgesic, and antiviral properties.[2][8]
Scientific Rationale: The core structure's ability to mimic peptide bonds and its favorable physicochemical properties allow for its incorporation into inhibitors for various enzyme classes. For instance, its anti-inflammatory potential can be explored by designing derivatives that target enzymes like cyclooxygenase (COX), while its anticonvulsant properties may be related to interactions with ion channels or specific receptors in the central nervous system.
Part 2: Experimental Protocols & Methodologies
The following protocols are designed to be self-validating, with clear explanations for each critical step, enabling researchers to reliably synthesize and evaluate compounds derived from the this compound core.
Protocol 1: Synthesis of the Core Scaffold: this compound
This protocol details a reliable method for the synthesis of the title compound, adapted from established procedures.[9] The method involves the reaction of an aminophenol with a source of the triazole ring's carbon atoms, followed by cyclization.
Experimental Workflow Diagram
Caption: Synthetic workflow for the core this compound scaffold.
Materials:
-
o-Aminophenol
-
Diformylhydrazine
-
Teflon-lined stainless steel autoclave
-
Furnace or high-temperature oven
-
Deionized water
-
Ethanol
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Reactant Charging: In a Teflon-lined stainless steel autoclave, combine o-aminophenol (e.g., 0.6 mmol, 0.065 g) and diformylhydrazine (e.g., 0.6 mmol, 0.053 g).[9]
-
Causality: o-Aminophenol provides the phenyl ring with the ortho-amino and hydroxyl groups. Diformylhydrazine serves as the precursor for the N-C-N backbone of the triazole ring. The autoclave is essential to safely reach the high temperatures and pressures required for the reaction.
-
-
Reaction: Seal the autoclave and place it in a furnace. Heat the vessel to approximately 170°C (443 K) and maintain this temperature for 48 hours.[9]
-
Causality: The high thermal energy drives the condensation reaction between the amino group of the phenol and the formyl groups of the hydrazine, followed by an intramolecular cyclization and dehydration to form the stable, aromatic 1,2,4-triazole ring.
-
-
Isolation: After the reaction period, carefully cool the autoclave to room temperature. Open the vessel and transfer the solid product.
-
Purification: Wash the crude product sequentially with hot deionized water and hot ethanol to remove any unreacted starting materials and soluble byproducts.[9]
-
Causality: The product has limited solubility in these solvents, especially when hot, while the starting materials are more soluble, allowing for effective purification by washing.
-
-
Drying and Characterization: Collect the purified crystals by vacuum filtration and dry them thoroughly. The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination to confirm its identity and purity. The reported yield is approximately 64%.[9]
Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)
This protocol describes a standard colorimetric assay to determine the cytotoxic effects of synthesized derivatives on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Logical Relationship Diagram
Caption: The biochemical principle underlying the MTT cell viability assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells for vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.
-
Causality: Metabolically active cells possess mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Solubilization: Carefully aspirate the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Triazole Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) |
| Derivative A | MCF-7 | 12.5 |
| Derivative B | MCF-7 | 28.1 |
| Doxorubicin (Control) | MCF-7 | 0.9 |
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Growth media (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in DMSO. In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it in the medium to achieve a final concentration of ~5 x 10⁵ CFU/mL for bacteria.
-
Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbes, no drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.
Data Presentation: Antimicrobial Activity of Triazole Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative C | 16 | 64 | 8 |
| Derivative D | 32 | >128 | 16 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Part 3: Concluding Remarks and Future Outlook
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, coupled with the proven therapeutic relevance of the 1,2,4-triazole nucleus, makes it an exceptionally valuable starting point for drug discovery campaigns. The ortho-hydroxyl group provides a critical anchor for both biological interaction and synthetic elaboration, enabling the generation of diverse chemical libraries.
Future research will undoubtedly focus on leveraging this scaffold to develop next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The detailed protocols provided herein offer a robust framework for synthesizing and evaluating new chemical entities based on this promising core, paving the way for the discovery of novel therapeutics to combat a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Alkyl-4H-1,2,4-Triazole Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic protocols for obtaining 4-alkyl-4H-1,2,4-triazole derivatives, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research.[1][2] The document details various synthetic strategies, including direct N-alkylation, cyclization of acyclic precursors, and modern methodologies such as microwave-assisted synthesis and phase-transfer catalysis. Each section explains the underlying chemical principles, offers field-proven insights into experimental choices, and provides detailed, step-by-step protocols for key reactions. The content is designed for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical guidance for the synthesis of these important molecules.
Introduction: The Significance of 4-Alkyl-4H-1,2,4-Triazoles
The 1,2,4-triazole nucleus is a ubiquitous feature in a multitude of biologically active compounds.[2][3] Specifically, the 4-alkyl-4H-1,2,4-triazole scaffold is a key pharmacophore in numerous antifungal, antibacterial, anticancer, and anticonvulsant agents.[2][4][5] The substitution at the N4 position is crucial for modulating the biological activity and physicochemical properties of these molecules. Consequently, the development of efficient and regioselective methods for the synthesis of 4-alkyl-4H-1,2,4-triazole derivatives is a critical endeavor in medicinal chemistry and drug discovery. This guide explores the primary synthetic routes to this important class of compounds, with a focus on practical application and mechanistic understanding.
Synthetic Strategies
Several synthetic routes have been developed for the preparation of 4-alkyl-4H-1,2,4-triazole derivatives. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
Direct N-Alkylation of 1,2,4-Triazole
Direct alkylation of the 1,2,4-triazole ring is a common and straightforward approach. However, a significant challenge lies in controlling the regioselectivity, as alkylation can occur at either the N1 or N4 position, leading to a mixture of isomers.[1][6]
The ratio of 1-alkyl to 4-alkyl isomers is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature. Generally, the use of a strong, non-nucleophilic base and a polar aprotic solvent favors the formation of the N1-alkylated product. Conversely, to favor the N4-alkylation, specific strategies are often employed.
Causality Behind Experimental Choices:
-
Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) in DMF often lead to a predominance of the 1-isomer.[1] Milder, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to provide good yields with varying regioselectivity, but often still favoring the 1-isomer.[1]
-
Solvent Effects: The solvent can influence the reactivity of the triazole anion. Polar aprotic solvents like DMF and acetonitrile are commonly used.
-
Leaving Group: The nature of the leaving group on the alkylating agent (e.g., bromide, iodide, tosylate) can affect the reaction rate and selectivity.[6][7]
Experimental Protocol: General Procedure for N-Alkylation of 1,2,4-Triazole
A general procedure for the alkylation of 1,2,4-triazole is as follows:
-
To a solution of 1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, DBU, NaH) (1.1 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide or tosylate) (1.0-1.2 eq) dropwise.
-
The reaction mixture is then stirred at a specified temperature (ranging from room temperature to reflux) for a period of time (typically 2-24 hours), monitoring the progress by TLC.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the N1 and N4 isomers.
Cyclization Reactions
Building the triazole ring from acyclic precursors is a powerful strategy that often provides better control over the final substitution pattern.
A widely used method for the synthesis of 3,4,5-trisubstituted 4H-1,2,4-triazoles involves the condensation of N,N'-diacylhydrazines with primary amines in the presence of a dehydrating agent.[4]
Reaction Workflow:
Caption: Workflow for the synthesis of 4-alkyl-4H-1,2,4-triazoles from diacylhydrazines.
Causality Behind Experimental Choices:
-
Dehydrating Agent: Phosphorus pentachloride (PCl₅) is a common and effective reagent for this cyclization, proceeding through a chloro-intermediate.[8] Other dehydrating agents like phosphorus pentoxide (P₂O₅) or zinc chloride can also be used.[4]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) in an inert solvent such as toluene.[8]
Experimental Protocol: Synthesis of 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles [8]
-
Preparation of N,N'-bis[(4-bromophenyl)chloromethylene]hydrazine: To a solution of N,N'-bis(4-bromobenzoyl)hydrazine (0.01 mol) in toluene (50 mL), add phosphorus pentachloride (PCl₅) (0.02 mol). Reflux the mixture for 5 minutes.
-
Cyclization: Cool the resulting solution and add the appropriate primary amine (0.04 mol) dropwise with vigorous stirring.
-
Reflux the reaction mixture for 10 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is treated with water and the solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions.[9][10][11] This "green chemistry" approach is highly applicable to the synthesis of 4-alkyl-4H-1,2,4-triazole derivatives.
Advantages of Microwave Synthesis:
-
Rapid Heating: Microwaves directly heat the reaction mixture, leading to much faster reaction rates compared to conventional heating methods.[9]
-
Improved Yields: The rapid heating and shorter reaction times can minimize the formation of side products, resulting in higher yields.
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method (Time) | Microwave Method (Time) | Reference |
| Synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | 290 minutes | 10-25 minutes | [9] |
| Synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives | 27 hours | 30 minutes | [9] |
| Synthesis of 6-aryl-3-substituted 5H-1,2,4-triazolo[4,3-b][1][8][12]triazoles | 36-72 times slower | 1x | [9] |
Experimental Protocol: Microwave-Assisted Synthesis of 4-Alkyl-1,2,4-triazoles [12]
-
In a microwave reaction vessel, combine 1,2,4-triazole (1.0 eq), the alkyl halide (1.0 eq), and potassium carbonate (1.5 eq) in an ionic liquid (e.g., hexylpyridinium bromide) as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 80°C) and power for a short duration (e.g., 10-15 minutes).[9][12]
-
After cooling, add water to the reaction mixture and extract the product with an organic solvent.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a valuable technique for carrying out reactions between reactants in immiscible phases.[7] In the context of 4-alkyl-4H-1,2,4-triazole synthesis, PTC is particularly useful for the N-alkylation of the triazole ring.[13][14]
Mechanism of PTC in N-Alkylation:
Caption: Simplified mechanism of phase-transfer catalyzed N-alkylation of 1,2,4-triazole.
Causality Behind Experimental Choices:
-
Catalyst Selection: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or cetyltrimethylammonium bromide (CTAB), are commonly used as phase-transfer catalysts.[13] The lipophilicity of the catalyst is important for its ability to transport the triazole anion into the organic phase.[7]
-
Solvent System: A two-phase system, typically an organic solvent (e.g., toluene, dichloromethane) and an aqueous solution of the base (e.g., NaOH, K₂CO₃), is employed.[8]
-
Base: The use of inexpensive and environmentally benign inorganic bases is a key advantage of PTC.[7]
Experimental Protocol: PTC-Mediated Synthesis of 4-Alkyl-3,5-diaryl-4H-1,2,4-triazoles via Suzuki Coupling Precursors [8]
This protocol describes the synthesis of a precursor for further functionalization.
-
To a mixture of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.0 mmol), the corresponding boronic acid (2.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a phase-transfer catalyst (e.g., NBu₄Br, 0.10 mmol) in a toluene/water/ethanol solvent system, add a base (e.g., K₂CO₃, 10.0 mmol).
-
Heat the mixture under reflux for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary and Outlook
The synthesis of 4-alkyl-4H-1,2,4-triazole derivatives can be achieved through a variety of effective methods. Direct N-alkylation is a straightforward approach, although control of regioselectivity can be challenging. Cyclization reactions offer a more controlled route to specifically substituted triazoles. Modern techniques such as microwave-assisted synthesis and phase-transfer catalysis provide significant advantages in terms of reaction efficiency, yield, and environmental impact.
The choice of the optimal synthetic route will depend on the specific target molecule and the available resources. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the synthesis of novel 4-alkyl-4H-1,2,4-triazole derivatives for further investigation in drug discovery and development.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. phasetransfer.com [phasetransfer.com]
Application Notes & Protocols: Suzuki Cross-Coupling Reactions for the Synthesis of 4H-1,2,4-Triazole Derivatives
Introduction: The Strategic Importance of 4H-1,2,4-Triazoles and the Suzuki Coupling Advantage
The 4H-1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science.[1] Its derivatives are integral to a wide array of pharmacologically active agents, exhibiting antifungal, antiviral, anti-inflammatory, and anticancer properties.[1] The unique electronic properties of this nitrogen-rich heterocycle also make it a valuable component in the design of functional materials such as organic light-emitting diodes (OLEDs). Given its significance, the development of efficient and versatile synthetic methodologies to access functionalized 4H-1,2,4-triazoles is of paramount importance.
Among the arsenal of carbon-carbon bond-forming reactions, the Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a particularly powerful tool.[2][3] Its appeal lies in the mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acid and ester building blocks.[4] This allows for the late-stage functionalization of complex molecules, a critical advantage in drug discovery programs where rapid generation of structure-activity relationships (SAR) is essential.
This guide provides an in-depth exploration of the Suzuki cross-coupling reaction as applied to the synthesis of 4-substituted-4H-1,2,4-triazole derivatives. We will delve into the mechanistic nuances specific to this heterocyclic system, offer field-proven experimental protocols, and provide a comprehensive troubleshooting guide to empower researchers in overcoming common synthetic challenges.
Mechanism and Key Parameters: Navigating the Catalytic Cycle with a Nitrogen-Rich Substrate
The efficacy of a Suzuki coupling hinges on the delicate balance of elementary organometallic steps: oxidative addition, transmetalation, and reductive elimination.[2][5] When working with N-heterocycles like 4H-1,2,4-triazole, the lone pairs on the nitrogen atoms can interact with the palladium center, potentially leading to catalyst inhibition or "poisoning".[6] Understanding these interactions is key to designing a successful reaction.
The generally accepted catalytic cycle is depicted below:
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Key Experimental Choices:
-
Catalyst & Ligand Selection:
-
The Workhorse: Pd(PPh₃)₄. Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for coupling aryl bromides and iodides.[1][7] It is a pre-formed Pd(0) complex, meaning it can directly enter the catalytic cycle without an initial reduction step. Its general reliability makes it an excellent starting point for reaction optimization.
-
Advanced Systems for Challenging Substrates: For less reactive aryl chlorides or sterically hindered substrates, more sophisticated catalyst systems are often required.[8][9] These typically involve a Pd(II) source (like Pd(OAc)₂) combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[8][9][10] The strong σ-donating character of these ligands enhances the rate of oxidative addition and reductive elimination, leading to higher catalyst turnover.[10]
-
-
The Role of the Base: The base is not a mere spectator; it plays a crucial role in the transmetalation step.[9] It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group from boron to palladium.[9][11]
-
Solvent System: A biphasic solvent system, such as toluene/water/ethanol or dioxane/water, is commonly employed.[1][7] The organic phase solubilizes the triazole substrate and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the boronate "ate" complex. The presence of a co-solvent like ethanol can improve the solubility of all components.
-
Phase Transfer Catalyst (PTC): In biphasic systems, a PTC like tetrabutylammonium bromide (NBu₄Br) can be beneficial.[7] It helps shuttle the boronate anion from the aqueous phase to the organic phase where the catalytic reaction occurs, thereby accelerating the reaction rate.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles
This protocol is adapted from a procedure for the synthesis of luminescent 4H-1,2,4-triazole derivatives.[1][7][13]
Materials:
-
4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.00 mmol, 1.0 equiv)
-
Arylboronic acid (2.50 mmol, 2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (10.00 mmol, 10.0 equiv)
-
Tetrabutylammonium Bromide (NBu₄Br) (0.10 mmol, 10 mol%)
-
Toluene (9 mL)
-
Ethanol (3 mL)
-
Deionized Water (6 mL)
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.00 mmol), the corresponding arylboronic acid (2.50 mmol), K₂CO₃ (10.00 mmol), and NBu₄Br (0.10 mmol).
-
Solvent Addition: Add toluene (9 mL), ethanol (3 mL), and water (6 mL) to the flask.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 mmol) to the mixture.
-
Inert Atmosphere (Recommended): While not always strictly necessary for this catalyst system, purging the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes is good practice to prevent oxidative degradation of the catalyst.
-
Reaction: Heat the mixture to reflux (approximately 130 °C in an oil bath) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 4 to 12 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-alkyl-3,5-bis(4-arylphenyl)-4H-1,2,4-triazole derivative.
Data Summary: Representative Reaction Conditions & Yields
The following table summarizes typical conditions and outcomes for the synthesis of various 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives, demonstrating the scope of the reaction with different boronic acids.
| Entry | 4-Alkyl Precursor (R group) | Arylboronic Acid | Product Yield (%) | Reaction Time (h) | Ref. |
| 1 | Ethyl | Phenylboronic acid | 99 | 4 | [7] |
| 2 | Propyl | Phenylboronic acid | 94 | 4 | [7] |
| 3 | Butyl | Phenylboronic acid | 98 | 5 | [7] |
| 4 | Ethyl | 2-Methylphenylboronic acid | 85 | 12 | [7] |
| 5 | Propyl | 4-Methoxyphenylboronic acid | 99 | 6 | [7] |
| 6 | Butyl | 4-(Trifluoromethyl)phenylboronic acid | 84 | 8 | [7] |
| 7 | Ethyl | Thiophen-2-ylboronic acid | 61 | 12 | [7] |
Conditions based on Protocol 1 unless otherwise noted.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.
Caption: A workflow for troubleshooting common issues in Suzuki coupling reactions.
Common Problems and Solutions for 4H-1,2,4-Triazole Couplings:
-
Catalyst Poisoning/Inhibition: The nitrogen-rich triazole ring can coordinate to the palladium center, forming off-cycle, inactive complexes.[12]
-
Symptom: Stalled reaction with recovery of starting materials.
-
Solution: Switch to a catalyst system with bulky, electron-rich ligands (e.g., Buchwald or NHC ligands).[8][9] These ligands form more stable and reactive complexes with palladium, which are less susceptible to displacement by the triazole substrate. Increasing catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial inhibition.
-
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom from water or other protic sources.[14] This side reaction is often accelerated by strong bases and high temperatures.[15][16]
-
Symptom: Formation of the deborylated arene (R²-H) and incomplete conversion of the triazole starting material.
-
Solution:
-
Use a milder base like KF or CsF.
-
Switch to anhydrous conditions if possible.
-
Use a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate, which release the boronic acid slowly under the reaction conditions.[2]
-
-
-
Homocoupling: The coupling of two boronic acid molecules (R²-R²) can occur, particularly in the presence of oxygen or if the reduction of a Pd(II) precatalyst is incomplete.[1][17]
-
Symptom: Formation of a biaryl byproduct derived from the boronic acid.
-
Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate issues related to incomplete precatalyst reduction.
-
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling reaction is an indispensable method for the synthesis and functionalization of 4H-1,2,4-triazole derivatives. By understanding the underlying mechanism and the rationale for selecting specific catalysts, bases, and solvents, researchers can effectively troubleshoot and optimize these reactions. The protocols provided herein serve as a robust starting point for the synthesis of diverse triazole-containing molecules. As catalyst technology continues to advance, we can anticipate the development of even more efficient and versatile systems that will further expand the synthetic utility of this powerful reaction in the fields of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry [mdpi.com]
Application Notes & Protocols for the Hydrothermal Synthesis of Triazole Compounds
Introduction: The Strategic Value of Triazoles and the Advantage of Hydrothermal Synthesis
Triazole compounds represent a cornerstone in modern medicinal chemistry and materials science. Their five-membered heterocyclic structure, containing three nitrogen atoms, imparts unique chemical properties that make them invaluable as antifungal agents, antiviral drugs, and corrosion inhibitors.[1][2][3] The synthesis of these vital compounds, however, often involves lengthy procedures, harsh organic solvents, and complex purification steps.[4][5][6]
Hydrothermal synthesis emerges as a powerful and environmentally benign alternative to conventional methods.[7][8] This technique utilizes water as a solvent (or co-solvent) at elevated temperatures (typically >100°C) and pressures within a sealed vessel known as an autoclave.[9] Under these subcritical conditions, the properties of water change dramatically; its dielectric constant decreases, making it an effective solvent for nonpolar organic precursors, while its ion product increases, facilitating acid- or base-catalyzed reactions.[9] This unique reaction environment often leads to the direct formation of highly crystalline products with high purity, minimizing the need for extensive workup and aligning with the principles of green chemistry.[8][10]
This guide provides a comprehensive overview of the experimental setup, a detailed operational protocol, and the underlying scientific principles for the hydrothermal synthesis of triazole compounds, designed for researchers in drug discovery and materials development.
The Hydrothermal Reactor: Core of the Synthesis
The success of hydrothermal synthesis hinges on the proper use of a specialized pressure vessel, commonly known as a hydrothermal autoclave or digestion bomb.
Components and Rationale:
-
Outer Shell: Constructed from high-quality, nonmagnetic stainless steel (typically SS304 or SS316 for enhanced corrosion resistance).[11] This provides the mechanical strength to safely withstand the high autogenous pressures generated during heating.
-
Inner Liner: A removable cup made of Polytetrafluoroethylene (PTFE, or Teflon) or, for higher temperatures, Perfluoroalkoxy alkanes (PPL).[12][13] This liner is chemically inert to the vast majority of reagents, including strong acids and bases, preventing both contamination of the reaction and corrosion of the steel vessel.[13][14]
-
Sealing Mechanism: A two-gasket system (top and bottom) and a screw-type cap ensure a gas-tight seal.[11][15] An additional secondary cap or tightening rods are often included for extra security against pressure leaks.[15][16]
Typical Specifications:
| Parameter | Value | Rationale |
|---|---|---|
| Liner Material | PTFE (Teflon) | Excellent chemical resistance, suitable for most triazole syntheses.[14] |
| Safe Operating Temp. | ≤ 200-220°C | PTFE begins to deform at higher temperatures, compromising the seal.[11][12][16] |
| Max Working Pressure | ≤ 3 MPa (30 Bar) | This is the typical autogenous pressure generated by water in the safe temperature range.[11][12][16] |
| Heating/Cooling Rate | ≤ 5 °C/minute | Gradual temperature changes prevent thermal shock to the vessel and liner, ensuring longevity and safety.[12][17] |
| Available Volumes | 25 mL - 500 mL | Allows for scalability from small-scale screening to larger batch syntheses.[14] |
General Experimental Workflow and Protocol
The following sections provide a step-by-step methodology for a representative hydrothermal synthesis of a triazole derivative.
Visualization of the Experimental Workflow
The overall process, from reagent preparation to final product analysis, is outlined below.
Caption: Workflow for hydrothermal synthesis of triazole compounds.
Detailed Step-by-Step Protocol
This protocol is a general guideline. Specific precursor masses, reaction times, and temperatures should be adapted from relevant literature procedures.[18]
Materials & Equipment:
-
Stainless steel autoclave with PTFE liner (e.g., 100 mL capacity)
-
Precursors (e.g., a suitable cyano-substituted derivative, an ammonium salt, and a copper source for a specific 1,2,4-triazole synthesis)[18]
-
Solvent (e.g., deionized water)
-
Laboratory oven with programmable temperature control
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Personal Protective Equipment (PPE): Safety glasses/goggles, lab coat, heat-resistant gloves.[17]
Procedure:
-
Vessel Inspection and Preparation: Before starting, visually inspect the stainless steel casing and the PTFE liner for any signs of cracks, pitting, or deformation.[19] Ensure the liner is thoroughly cleaned to prevent contamination.[15]
-
Reagent Dosing:
-
In a separate beaker, dissolve the appropriate amounts of your starting materials (e.g., cyanamide, ammonium salt, copper hydroxide) in deionized water.[18]
-
Transfer the solution into the PTFE liner.
-
Crucial Step: Ensure the total volume of the solution does not exceed 80% of the liner's capacity.[20] This headspace is critical to safely accommodate the pressure increase upon heating.[21]
-
-
Autoclave Assembly:
-
Place the PTFE liner into the stainless steel shell.
-
Place the top steel gasket over the liner.
-
Screw the primary cap on by hand until it is tight.[15]
-
Use the provided tightening rod to secure the cap firmly, ensuring a proper seal.[12] Do not overtighten excessively, as this can damage the threads or liner.
-
-
Hydrothermal Reaction:
-
Place the sealed autoclave inside the laboratory oven. Ensure the oven is in a well-ventilated area.[17]
-
Program the oven to heat to the desired reaction temperature (e.g., 110-120°C) at a controlled rate of 5°C per minute.[12][18]
-
Hold the reaction at the set temperature for the specified duration (e.g., 3-5 hours).[18]
-
After the reaction is complete, program the oven to cool down to room temperature at the same controlled rate (5°C/minute).[12] DO NOT quench the autoclave in water or any other cooling bath, as the resulting thermal shock can damage the vessel and cause the seal to fail.[19]
-
-
Product Recovery:
-
Once the autoclave has returned to ambient room temperature, carefully remove it from the oven.
-
In a fume hood, slowly loosen the primary cap to release any residual pressure.
-
Open the vessel and carefully remove the PTFE liner.
-
Collect the product (often a crystalline solid) by filtration.
-
Wash the product several times with deionized water and then a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials or soluble byproducts.[21]
-
-
Drying and Characterization:
-
Dry the final product in a vacuum oven at a suitable temperature (e.g., 60-80°C).
-
Confirm the identity and purity of the synthesized triazole compound using standard analytical techniques.
-
Scientific Rationale and Causality
Understanding the "why" behind the chosen parameters is key to troubleshooting and optimizing the synthesis.
-
Why Hydrothermal Conditions? The combination of high temperature and autogenous pressure significantly increases the solubility of many organic precursors in water.[9] This creates a homogeneous reaction medium that promotes faster reaction kinetics and often leads to the formation of well-defined crystalline products directly from the solution, a process that is difficult to achieve with conventional heating in organic solvents.[22]
-
The Role of Temperature: Temperature is the primary driver of the reaction. It provides the necessary activation energy for bond formation (e.g., the cycloaddition or condensation steps in triazole ring formation).[4] For the synthesis of 3,5-diamino-1,2,4-triazole, for instance, a temperature range of 110-120°C is optimal for the condensation reaction to proceed efficiently within a few hours.[18]
-
The Role of Pressure: In this setup, pressure is not an independent variable but is autogenous—it arises naturally from heating the sealed aqueous solution. This elevated pressure keeps the water in a liquid state well above its normal boiling point, enabling the high-temperature solution-phase chemistry to occur.[9]
-
Choice of Precursors and Catalysts: The selection of starting materials dictates the final triazole structure. A common route to 1,2,4-triazoles involves the condensation of compounds containing amine and nitrile functionalities.[23] In some patented methods, a copper salt is used not only as a reactant but also to catalyze the decomposition of an ammonium salt to generate ammonia in situ, which then participates in the ring-forming condensation reaction.[18] This demonstrates the elegance of hydrothermal synthesis in facilitating multi-step reactions in a single pot.
Product Validation: Characterization Techniques
Confirmation of the triazole ring synthesis is essential. The following techniques are standard for characterization:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a quick and powerful method to confirm the formation of the triazole ring. Look for characteristic absorption bands for C=N and C-N stretching within the heterocyclic ring, typically found in the 1560-1600 cm⁻¹ and 1310-1370 cm⁻¹ regions, respectively.[1] The disappearance of precursor-specific peaks (e.g., alkyne C≡C or azide N≡N stretches) also provides strong evidence of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. The chemical shift of the proton on the triazole ring (if present) is highly characteristic.[1][3] Similarly, the chemical shifts of the carbon atoms within the triazole ring provide definitive structural proof.[3]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming that the desired product has been formed.
-
Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the theoretical values for the target triazole compound within an acceptable margin (±0.4%).[1]
Critical Safety Considerations
Working with hydrothermal autoclaves involves significant potential hazards due to high temperatures and pressures. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and closed-toe shoes. Use heat-resistant gloves when handling the hot autoclave.[17][19]
-
Filling Volume: Never exceed 80% of the liner's volume.[17][20] Overfilling is the most common cause of catastrophic failure due to excessive pressure buildup.
-
Reactor Integrity: Never use an autoclave with any visible signs of damage, such as cracks, deep scratches, or corrosion.[19]
-
Cooling Protocol: Always allow the vessel to cool to room temperature naturally and slowly.[19][20] Rapid cooling can cause a loss of seal and potential leakage of hot, pressurized contents.
-
Venting: Always open the autoclave in a fume hood after it has fully cooled. Point the vessel away from yourself and others when first loosening the cap.
-
Gas-Generating Reactions: Be extremely cautious with reactions that are known to produce a significant amount of gaseous byproducts, as this can lead to pressures exceeding the safe operational limits of the vessel.[19]
References
- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. isres.org [isres.org]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Sustainable Hydrothermal and Solvothermal Synthesis of Advanced Carbon Materials in Multidimensional Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrothermal synthesis - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. techinstro.com [techinstro.com]
- 12. shop.nanografi.com [shop.nanografi.com]
- 13. nanographenex.com [nanographenex.com]
- 14. How To Use Hydrothermal Autoclave Reactor [Step By Step Guide] - AntsLAB [antslab.in]
- 15. techinstro.com [techinstro.com]
- 16. m.youtube.com [m.youtube.com]
- 17. achievechem.com [achievechem.com]
- 18. CN105968058A - Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole - Google Patents [patents.google.com]
- 19. publish.illinois.edu [publish.illinois.edu]
- 20. The Precautions and Safe Operation for Hydrothermal Synthesis Reactor [taikangreactor.com]
- 21. imperial.ac.uk [imperial.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 2-(4H-1,2,4-triazol-4-yl)phenol
Introduction: The Analytical Imperative for 2-(4H-1,2,4-triazol-4-yl)phenol
In the landscape of pharmaceutical and materials science research, the precise and comprehensive characterization of novel chemical entities is paramount. This compound, a molecule integrating a phenolic moiety with a 1,2,4-triazole ring, presents a unique analytical challenge due to its combination of polar functional groups. The triazole ring is a well-established pharmacophore in medicinal chemistry, while the phenolic group can be crucial for biological activity and material properties. This guide provides a detailed overview of the essential analytical techniques and robust protocols for the unambiguous identification, purity assessment, and structural elucidation of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Physicochemical and Structural Characterization
A foundational understanding of a molecule's properties begins with its elemental composition and three-dimensional structure. For this compound, this has been definitively established through elemental analysis and single-crystal X-ray diffraction.
Elemental Analysis: Confirming Empirical Formula
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements. This technique is a fundamental first step in confirming the identity of a newly synthesized molecule.
Protocol for Elemental Analysis:
-
Sample Preparation: A small, accurately weighed amount of the dried, purified compound (typically 1-3 mg) is required. The sample must be homogenous and free of solvent residues.
-
Instrumentation: A calibrated elemental analyzer is used, which combusts the sample at high temperatures (typically around 1000 °C).
-
Analysis: The combustion products (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
-
Data Interpretation: The instrument software calculates the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N). These experimental values are then compared to the theoretical values calculated from the molecular formula (C₈H₇N₃O).
Expected Data for this compound:
| Element | Theoretical (%) | Experimental (%)[1] |
| Carbon (C) | 59.61 | 59.70 |
| Hydrogen (H) | 4.38 | 4.25 |
| Nitrogen (N) | 26.08 | 26.06 |
The close correlation between the theoretical and experimentally found values provides strong evidence for the correct elemental composition of the synthesized compound[1].
Single-Crystal X-ray Diffraction: The Definitive Structure
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: High-quality single crystals of this compound are required. This can be achieved through slow evaporation of a saturated solution, or other crystallization techniques. In a reported synthesis, black crystals suitable for X-ray diffraction were obtained after washing the product with hot water and hot ethanol[1].
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved and refined to obtain the final atomic coordinates.
Key Crystallographic Data for this compound:
| Parameter | Value[1] |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.273 (3) |
| b (Å) | 14.265 (4) |
| c (Å) | 7.720 (3) |
| β (°) | 90.93 (3) |
| Volume (ų) | 800.8 (5) |
A significant finding from the crystal structure is that the dihedral angle between the benzene and triazole rings is 41.74 (12)°[1]. This non-planar conformation can have important implications for the molecule's biological activity and physical properties.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the structural features of a molecule. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provides a comprehensive picture of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.5 | s | 1H | Phenolic -OH | The acidic proton of the phenol group is expected to be a broad singlet in this region. |
| ~8.5 - 8.7 | s | 2H | Triazole C-H | The two protons on the triazole ring are in a symmetrical environment and are expected to appear as a sharp singlet in the downfield region due to the electron-withdrawing nature of the nitrogen atoms. |
| ~7.0 - 7.5 | m | 4H | Aromatic C-H | The four protons on the phenol ring will exhibit complex splitting patterns (multiplet) due to their coupling with each other. Their chemical shifts will be influenced by the ortho- and para-directing hydroxyl group and the triazole substituent. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 160 | C-OH | The carbon atom attached to the hydroxyl group is expected to be significantly downfield. |
| ~140 - 145 | Triazole C-H | The carbon atoms in the triazole ring are expected in this region. |
| ~115 - 135 | Aromatic C & C-H | The remaining six carbon atoms of the benzene ring will appear in this range. The specific shifts will depend on their position relative to the substituents. |
Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign the chemical shifts and coupling constants to the respective nuclei.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3600 (broad) | O-H stretch | Phenolic -OH |
| 3100 - 3150 | C-H stretch | Triazole C-H |
| 3000 - 3100 | C-H stretch | Aromatic C-H |
| 1500 - 1600 | C=C and C=N stretch | Aromatic and Triazole rings |
| 1200 - 1300 | C-O stretch | Phenolic C-O |
The presence of a broad band in the high-frequency region is a strong indicator of the phenolic hydroxyl group. The sharp peaks in the 3100 cm⁻¹ region are characteristic of the C-H bonds in the aromatic and triazole rings. Theoretical and experimental studies on 2-(1,2,4-triazolyl)phenol isomers confirm the presence of a strong intramolecular O-H···N hydrogen bond, which can influence the position and shape of the O-H stretching band[2].
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule. It also provides structural information through the analysis of fragmentation patterns.
Protocol for High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to gain structural insights.
Expected Mass Spectrometry Data:
| Parameter | Expected Value |
| Molecular Formula | C₈H₇N₃O |
| Exact Mass | 161.0589 |
| [M+H]⁺ (Positive Ion Mode) | 162.0662 |
| [M-H]⁻ (Negative Ion Mode) | 160.0517 |
Expected Fragmentation Pattern:
The fragmentation of 1,2,4-triazole derivatives is often complex and depends on the ionization method and substituents. Common fragmentation pathways for the 1,2,4-triazole ring involve the loss of N₂ or HCN[3]. For this compound, key fragmentation could involve:
-
Loss of the triazole ring: Cleavage of the C-N bond connecting the two rings.
-
Fragmentation of the triazole ring: Loss of N₂ to form a nitrilium ion.
-
Fragmentation of the phenol ring: Loss of CO, characteristic of phenols.
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of a compound and for its quantification in various matrices. Given the polar nature of this compound, a reversed-phase HPLC method is most appropriate.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Polar compounds will have lower retention times than nonpolar compounds.
Protocol for RP-HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol). The use of a buffer is crucial to control the ionization state of the phenolic hydroxyl group and ensure reproducible retention times.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the UV-Vis spectrum (see below), a wavelength around 280 nm would be appropriate for the phenolic chromophore.
-
-
Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Workflow for HPLC Method Development:
Caption: Workflow for HPLC method development for this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used for the quantitative determination of this compound, taking advantage of the UV absorbance of the phenolic and triazole chromophores.
Protocol for Quantitative UV-Vis Analysis:
-
Solvent Selection: Choose a solvent in which the compound is stable and that is transparent in the UV region of interest (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Determination of λmax: Scan a dilute solution of the compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Phenolic compounds typically exhibit strong absorbance around 280 nm[4].
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (Beer-Lambert Law).
-
Sample Analysis: Prepare a solution of the unknown sample and measure its absorbance at λmax. Use the calibration curve to determine the concentration of the unknown sample.
Conclusion
The comprehensive analytical characterization of this compound requires a multi-faceted approach. The combination of elemental analysis and single-crystal X-ray diffraction provides definitive proof of identity and structure. A suite of spectroscopic techniques, including NMR, IR, and MS, elucidates the detailed molecular framework. Finally, chromatographic methods, particularly RP-HPLC, are essential for purity assessment and quantification. The protocols and expected data presented in this guide provide a robust framework for researchers to confidently and accurately characterize this important molecule.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol
Welcome to the technical support guide for the synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol. This resource is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common experimental hurdles, and improve overall yield and purity. This guide provides in-depth, field-proven insights in a direct question-and-answer format, grounded in established chemical principles and literature precedents.
Part 1: Core Synthesis Protocol & Workflow
The most direct reported synthesis involves the reaction of o-aminophenol with diformylhydrazine under high temperature and pressure.[1][2] This method leverages the nucleophilicity of the amine to construct the 1,2,4-triazole ring.
Experimental Protocol: Cyclocondensation of o-Aminophenol and Diformylhydrazine
This protocol is adapted from the procedure described by Zhao, W., et al. (2010).[1][2]
Reagents & Equipment:
-
o-Aminophenol (reagent grade, preferably freshly purified if discolored)
-
Diformylhydrazine
-
Deionized Water
-
Ethanol
-
Teflon-lined stainless steel autoclave
-
Programmable laboratory furnace or oven
-
Standard laboratory glassware for filtration and washing
Step-by-Step Procedure:
-
Reagent Preparation: In a Teflon-lined stainless steel autoclave, combine o-aminophenol (0.6 mmol, 0.065 g) and diformylhydrazine (0.6 mmol, 0.053 g).
-
Reaction Setup: Securely seal the autoclave.
-
Scientist's Note: The use of a Teflon-lined vessel is crucial to prevent potential catalytic side reactions with the steel surface at high temperatures and to ensure chemical inertness.
-
-
Heating: Place the sealed autoclave in a programmable furnace and heat to 443 K (170 °C). Maintain this temperature for 48 hours.
-
Causality: This elevated temperature is necessary to overcome the activation energy for the dehydration and cyclization steps, driving the reaction towards the formation of the thermodynamically stable aromatic triazole ring.
-
-
Cooling: After 48 hours, turn off the furnace and allow the autoclave to cool slowly to room temperature (293 K / 20 °C). Caution: Do not attempt to open the vessel while it is hot or under pressure.
-
Product Isolation: Carefully open the autoclave in a well-ventilated fume hood. Collect the solid product from the vessel.
-
Purification: Wash the isolated crude product sequentially with hot deionized water and then with hot ethanol. This step removes unreacted starting materials and water-soluble or ethanol-soluble impurities.
-
Drying: Dry the purified product, which should appear as black crystals, under vacuum. The reported yield for this method is approximately 64%.[1]
Synthesis Workflow Diagram
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Yield | a) Impure Starting Materials: o-Aminophenol can oxidize over time (indicated by a dark color). Diformylhydrazine may be of low purity. | a) Verify Reagent Quality: Use freshly opened or purified o-aminophenol. If it is dark, consider recrystallization from water or ethanol. Check the purity of diformylhydrazine via melting point or spectroscopic analysis. |
| b) Inadequate Reaction Temperature/Time: The reaction requires significant thermal energy to proceed to completion. | b) Optimize Conditions: Ensure the furnace is calibrated and maintains a stable 170 °C. If the yield is low, consider extending the reaction time to 72 hours. Monitor reaction progress via TLC if a safe sampling method is available. | |
| c) Improper Sealing of Autoclave: A leak will prevent the buildup of necessary autogenous pressure, potentially stalling the reaction. | c) Ensure Proper Seal: Check the autoclave seals and gaskets before each use. Ensure the vessel is torqued to the manufacturer's specifications. | |
| 2. Product is a Dark, Tarry Oil Instead of Crystals | a) Polymerization/Degradation: Excessive temperature or the presence of catalytic impurities (e.g., from a non-Teflon-lined vessel) can cause decomposition. | a) Control Reaction Environment: Strictly adhere to the 170 °C temperature. Confirm the integrity of the Teflon liner. |
| b) Presence of Significant Impurities: Unreacted starting materials or side products can prevent crystallization. | b) Enhance Purification: Attempt trituration with a non-polar solvent like hexanes to precipitate the product. If this fails, column chromatography on silica gel (using a solvent system like ethyl acetate/hexanes) may be necessary. | |
| 3. Difficulty in Purifying the Product | a) Incomplete Removal of Starting Materials: Simple washing may be insufficient if large amounts of starting materials remain. | a) Recrystallization: Attempt recrystallization from a suitable solvent. Based on the product structure, solvents like ethanol, isopropanol, or water/ethanol mixtures could be effective. |
| b) Formation of Isomeric Byproducts: While less likely for this specific reaction, alternative cyclization pathways could lead to isomers that are difficult to separate. | b) Chromatographic Separation: Use column chromatography for separation. An acidic or basic modifier in the mobile phase may improve separation, given the phenolic and triazole moieties. |
Troubleshooting Flowchart: Diagnosing Low Yield
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for this synthesis?
A1: The reaction proceeds through a cyclocondensation mechanism. It begins with the nucleophilic attack of the primary amine of o-aminophenol on the carbonyl carbons of diformylhydrazine, forming a dihydrazone intermediate after the loss of two water molecules. This is followed by an intramolecular cyclization and a final dehydration step to yield the aromatic 1,2,4-triazole ring.
Proposed Reaction Mechanism Diagram
Q2: Are there alternative synthetic routes to improve the yield or avoid high-pressure conditions?
A2: Yes, several classical methods for synthesizing 4-substituted-1,2,4-triazoles exist and could be adapted.[3][4]
-
From Thiosemicarbazides: A common route involves the cyclization of a corresponding thiosemicarbazide derivative in an alkaline medium, such as sodium hydroxide or potassium hydroxide solution.[5] This would require the initial synthesis of a thiosemicarbazide from o-aminophenol.
-
From Carboxylic Acid Hydrazides: One could react a suitable hydrazide with an amine in the presence of a cyclizing agent. For instance, reacting an aryl acid hydrazide with reagents like carbon disulfide and hydrazine hydrate can lead to the formation of the triazole ring.[6]
These methods often proceed at reflux temperatures under atmospheric pressure, avoiding the need for an autoclave. However, they may involve more synthetic steps and require optimization for this specific substrate.
Q3: How critical is the 1:1 molar ratio of reactants?
A3: The 1:1 molar ratio is theoretically optimal for this condensation reaction. Using a significant excess of one reactant could complicate purification. For example, an excess of o-aminophenol might lead to side reactions at high temperatures, while an excess of diformylhydrazine could lead to its own decomposition or polymerization products. It is recommended to maintain a ratio as close to 1:1 as possible for the cleanest reaction profile.
Q4: My final product is pure according to NMR, but the yield is still below 50%. What are the most likely sources of product loss?
A4: Assuming the reaction went to completion, significant product loss often occurs during workup and purification.
-
Adhesion to the Vessel: The crystalline product can adhere strongly to the walls of the autoclave liner. Ensure you are scraping the vessel thoroughly. A rinse with a suitable solvent (like DMSO or DMF) in which the product is highly soluble can help recover this material, followed by precipitation.
-
Loss During Washing: The product has some slight solubility in hot ethanol.[1] Over-washing or using excessively large volumes of hot solvent can lead to the loss of a considerable amount of product. Use the minimum amount of hot solvent necessary to effectively remove impurities.
-
Mechanical Losses: Product can be lost during filtration and transfer steps. Ensure quantitative transfers by rinsing glassware with the mother liquor or a small amount of fresh solvent.
Q5: What are the primary safety considerations for this synthesis?
A5:
-
High Pressure/Temperature: The use of an autoclave is the most significant hazard. Ensure the equipment is rated for the temperature and pressure of the reaction, has been recently inspected, and is operated by trained personnel. Never exceed the recommended temperature or fill volume.
-
Chemical Handling: o-Aminophenol is toxic and an irritant. Hydrazine derivatives are often toxic and should be handled with extreme care. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cooling: Allow the autoclave to cool to ambient temperature naturally. Do not attempt to cool it rapidly with water or an ice bath, as this can cause dangerous thermal stress to the vessel.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijsr.net [ijsr.net]
common side reactions in the synthesis of 4H-1,2,4-triazoles
Welcome to the Technical Support Center for the synthesis of 4H-1,2,4-triazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold.
Introduction
The 1,2,4-triazole ring is a critical pharmacophore in a multitude of therapeutic agents, exhibiting a wide range of biological activities.[1] While several synthetic routes to 4H-1,2,4-triazoles are well-established, each comes with its own set of potential side reactions and challenges that can impact yield, purity, and scalability. This guide provides a systematic approach to identifying, understanding, and mitigating these issues.
Troubleshooting Guide: Common Side Reactions & Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Formation of an Isomeric Mixture of Triazoles in Unsymmetrical Syntheses
Q: I am attempting an Einhorn-Brunner reaction with an unsymmetrical diacylamine and obtaining a mixture of two regioisomers. How can I control the regioselectivity?
A: This is a classic challenge in the Einhorn-Brunner reaction. The formation of regioisomers arises from the nucleophilic attack of the hydrazine at either of the two different carbonyl groups of the imide.[2] The regioselectivity is primarily governed by electronic and steric factors.[3]
Underlying Cause & Mechanism:
The key to controlling regioselectivity lies in understanding the relative electrophilicity of the two carbonyl carbons in the diacylamine. The hydrazine will preferentially attack the more electron-deficient carbonyl carbon. This is typically the carbonyl group attached to the more electron-withdrawing acyl substituent. Consequently, the acyl group derived from the stronger carboxylic acid will preferentially reside at the 3-position of the resulting 1,2,4-triazole.[2]
Troubleshooting Steps:
-
Maximize Electronic Differences: To enhance regioselectivity, redesign your diacylamine to have a significant electronic difference between the two acyl groups. For instance, pairing a strongly electron-withdrawing group (e.g., trifluoroacetyl) with an electron-donating group (e.g., p-methoxybenzoyl) will direct the reaction much more effectively than using two groups with similar electronic properties (e.g., acetyl and propionyl).
-
Steric Hindrance: While electronic effects are often dominant, significant steric hindrance on one of the acyl groups can also influence the site of nucleophilic attack, favoring the less hindered carbonyl.[3]
-
Alternative Synthetic Routes: If the Einhorn-Brunner reaction consistently provides poor regioselectivity for your desired isomer, consider alternative synthetic strategies that offer better control, such as certain [3+2] cycloaddition reactions.[4]
| Parameter | Recommendation for Improved Regioselectivity | Rationale |
| Substituent Electronics | Maximize the electronic disparity between the two acyl groups on the diacylamine. | The hydrazine will preferentially attack the more electrophilic carbonyl carbon.[2] |
| Steric Factors | Introduce steric bulk on the acyl group where you want to discourage attack. | The nucleophilic attack is sensitive to steric hindrance around the carbonyl group.[3] |
| Reaction Temperature | Lowering the temperature may slightly improve selectivity in some cases. | At lower temperatures, the reaction is more likely to follow the lowest energy pathway, which is dictated by electronic differences. |
Protocol for Separation of Regioisomers:
If a mixture of regioisomers is unavoidable, separation can often be achieved by chromatographic methods.
-
Column Chromatography: Silica gel chromatography is the most common method. Due to the structural similarity of regioisomers, a thorough optimization of the eluent system is often necessary. A shallow gradient elution can be effective.[5]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide baseline separation of isomers.[6]
-
Fractional Crystallization: In some cases, if the regioisomers have sufficiently different solubilities, fractional crystallization can be an effective purification method.
Issue 2: Formation of 1,3,4-Oxadiazole as a Major Byproduct
Q: My reaction, which is supposed to yield a 4H-1,2,4-triazole, is producing a significant amount of a 1,3,4-oxadiazole byproduct. What is causing this and how can I prevent it?
A: The formation of a 1,3,4-oxadiazole is a common side reaction in several 1,2,4-triazole syntheses, particularly those involving diacylhydrazine or N-acylamidrazone intermediates.[7][8] This occurs due to a competing intramolecular cyclization pathway.
Underlying Cause & Mechanism:
The key intermediate in these syntheses can undergo two different cyclization pathways. The desired pathway involves the nucleophilic attack of a nitrogen atom to form the 1,2,4-triazole ring. However, under certain conditions, the oxygen atom of a carbonyl group can act as the nucleophile, leading to the formation of the five-membered 1,3,4-oxadiazole ring.[8]
Troubleshooting Steps:
-
Reaction Temperature: Higher reaction temperatures often favor the formation of the thermodynamically more stable 1,3,4-oxadiazole.[9] Therefore, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly suppress the formation of this byproduct.
-
Dehydrating Agent: The choice and strength of the dehydrating agent can influence the reaction pathway. Harsher dehydrating agents may promote the formation of the oxadiazole. Experimenting with milder dehydrating agents or using them in stoichiometric amounts can be beneficial.
-
Microwave Synthesis: Microwave-assisted synthesis can be highly effective in minimizing the formation of 1,3,4-oxadiazoles. The rapid and uniform heating provided by microwaves can significantly shorten reaction times, reducing the overall thermal stress on the reaction mixture and favoring the kinetically controlled triazole formation.[10]
| Parameter | Recommendation to Minimize Oxadiazole Formation | Rationale |
| Temperature | Use the lowest effective temperature. | High temperatures can favor the thermodynamically controlled formation of the 1,3,4-oxadiazole.[9] |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged heating increases the likelihood of side reactions. |
| Heating Method | Employ microwave irradiation. | Rapid heating often favors the kinetic product (triazole) and reduces overall reaction time.[10] |
Issue 3: Low or No Product Yield
Q: I am getting a very low yield or no desired 4H-1,2,4-triazole product. What are the potential causes and how can I troubleshoot this?
A: Low yields in triazole synthesis are a common frustration and can stem from a variety of factors, from the quality of starting materials to the reaction conditions themselves.[11]
Potential Causes and Solutions:
-
Purity of Starting Materials:
-
Hydrazides and Amidrazones: These compounds can be hygroscopic and susceptible to hydrolysis or dimerization.[7] Ensure they are pure and thoroughly dried before use.
-
Amides and Carboxylic Acids: Impurities in these starting materials can interfere with the reaction. Recrystallize or purify them if necessary.
-
-
Reaction Conditions:
-
Temperature and Time: The reaction may not be going to completion due to insufficient temperature or reaction time. Gradually increase the temperature in 10-20°C increments and monitor the reaction progress by TLC or LC-MS.[9]
-
Solvent: Ensure the solvent is anhydrous, as water can hydrolyze key intermediates.
-
Incomplete Removal of Water: In condensation reactions that produce water, its efficient removal is crucial to drive the equilibrium towards the product. Consider using a Dean-Stark apparatus for azeotropic removal of water.
-
-
Decomposition:
-
High temperatures required for some syntheses, like the Pellizzari reaction, can lead to the decomposition of starting materials or the product.[12] If decomposition is suspected, try running the reaction at a lower temperature for a longer duration or consider a milder synthetic route.
-
Frequently Asked Questions (FAQs)
Q1: Are there any other significant side reactions I should be aware of?
A1: Yes, other side reactions can occur depending on the specific synthetic route and substrates used:
-
Hydrolysis of Intermediates: As mentioned, key intermediates like diacylhydrazines and N-acylamidrazones can be sensitive to water, leading to the regeneration of starting materials and a reduction in yield.[7] Always use anhydrous solvents and handle hygroscopic reagents in a dry atmosphere.
-
Dimerization: Some starting materials, such as amidrazones, can undergo self-condensation or dimerization, especially at elevated temperatures, leading to undesired byproducts.[13]
-
Oxidation: The 4H-1,2,4-triazole ring itself can be susceptible to oxidation, particularly at the nitrogen atoms, to form N-oxides, especially if strong oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods.[14]
Q2: I'm using a newer method involving the reaction of an amidine with a carboxylic acid. What are the common side reactions in this case?
A2: This is a popular and often highly regioselective method.[15] However, potential side reactions include:
-
Incomplete Amide Formation: The initial step is the formation of an acylamidine. If this reaction is not complete before the addition of the hydrazine, you may have unreacted starting materials complicating the purification.
-
Side Reactions of the Coupling Agent: The choice of coupling agent (e.g., HATU) is critical. Side reactions involving the coupling agent can occur, leading to impurities. Ensure the coupling agent is added under the recommended conditions (e.g., appropriate temperature and inert atmosphere).
Q3: How can I confirm the structure of my 4H-1,2,4-triazole and distinguish it from its regioisomer or the 1,3,4-oxadiazole byproduct?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
NMR Spectroscopy (¹H, ¹³C, and 2D): This is the most powerful tool. The chemical shifts of the ring protons and carbons will be distinct for the different isomers. HMBC and NOESY experiments can be particularly useful for determining the connectivity and spatial relationships of the substituents, which is crucial for distinguishing regioisomers.
-
Mass Spectrometry (MS): While isomers will have the same mass, MS is vital for confirming the molecular weight of your product and byproducts.
-
Infrared (IR) Spectroscopy: The IR spectra of triazoles and oxadiazoles will show characteristic differences in the fingerprint region and in the C=N and C-O stretching frequencies.
References
- 1. scispace.com [scispace.com]
- 2. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 3. Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Design of functionalized bridged 1,2,4-triazole N-oxides as high energy density materials and their comprehensive correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines [organic-chemistry.org]
Technical Support Center: Addressing Stability Issues of Phenolic Triazole Compounds in Solution
Welcome to the Technical Support Center for phenolic triazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered when working with these molecules in solution. The inherent reactivity of the phenolic hydroxyl group, combined with the triazole ring's chemistry, can lead to degradation, impacting experimental reproducibility and the overall integrity of your results. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the stability and reliability of your compounds.
Understanding the Instability of Phenolic Triazoles
Phenolic triazole compounds are susceptible to degradation through several pathways, primarily oxidation, hydrolysis, and photolysis. The phenolic moiety is particularly prone to oxidation, which can be catalyzed by factors such as pH, light, and the presence of metal ions. This can lead to the formation of colored quinone-type byproducts, significantly altering the compound's properties and activity.[1][2] The triazole ring, while generally stable, can also undergo degradation under harsh conditions.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing step-by-step guidance to diagnose and resolve them.
Issue 1: Rapid Loss of Compound Potency or Concentration in Aqueous Media
You observe a time-dependent decrease in the concentration of your phenolic triazole compound in your stock solution or during an assay.
Potential Causes:
-
Oxidative Degradation: The phenolic hydroxyl group is likely being oxidized, especially in neutral to alkaline solutions or in the presence of dissolved oxygen and trace metal ions.
-
pH-Mediated Hydrolysis: Although the triazole ring is relatively stable, extreme pH conditions can catalyze its degradation. The stability of the entire molecule can be pH-dependent.
-
Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to compound degradation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound loss in solution.
Experimental Protocols:
-
Protocol 1: Forced Degradation Study
-
Prepare solutions of your phenolic triazole compound in a series of buffers (e.g., pH 3, 5, 7, 9).
-
Prepare a solution with an oxidizing agent (e.g., 0.1% hydrogen peroxide).
-
Expose a set of solutions to UV light (e.g., 254 nm) and another to ambient light, while keeping a control set in the dark.
-
Incubate all solutions at a controlled temperature (e.g., 40°C).
-
At various time points (e.g., 0, 2, 6, 12, 24 hours), analyze the samples by a stability-indicating method like HPLC-UV or LC-MS to quantify the remaining parent compound and detect degradation products.[4][5]
-
-
Protocol 2: Stabilization with Antioxidants and Chelating Agents
-
Solvent Selection: Choose a solvent in which your compound is soluble and that is compatible with your downstream application. For aqueous solutions, consider using deoxygenated water.
-
Antioxidant Addition: Add an antioxidant such as ascorbic acid (Vitamin C) or sodium metabisulfite to your solution. A starting concentration of 0.05-0.1% (w/v) is recommended.[6][7]
-
Chelating Agent Addition: To mitigate metal-catalyzed oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.01-0.05% (w/v).[8][9]
-
pH Control: Prepare your solution in a suitable buffer system to maintain a pH where the compound is most stable, as determined by your forced degradation study.
-
Storage: Store the stabilized solution in an amber vial, purge with an inert gas (e.g., nitrogen or argon), and store at a low temperature (e.g., -20°C or -80°C).[3][10]
-
Issue 2: Solution Turns Yellow, Brown, or Pink Over Time
Your initially colorless phenolic triazole solution develops a distinct color upon standing.
Potential Causes:
-
Oxidation to Quinones: This is a classic sign of phenol oxidation, leading to the formation of highly colored quinone or quinone-like structures.[2]
-
Formation of Degradation Products: The color may be from a specific degradation product with a chromophore that absorbs in the visible spectrum.
Troubleshooting Steps:
-
Confirm Oxidation: The appearance of color is a strong indicator of oxidation. You can confirm this by preparing a fresh solution in deoxygenated solvent under an inert atmosphere; the color change should be significantly slower.
-
Add Antioxidants: Implement Protocol 2, focusing on the addition of antioxidants like ascorbic acid or sodium metabisulfite, which can prevent or slow down the formation of colored oxidation products.[6][7]
-
Use Chelating Agents: Trace metal ions can catalyze oxidation. The addition of EDTA can sequester these ions and prevent color formation.[11][12]
-
pH Adjustment: The rate of phenol oxidation is often pH-dependent, with higher pH values accelerating the process. Ensure your solution is buffered at an optimal pH for stability.
-
Identify Colored Species: Use techniques like LC-MS/MS or UV-Vis spectroscopy to identify the colored degradation products, which can provide insights into the degradation pathway.[4][13]
Issue 3: A Precipitate Forms in the Solution
Upon storage or after adding a component to your solution, a solid precipitates out.
Potential Causes:
-
Poor Solubility: The compound may have limited solubility in the chosen solvent system.
-
Degradation Product Precipitation: A degradation product may be less soluble than the parent compound and precipitate out of solution.
-
pH-Dependent Solubility: The ionization state of your phenolic triazole can change with pH, affecting its solubility.
-
Salt Formation: If using a buffer, the compound may be forming a less soluble salt.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing precipitation in solution.
Experimental Protocols:
-
Protocol 3: Solubility Assessment
-
Prepare saturated solutions of your compound in a variety of solvents and buffer systems relevant to your experiments.
-
Equilibrate the solutions for a set period (e.g., 24 hours) at a controlled temperature.
-
Filter the solutions to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store stock solutions of phenolic triazole compounds?
For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[3] Use amber vials to protect against light and consider purging the vials with an inert gas like argon or nitrogen before sealing to displace oxygen.[5][10] The choice of solvent is also critical; aprotic organic solvents like DMSO or DMF are often suitable for long-term storage, but their compatibility with your experimental system must be verified.
Q2: My phenolic triazole appears to be degrading in my biological assay medium. How can I confirm this and prevent it?
To confirm degradation, incubate your compound in the assay medium for the duration of your experiment in the absence of cells or other biological components. Analyze samples at the beginning and end of the incubation period by HPLC or LC-MS to check for a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products. To prevent this, you can try preparing a more concentrated stock solution in a stable solvent (like DMSO) and diluting it into the assay medium immediately before use. You can also assess if adding antioxidants that are compatible with your assay can improve stability.
Q3: Can the position of the hydroxyl group on the phenyl ring affect the stability of the triazole compound?
Yes, the position of the hydroxyl group can influence the electronic properties of the phenyl ring and the susceptibility of the compound to oxidation. For example, compounds with ortho- or para-hydroxyl groups relative to other substituents may be more prone to oxidation due to the potential for resonance stabilization of the resulting radical or quinone-like species. The presence of multiple hydroxyl groups, particularly in a catechol-like arrangement (ortho-dihydroxy), can significantly increase the likelihood of oxidation.[1]
Q4: What are the best buffer systems to use for phenolic triazole compounds?
The ideal buffer system will maintain a pH at which the compound is most stable, which should be determined experimentally through a forced degradation study. Acetate buffers are effective in the pH range of 4-6, while phosphate buffers are suitable for the pH 6-8 range.[14] It is important to choose a buffer that does not interact with your compound or interfere with your assay. For example, some buffers can form complexes with metal ions, which may be beneficial if metal-catalyzed oxidation is a concern.[15]
Q5: How can I identify the degradation products of my phenolic triazole compound?
High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for identifying degradation products.[4][13] By comparing the mass spectra of the degradation products with that of the parent compound, you can often deduce the chemical transformations that have occurred (e.g., oxidation, hydrolysis). For definitive structural elucidation, it may be necessary to isolate the degradation products using preparative HPLC and then analyze them by nuclear magnetic resonance (NMR) spectroscopy.
Data Summary
Table 1: Recommended Antioxidants and Chelating Agents for Stabilization
| Additive | Class | Typical Concentration | Mechanism of Action |
| Ascorbic Acid | Antioxidant | 0.05 - 0.1% (w/v) | Scavenges free radicals and reduces oxidized species.[16] |
| Sodium Metabisulfite | Antioxidant | 0.05 - 0.1% (w/v) | Acts as an oxygen scavenger.[7] |
| EDTA | Chelating Agent | 0.01 - 0.05% (w/v) | Sequesters metal ions that catalyze oxidation.[8][9] |
Table 2: Common Buffer Systems and Their Effective pH Ranges
| Buffer System | pKa | Effective pH Range |
| Citrate | 3.1, 4.8, 6.4 | 2.1 - 7.4 |
| Acetate | 4.8 | 3.8 - 5.8[17] |
| Phosphate | 2.1, 7.2, 12.3 | 2-3, 6.2 - 8.2[17] |
| Tris | 8.1 | 7.1 - 9.1[14] |
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. lfatabletpresses.com [lfatabletpresses.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 9. Interactions of phenolic acids, metallic ions and chelating agents on auxin-induced growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spod-technology.com [spod-technology.com]
- 11. researchgate.net [researchgate.net]
- 12. Metallophenolomics: A Novel Integrated Approach to Study Complexation of Plant Phenolics with Metal/Metalloid Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmr.net.in [ijmr.net.in]
- 14. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 15. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 16. jocpr.com [jocpr.com]
- 17. Discover the Art of Buffer selection in HPLC Development part 1 [pharmacores.com]
Pellizzari Reaction Technical Support Center: A Guide to Synthesizing 1,2,4-Triazoles
Welcome to the technical support center for the Pellizzari reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic condensation reaction to synthesize 1,2,4-triazoles. Here, we address common challenges encountered during experimentation, offering field-proven insights and solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Pellizzari reaction?
The Pellizzari reaction is a thermal condensation of an amide and an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[1] First reported by Guido Pellizzari in 1911, this reaction is a foundational method in heterocyclic chemistry for accessing the 1,2,4-triazole core, a scaffold present in numerous biologically active compounds.[1][2]
Q2: What is the general mechanism of the Pellizzari reaction?
The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a sequence of cyclization and dehydration steps to form the stable 1,2,4-triazole ring.[2][3]
Reaction Mechanism Overview
Caption: General mechanism of the Pellizzari reaction.
Troubleshooting Guide
This section addresses common problems encountered during the Pellizzari reaction, their probable causes, and recommended solutions.
Problem 1: Low or No Yield of 1,2,4-Triazole
Potential Causes and Solutions
| Probable Cause | Recommended Solution |
| Insufficient Reaction Temperature | The Pellizzari reaction typically requires high temperatures, often in the range of 220-250°C for conventional heating.[1] Gradually increase the temperature in 10-20°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3] |
| Inadequate Reaction Time | These reactions can be slow, often requiring 2-4 hours of heating.[1] Extend the reaction time and continue to monitor by TLC until the starting materials are consumed. |
| Inefficient Water Removal | The reaction generates two molecules of water. If not removed, water can hinder the reaction equilibrium. If your setup allows, consider using a Dean-Stark trap to remove water as it forms. |
| Low Purity of Starting Materials | Impurities in the amide or acylhydrazide can interfere with the reaction. Ensure that your starting materials are pure and dry before use. Recrystallize or purify them if necessary. |
| Decomposition of Starting Materials or Product | At the high temperatures required, starting materials or the triazole product may decompose.[3] If you suspect decomposition (e.g., charring), try lowering the reaction temperature and extending the reaction time. Alternatively, consider using microwave-assisted synthesis, which can often be performed at lower temperatures (e.g., 150°C) and for shorter durations.[1] |
Problem 2: Formation of a Mixture of Isomeric Triazoles (in Unsymmetrical Reactions)
When the acyl groups of the amide (R) and the acylhydrazide (R') are different, a common side reaction is the "interchange of acyl groups" at high temperatures. This leads to the formation of a mixture of three different 1,2,4-triazoles (3,5-di-R, 3,5-di-R', and the desired 3-R-5-R'), which can be challenging to separate.[3]
Strategies to Minimize Isomeric Mixture Formation
-
Optimize Reaction Temperature: High temperatures promote the acyl interchange.[3] Conduct the reaction at the lowest effective temperature that allows for the formation of the desired product at a reasonable rate.
-
Microwave Synthesis: The use of microwave irradiation can significantly shorten reaction times, minimizing the exposure of the reactants to high temperatures and thus reducing the likelihood of acyl interchange.[4]
-
Symmetrical Reaction Design: If feasible for your synthetic route, design the synthesis to use an amide and an acylhydrazide with the same acyl group (R=R'). This will yield a single 1,2,4-triazole product.[4]
Problem 3: Complex Reaction Mixture with Unidentified Byproducts
Potential Causes and Solutions
-
Formation of 1,3,4-Oxadiazoles: A common competing cyclization pathway can lead to the formation of 1,3,4-oxadiazoles. This is more likely to occur under strictly anhydrous conditions. Lowering the reaction temperature may favor the formation of the 1,2,4-triazole.
-
Side Reactions of Functional Groups: Functional groups on your R and R' substituents may not be stable to the high reaction temperatures and could undergo side reactions.[3] Consider protecting sensitive functional groups before carrying out the Pellizzari reaction.
-
Analysis of Byproducts: To identify unknown byproducts, analyze the crude reaction mixture by LC-MS. The masses of the byproducts can provide valuable clues to their structures, helping you to understand the side reactions occurring.[3]
Problem 4: Difficulty in Purifying the Desired 1,2,4-Triazole
Purification Strategies
| Challenge | Recommended Approach |
| Removal of Unreacted Starting Materials | If the product has precipitated upon cooling, trituration of the solid with a suitable solvent like ethanol can effectively remove impurities and unreacted starting materials.[3] |
| Separation of Isomeric Products | The similar polarities of isomeric 1,2,4-triazoles make their separation by standard column chromatography difficult. The use of a carefully selected solvent system with gradient elution may be necessary. High-Performance Liquid Chromatography (HPLC) can be a more effective method for separating closely related isomers.[3] |
| Final Product Purification | Recrystallization from a suitable solvent, such as ethanol or acetic acid, is a common and effective method for obtaining the pure 1,2,4-triazole product.[3] |
Experimental Protocols
Protocol 1: Traditional Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol describes a symmetrical reaction to avoid the formation of isomeric side products.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or perform neat
-
Ethanol (for recrystallization)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle or oil bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide. If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[3]
-
Maintain this temperature for 2-4 hours.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should solidify.
-
Triturate the solid product with ethanol to remove impurities.[1]
-
Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[1]
-
Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.[3]
Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
This protocol provides a general guideline for a more rapid synthesis.
Materials:
-
Substituted Aromatic Hydrazide (e.g., 0.005 moles)
-
Substituted Nitrile (0.0055 moles)
-
Potassium Carbonate (0.0055 moles)
-
n-Butanol (10 mL)
-
Microwave reactor vial (20 mL)
-
Microwave synthesizer
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.[1]
-
Add 10 mL of n-butanol to the vial.[1]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated substituted 1,2,4-triazole product can be collected by filtration.[1]
-
Wash the crude product with cold ethanol and recrystallize from ethanol to obtain the pure product.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the Pellizzari reaction.
References
challenges in the N-arylation of 1H-1,2,4-triazole and solutions
Welcome to the technical support center for the N-arylation of 1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] However, its N-arylation is often plagued by challenges, most notably the control of regioselectivity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired N-aryl-1,2,4-triazole products with higher yields and selectivity.
The Core Challenge: Regioselectivity
1H-1,2,4-triazole possesses three nitrogen atoms (N1, N2, and N4) that can potentially be arylated, leading to a mixture of isomers. The electronic and steric properties of the triazole ring and the reaction conditions play a crucial role in determining the final product distribution. Understanding and controlling these factors is key to a successful N-arylation.
Visualizing the Regioisomers
Caption: Possible N-arylation sites on the 1H-1,2,4-triazole ring.
Troubleshooting Guide
This section addresses common issues encountered during the N-arylation of 1H-1,2,4-triazole in a question-and-answer format.
Issue 1: Poor or No Reaction
Question: I am not observing any product formation, or the conversion of my starting materials is very low. What could be the problem?
Answer: Low or no conversion can stem from several factors related to your reagents, catalyst, or reaction conditions.
-
Catalyst Inactivity:
-
Copper-Catalyzed Reactions (Ullmann/Chan-Lam): Copper catalysts can be sensitive to air and moisture. Ensure you are using a fresh, high-purity copper source (e.g., CuI, Cu₂O, or CuO nanoparticles).[3][4][5] If using a ligand, its quality is also crucial. Some reactions may require a pre-activation step for the catalyst.
-
Palladium-Catalyzed Reactions (Buchwald-Hartwig): The active Pd(0) species can be deactivated by oxygen. It is critical to thoroughly degas your solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[6][7] The choice of phosphine ligand is also vital; bulky, electron-rich ligands are often required.[8][9]
-
-
Purity of Reagents and Solvents:
-
Water and other protic impurities can quench the base and interfere with the catalytic cycle. Ensure your 1H-1,2,4-triazole, aryl halide (or boronic acid), and solvent are anhydrous. Drying solvents and reagents before use is highly recommended.
-
-
Incorrect Base or Stoichiometry:
-
Insufficient Temperature:
-
Traditional Ullmann couplings often require high temperatures (100-200 °C).[11] While modern catalytic systems operate under milder conditions, your specific substrate combination might require more thermal energy. Consider a temperature screen to find the optimal condition. Microwave-assisted synthesis can be an excellent way to rapidly heat the reaction mixture and reduce reaction times.[12][13][14][15]
-
Issue 2: Poor Regioselectivity (Mixture of N1 and N4 Isomers)
Question: My reaction is producing a mixture of N1- and N4-aryl-1,2,4-triazoles. How can I improve the selectivity for one isomer?
Answer: Achieving high regioselectivity is the most significant challenge in the N-arylation of unsubstituted 1H-1,2,4-triazole. The N1 and N4 positions have similar nucleophilicity, often leading to mixtures.
-
Controlling N1 vs. N4 Selectivity:
-
Steric Hindrance: Bulky substituents on the aryl partner can favor arylation at the less sterically hindered N1 position.
-
Solvent Effects: The polarity of the solvent can influence the site of arylation. Aprotic polar solvents like DMF or DMSO are commonly used.[3][16] Experimenting with different solvents can sometimes alter the N1/N4 ratio.
-
Catalyst and Ligand System:
-
In copper-catalyzed systems, the choice of ligand can influence regioselectivity. For instance, certain N-ligands have been developed to improve yields in copper-catalyzed N-arylation of 1H-1,2,4-triazole.[3]
-
For palladium-catalyzed reactions, the steric and electronic properties of the phosphine ligand can direct the arylation.
-
-
Protecting Group Strategy: A more definitive but longer approach is to use a protecting group. For instance, a removable group can be installed on either N1 or N4 to direct the arylation to the other nitrogen, followed by deprotection.
-
Issue 3: Formation of Side Products
Question: I am observing significant side product formation, which is complicating my purification. What are the common side reactions and how can I minimize them?
Answer: Several side reactions can occur depending on your chosen methodology.
-
Homocoupling of Aryl Partners:
-
Chan-Lam Coupling: Homocoupling of the arylboronic acid to form a biaryl species is a common side reaction. Using a slight excess of the triazole can sometimes mitigate this.
-
Buchwald-Hartwig Amination: Reductive dehalogenation of the aryl halide and homocoupling of the aryl halide can occur, especially at high temperatures or with certain catalyst systems.
-
-
Decomposition of Reagents:
-
At high temperatures, some sensitive functional groups on your substrates may decompose. If you suspect this is happening, try to lower the reaction temperature or use a more active catalyst that allows for milder conditions. Microwave synthesis can be beneficial here due to shorter reaction times at high temperatures.[13]
-
-
Hydrolysis of Arylboronic Acids (Chan-Lam):
-
Arylboronic acids can be prone to hydrolysis, especially in the presence of water and at elevated temperatures. Using anhydrous conditions and molecular sieves can help.
-
Frequently Asked Questions (FAQs)
Q1: Which N-arylation method should I choose: Chan-Lam, Buchwald-Hartwig, or a classic Ullmann coupling?
A1: The choice depends on your specific substrates, available resources, and desired reaction conditions.
-
Chan-Lam Coupling: This is often a good starting point as it uses relatively inexpensive and environmentally benign copper catalysts and can often be run at room temperature and open to the air.[17][18] It is particularly useful for coupling with arylboronic acids.[19]
-
Buchwald-Hartwig Amination: This palladium-catalyzed method is very versatile and generally offers a broader substrate scope and higher functional group tolerance than copper-catalyzed methods.[6][7] However, palladium catalysts and the required phosphine ligands can be expensive.
-
Classic Ullmann Coupling: This method typically requires harsh conditions (high temperatures, stoichiometric copper) and has a more limited substrate scope. It is generally considered a less favorable option compared to the more modern catalytic methods but can be effective in some cases.
Q2: Can I use microwave irradiation to speed up my N-arylation reaction?
A2: Yes, microwave-assisted synthesis is highly effective for the N-arylation of 1,2,4-triazoles. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[12][13][15]
Q3: My aryl halide is an aryl chloride. Can I still use it for N-arylation?
A3: Aryl chlorides are generally less reactive than aryl bromides and iodides. While challenging, their coupling is possible, especially with modern Buchwald-Hartwig catalyst systems employing highly active, sterically hindered phosphine ligands.[8] For copper-catalyzed reactions, the coupling of aryl chlorides is often more difficult and may require higher temperatures and more active catalysts.
Q4: How can I purify my N-arylated 1,2,4-triazole product?
A4: The most common purification method is flash column chromatography on silica gel. The choice of eluent will depend on the polarity of your product. Recrystallization can also be an effective method for obtaining highly pure material, especially if your product is a solid.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation (Chan-Lam Type)
This protocol provides a general procedure for the copper-catalyzed N-arylation of 1H-1,2,4-triazole with an arylboronic acid.
Materials:
-
1H-1,2,4-triazole
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., DBU)
-
Solvent (e.g., DCM)
-
4 Å Molecular sieves
-
Oxygen balloon
Procedure: [19]
-
To an oven-dried reaction vessel, add 1H-1,2,4-triazole (1.0 equiv.), arylboronic acid (1.2 equiv.), Cu(OAc)₂ (50 mol%), and 4 Å molecular sieves.
-
Evacuate and backfill the vessel with oxygen (or use an oxygen balloon).
-
Add anhydrous DCM as the solvent, followed by DBU (3.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 10-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles
This protocol describes a rapid, microwave-assisted synthesis.
Materials:
-
Aromatic hydrazide
-
Substituted nitrile
-
Potassium carbonate (K₂CO₃)
-
n-Butanol
Procedure: [13]
-
In a microwave-safe reaction vial, combine the aromatic hydrazide (1.0 equiv.), substituted nitrile (1.1 equiv.), and potassium carbonate (1.1 equiv.).
-
Add n-butanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150 °C for 2 hours.
-
After cooling, the product often precipitates. Filter the solid and wash with cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues.
References
- 1. Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 15. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 18. Chan-Lam Coupling [organic-chemistry.org]
- 19. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol. This document is designed for researchers, chemists, and process development professionals engaged in producing this key intermediate for preclinical studies. We will address common challenges encountered during scale-up, providing practical, field-tested solutions and detailed protocols grounded in established chemical principles.
Introduction and Synthesis Overview
This compound is a crucial building block in the development of various pharmacologically active compounds. Its synthesis, while straightforward at the laboratory scale, presents distinct challenges when transitioning to kilogram production required for preclinical trials. Issues related to reaction control, impurity profiles, and purification efficiency become paramount.
The most direct and commonly cited synthetic route involves the condensation and cyclization of o-aminophenol with diformylhydrazine.[1] This method is robust but requires high temperatures, making thermal control a critical parameter during scale-up.
General Reaction Scheme
The synthesis proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic triazole ring.
Caption: General synthesis of this compound.
Detailed Experimental Protocol (Lab Scale)
This protocol is adapted from established literature procedures and serves as a baseline for scale-up development.[1]
Objective: To synthesize this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| o-Aminophenol | 109.13 | 10.0 | 1.09 g | 1.0 |
| Diformylhydrazine | 88.06 | 10.0 | 0.88 g | 1.0 |
Procedure:
-
Reaction Setup: Combine o-aminophenol (1.09 g, 10.0 mmol) and diformylhydrazine (0.88 g, 10.0 mmol) in a high-pressure reaction vessel (e.g., a Teflon-lined stainless steel autoclave).
-
Expertise & Experience: Using precise 1:1 stoichiometry is crucial. An excess of either starting material will complicate purification. The use of an autoclave is necessary to safely reach temperatures above the boiling point of potential intermediates and byproducts like water, driving the reaction to completion.
-
-
Heating: Seal the vessel and place it in a preheated oven or heating mantle at 170 °C (443 K) for 48 hours.
-
Trustworthiness: Consistent and uniform heating is vital. On a lab scale, an oven provides this. During scale-up, this becomes a significant challenge requiring a jacketed reactor with excellent thermal fluid circulation and agitation.
-
-
Cooling and Isolation: After 48 hours, cool the reaction vessel to room temperature. Carefully open the vessel in a well-ventilated fume hood.
-
Purification: Transfer the solid product to a beaker. Add hot deionized water (~50 mL) and stir vigorously to wash away any water-soluble impurities. Filter the solid. Repeat the washing procedure with hot ethanol (~50 mL).
-
Expertise & Experience: The product is reported to be a stable solid that can be purified by washing with hot solvents.[1] This step is designed to remove unreacted starting materials and polar byproducts without dissolving the desired product. The efficiency of this wash is key to avoiding more complex purification methods.
-
-
Drying: Dry the resulting solid product under vacuum at 60 °C to a constant weight.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, LC-MS, and melting point to confirm identity and purity. A typical yield at this scale is around 60-70%.[1]
Troubleshooting Guide for Scale-Up Synthesis
Transitioning from gram to kilogram scale introduces new variables. This section addresses common issues in a Q&A format.
Workflow for Scale-Up Synthesis & Troubleshooting
Caption: Experimental workflow for scaled-up synthesis and key troubleshooting points.
Q&A: Reaction and Control
Q1: My yield has dropped significantly from 65% at 10g scale to 40% at 1kg scale. What's wrong?
A1: This is a classic scale-up problem, often linked to heat and mass transfer limitations.
-
Cause - Inefficient Heat Transfer: A 10g flask heats evenly. A large reactor vessel has a much lower surface-area-to-volume ratio. The center of the reactor may not reach the target temperature, or localized hot spots near the reactor walls could be causing decomposition.
-
Solution: Use a jacketed reactor with a high-performance thermal fluid. Implement a slow, controlled heating ramp to ensure the entire batch heats uniformly. Monitor both the jacket temperature and the internal batch temperature.
-
-
Cause - Poor Mixing: Inadequate agitation can lead to a heterogeneous reaction mixture, where reactants are not in consistent contact. This results in an incomplete reaction.
-
Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine or anchor stirrer) for solid-liquid mixtures. The stirring rate must be optimized to ensure full suspension of solids without causing excessive shear.
-
-
Cause - Inefficient Water Removal: The reaction generates two equivalents of water. On a small scale, this may not inhibit the reaction, but on a large scale, it can shift the equilibrium backward.
-
Solution: While the autoclave design inherently contains the water, ensure the reaction is held at temperature long enough for the cyclization to complete. If yields remain low, a more advanced setup involving a Dean-Stark trap (if a suitable high-boiling solvent is used) could be explored, though this would be a significant process deviation.
-
Q2: I'm seeing a new, significant impurity in my crude product that wasn't present on the small scale. How do I identify and prevent it?
A2: New impurities on scale-up are typically byproducts of thermal decomposition or side reactions favored by longer reaction times or localized high temperatures.
-
Identification: Isolate the impurity using preparative HPLC or careful chromatography. Characterize it via LC-MS and NMR. A likely candidate is a partially cyclized intermediate or a product from the self-condensation of o-aminophenol.
-
Prevention - Strict Temperature Control: As mentioned above, avoid hot spots. An internal temperature probe is non-negotiable for scale-up. Set the jacket temperature only a few degrees higher than your target internal temperature to prevent overheating at the walls.
-
Prevention - Inert Atmosphere: While the reaction is run in a sealed vessel, ensuring an inert atmosphere (purging with Nitrogen or Argon before sealing) is good practice. This prevents oxidative side reactions of the phenol and amine functionalities, which are more likely at high temperatures over extended periods.
Q&A: Work-up and Purification
Q3: The hot solvent washes are not effectively removing impurities at the kilogram scale. My product purity is stuck at 95% by HPLC.
A3: The efficiency of simple washes decreases on a larger scale due to the difficulty of achieving a good slurry and efficient solid-liquid separation.
-
Cause - Inefficient Slurrying: On a large scale, it's difficult to break up clumps of solid product, trapping impurities within the bulk material.
-
Solution: Perform the wash in a filter-dryer or a reactor with good agitation. Ensure the solid is fully suspended in the hot solvent for an adequate amount of time (e.g., 30-60 minutes) before filtration.
-
-
Cause - Impurity Profile Change: The impurity may have different solubility properties than those encountered on a small scale.
-
Solution - Recrystallization: This is the most robust alternative to washing. A solvent screen is necessary. Find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution. Potential solvents to screen include isopropanol, ethyl acetate, toluene, or mixtures with heptane.
-
-
Cause - Trapped Solvents: Ensure the product is thoroughly dried after each wash to prevent carrying impurities forward in the residual solvent.
Q4: My final product is off-white or slightly brown, but the lab-scale material was white. Is this a problem for preclinical studies?
A4: Yes, color indicates impurities and can be a regulatory concern. The color likely arises from minor oxidative byproducts.
-
Solution - Activated Carbon Treatment: During the recrystallization process, you can add a small amount of activated carbon (e.g., 1-2% w/w) to the hot solution. The carbon will adsorb colored impurities.
-
Trustworthiness: It is critical to filter the hot solution through a pad of celite or a suitable filter aid to completely remove the carbon. A failure to do so will contaminate your product with fine carbon particles. Perform this step with caution and appropriate filtration equipment.
-
-
Solution - Antioxidant Use: For future batches, consider adding a minuscule, easily removable antioxidant during work-up, or ensure all work-up steps are performed under a nitrogen blanket to prevent air oxidation.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns for this process? A:
-
High-Pressure Operation: The use of a sealed autoclave at 170 °C generates significant pressure. Ensure the reactor is rated for the expected temperature and pressure and is equipped with a calibrated pressure relief valve and burst disc.
-
Reagent Handling: o-Aminophenol is toxic and an irritant. Diformylhydrazine and the triazole product should also be handled with care. Always consult the Safety Data Sheet (SDS).[2] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle solids in a ventilated enclosure or fume hood to avoid dust inhalation.
-
Thermal Hazard: The reaction is conducted at high temperatures. Use appropriate thermal protection and be aware of hot surfaces.
Q: What are the Critical Process Parameters (CPPs) to monitor? A:
-
Temperature: The most critical parameter. Monitor both internal and jacket temperatures.
-
Reaction Time: Ensure sufficient time for completion but avoid prolonged heating that could lead to decomposition.
-
Agitation Rate: Must be sufficient to suspend solids and ensure good mixing.
-
Pressure: Monitor the internal pressure of the autoclave during the reaction as an indicator of reaction progress and safety.
Q: Can I use a different solvent for the reaction instead of running it neat? A: Yes, using a high-boiling, inert solvent like diphenyl ether, sulfolane, or PEG could be beneficial for heat transfer and reaction control. However, this introduces a new challenge: solvent removal and potential downstream purification issues. A thorough process development study would be required to validate a new solvent system.
References
impact of polymorphism on the stability of 1,2,4-triazole derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center for polymorphism in 1,2,4-triazole derivatives. This resource is designed to provide you, as a researcher, scientist, or drug development professional, with practical, in-depth guidance on navigating the complexities of polymorphism in this important class of compounds. The following frequently asked questions and troubleshooting guides are structured to address common challenges encountered during research and development, ensuring the stability, efficacy, and safety of your pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a critical concern for 1,2,4-triazole derivatives?
A1: Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[1] For 1,2,4-triazole derivatives, which are known for their wide range of biological activities including antifungal, antibacterial, and anticancer properties, polymorphism is a pivotal concern.[2][3] These different crystalline forms, or polymorphs, can exhibit significant variations in their physicochemical properties.[1] This includes differences in:
-
Stability: Some polymorphs may be more susceptible to degradation over time, impacting the drug's shelf-life.[4]
-
Solubility and Dissolution Rate: Variations in solubility directly affect the bioavailability of the drug, which is the extent and rate at which the active ingredient is absorbed by the body.[5][6] A less soluble form may lead to reduced therapeutic efficacy.[7]
-
Hygroscopicity: The tendency of a substance to absorb moisture from the air can differ between polymorphs, potentially leading to physical and chemical instability.[1]
-
Manufacturability: Properties like crystal shape and flowability can vary between polymorphs, impacting the ease and consistency of manufacturing processes such as tableting and powder handling.[8][9]
Essentially, controlling polymorphism is crucial for ensuring consistent drug performance, safety, and quality.[10]
Q2: How can different polymorphs of a 1,2,4-triazole derivative be identified and characterized?
A2: A suite of analytical techniques is employed to identify and characterize different polymorphic forms. No single technique is sufficient, and a combination is often necessary for a comprehensive understanding. Key methods include:
-
Powder X-ray Diffraction (PXRD): This is the most widely used and reliable technique for identifying different crystal forms.[11][12] Each crystalline polymorph produces a unique diffraction pattern, acting as a "fingerprint."
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions as a function of temperature.[13] It can distinguish polymorphs by their different melting points, heats of fusion, and solid-state transition temperatures.[4]
-
Thermogravimetric Analysis (TGA): TGA measures changes in the weight of a sample as it is heated.[13] It is particularly useful for identifying solvates and hydrates by detecting the loss of solvent molecules at specific temperatures.
-
Spectroscopic Techniques (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of molecules.[13] Since these are sensitive to the molecular environment, different polymorphs will exhibit distinct spectra.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR can differentiate polymorphs by probing the local environment of atomic nuclei within the crystal lattice.[13]
-
Microscopy: Techniques like Hot-Stage Microscopy (HSM) allow for the visual observation of thermal events, such as melting and recrystallization, and can provide information on crystal morphology.[14]
Q3: What regulatory guidance exists for polymorphism in pharmaceutical development?
A3: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have specific guidelines regarding polymorphism.[15][16] The FDA's guidance on "Pharmaceutical Solid Polymorphism" for Abbreviated New Drug Applications (ANDAs) emphasizes the need to assess whether the drug substance can exist in multiple polymorphic forms.[17][18] Key regulatory expectations include:
-
Thorough screening: Applicants are expected to perform comprehensive screening studies to identify all potential polymorphs of a drug substance.[5][16]
-
Characterization: The different polymorphic forms should be well-characterized using appropriate analytical techniques.[19]
-
Control: The manufacturing process must be designed to consistently produce the desired polymorph and prevent unwanted transformations.[10]
-
Stability testing: Stability studies should be conducted to ensure that the polymorphic form of the drug substance and product remains unchanged throughout its shelf life.[8][9]
The ultimate goal is to ensure that the drug product is safe, effective, and of consistent quality.[20]
Troubleshooting Guides
Scenario 1: Inconsistent Dissolution Profiles and Bioavailability in Different Batches of a 1,2,4-Triazole Formulation
Issue: You observe significant batch-to-batch variability in the dissolution rate of your 1,2,4-triazole derivative tablets, leading to concerns about inconsistent in vivo performance.
Underlying Cause: The most probable cause is the presence of different polymorphic forms or a mixture of polymorphs in different batches of the Active Pharmaceutical Ingredient (API). A metastable polymorph will generally have higher solubility and a faster dissolution rate than the most stable form.[5]
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent dissolution profiles.
Step-by-Step Protocol:
-
Sample Collection: Obtain samples of the API and the final tablet formulation from the batches exhibiting different dissolution profiles.
-
Polymorphic Characterization:
-
PXRD: Run PXRD on all API samples. Compare the diffraction patterns. Different peak positions indicate different polymorphs.
-
DSC/TGA: Perform DSC to identify different melting points or phase transitions. TGA can help rule out the presence of different solvates.
-
-
Identify and Quantify: If different polymorphs are confirmed, identify them (e.g., Form I, Form II). If possible, use quantitative PXRD to determine the approximate ratio of polymorphs in each batch.
-
Process Investigation:
-
Review the final crystallization step of the API synthesis for the problematic batches. Look for variations in solvent, temperature, cooling rate, or agitation.
-
These parameters are critical in determining which polymorph crystallizes.[4]
-
-
Implement Control Strategy:
-
Develop a robust crystallization process that consistently produces the desired, most stable polymorph.[21] This may involve "seeding" the solution with crystals of the desired form to direct crystallization.
-
Establish a PXRD specification for the API to ensure polymorphic purity before it is used in formulation.
-
-
Formulation and Stability Assessment:
-
Re-formulate the tablets using the single, controlled polymorphic form of the API.
-
Conduct accelerated stability studies on the new formulation to ensure that manufacturing processes like milling or compression do not induce a polymorphic transformation.[10]
-
Scenario 2: Unexpected Physical Changes in a 1,2,4-Triazole API During Storage
Issue: A batch of your 1,2,4-triazole API, which was initially a free-flowing powder, has become clumpy and difficult to handle after several months in storage.
Underlying Cause: This issue could be due to a polymorphic transformation, possibly to a hygroscopic form, or the conversion of an anhydrous form to a hydrate.[22] Metastable forms are thermodynamically driven to convert to a more stable form over time, and this process can be accelerated by temperature and humidity.[7]
Troubleshooting Workflow
Caption: Troubleshooting workflow for API physical instability during storage.
Step-by-Step Protocol:
-
Comparative Analysis:
-
Analyze both the problematic "clumpy" API and a retained sample of the original "good" batch.
-
TGA: A significant weight loss in the clumpy sample at temperatures below decomposition suggests the presence of a hydrate.
-
PXRD: Compare the diffraction patterns to see if a new crystalline form has appeared.
-
Dynamic Vapor Sorption (DVS): This analysis will reveal the hygroscopicity of each form by measuring water uptake at different relative humidities.
-
-
Identify the Stable Form:
-
Based on the data, determine if a polymorphic transformation or hydrate formation has occurred.
-
Often, the form that appears over time under ambient conditions is the more thermodynamically stable one.[1] For example, studies on the antifungal fluconazole, a 1,2,4-triazole derivative, have shown that its metastable form II can convert to the more stable form III under certain conditions.[23]
-
-
Refine Manufacturing and Storage:
-
If a more stable, non-hygroscopic polymorph is identified, the API manufacturing process should be modified to produce this form directly.
-
If the current form must be used, strict control over humidity and temperature during storage and handling is essential. The API may need to be stored with desiccants in sealed containers.
-
-
Update Specifications: Update the API specifications to include tests for polymorphic identity and purity (e.g., PXRD) and potentially a limit for water content if a hydrate is a concern.
Data Summary Example: Polymorphic Properties of Fluconazole
The following table summarizes key property differences that can be observed between polymorphs of a 1,2,4-triazole derivative, using fluconazole as an example.
| Property | Polymorph I | Polymorph II | Polymorph III | Reference |
| Melting Point (°C) | ~130-135 | ~142.5 | ~142.0 | [23] |
| Aqueous Solubility (mg/mL) | 7.22 | 4.42 | 4.91 | [23] |
| Stability | Thermodynamically Stable | Metastable | More Stable than II | [23][24] |
| Dissolution Rate | Slower | Faster | Intermediate | [24] |
Note: The exact values can vary slightly depending on the experimental conditions. This data highlights how different polymorphs of the same compound can have markedly different properties that are critical for drug development.[25]
By understanding the principles of polymorphism and employing a systematic, data-driven approach to troubleshooting, researchers and developers can effectively manage the challenges associated with 1,2,4-triazole derivatives, leading to the development of stable, safe, and effective medicines.
References
- 1. scispace.com [scispace.com]
- 2. ijmtlm.org [ijmtlm.org]
- 3. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
- 4. nishkaresearch.com [nishkaresearch.com]
- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ftloscience.com [ftloscience.com]
- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 8. pharmtech.com [pharmtech.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. international-pharma.com [international-pharma.com]
- 11. nishkaresearch.com [nishkaresearch.com]
- 12. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 13. sevenstarpharm.com [sevenstarpharm.com]
- 14. academic.oup.com [academic.oup.com]
- 15. [PDF] Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs | Semantic Scholar [semanticscholar.org]
- 16. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Information [pharmaceuticalonline.com]
- 19. Solid State Characterization of APIs - CD Formulation [formulationbio.com]
- 20. Federal Register :: Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability [federalregister.gov]
- 21. international-pharma.com [international-pharma.com]
- 22. agnopharma.com [agnopharma.com]
- 23. Solid-State Characterization of Fluconazole Polymorphs: Temperature and Time-Triggered Analysis - Journal of Young Pharmacists [jyoungpharm.org]
- 24. ptfarm.pl [ptfarm.pl]
- 25. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
Validation & Comparative
A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Synthesis Methods: A Guide for Researchers
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in medicinal chemistry and materials science.[1] Their two isomeric forms, 1,2,3- and 1,2,4-triazoles, are present in a wide array of therapeutic agents, exhibiting antifungal, antiviral, anticancer, and anticonvulsant properties.[2][3] The choice of synthetic route to these valuable scaffolds is critical, dictating factors such as regioselectivity, yield, substrate scope, and reaction conditions. This guide provides an in-depth comparative analysis of the most prominent synthetic methods for 1,2,3- and 1,2,4-triazoles, offering field-proven insights for researchers, scientists, and drug development professionals.
The World of Triazoles: A Tale of Two Isomers
The arrangement of nitrogen atoms within the triazole ring gives rise to the two constitutional isomers: 1,2,3-triazole and 1,2,4-triazole. This seemingly subtle difference in structure has a profound impact on their chemical properties and biological activities, necessitating distinct synthetic strategies for their selective preparation.
Synthesis of 1,2,3-Triazoles: The Reign of the Huisgen Cycloaddition
The synthesis of the 1,2,3-triazole core is dominated by the Huisgen 1,3-dipolar cycloaddition of azides and alkynes.[4][5] This powerful reaction has evolved significantly from its original thermal conditions to highly efficient and regioselective catalyzed versions.
The Classic Approach: Thermal Huisgen 1,3-Dipolar Cycloaddition
The uncatalyzed reaction between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[4][6] The lack of regioselectivity arises from the similar energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for both possible orientations of the dipole and dipolarophile.[7]
The "Click" Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A paradigm shift in 1,2,3-triazole synthesis came with the independent reports by Morten Meldal and K. Barry Sharpless of a copper(I)-catalyzed version of the Huisgen cycloaddition.[4] Termed the "cream of the crop" of click chemistry, CuAAC proceeds with remarkable efficiency and, most importantly, exclusively yields the 1,4-disubstituted regioisomer.[4][8][9] The reaction is typically carried out under mild conditions, often in aqueous solvents, and tolerates a wide range of functional groups.[10] The active Cu(I) catalyst can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate.[10]
Mechanism of CuAAC:
The currently accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, rather than a concerted cycloaddition. This stepwise mechanism accounts for the high regioselectivity of the reaction.
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
An Alternative Regiochemistry: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
Complementary to CuAAC, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively produces the 1,5-disubstituted regioisomer.[4][10] This method, often employing catalysts like [Cp*RuCl], is also highly efficient and tolerates a variety of functional groups.[11] A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles.[4][11]
Mechanism of RuAAC:
The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate.[10][11] Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product.[11]
Caption: Proposed catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Synthesis of 1,2,4-Triazoles: Classic Condensation Reactions
The synthesis of 1,2,4-triazoles relies on a different set of reactions, primarily condensation-based methods that have been established for over a century.
The Pellizzari Reaction
First reported in 1911, the Pellizzari reaction involves the condensation of an amide and an acylhydrazide to form a 1,2,4-triazole.[12][13] This reaction is typically carried out at high temperatures, often neat or in a high-boiling solvent.[12] While effective, the classical Pellizzari reaction can suffer from long reaction times and low yields.[12]
Mechanism of the Pellizzari Reaction:
The mechanism begins with the nucleophilic attack of the nitrogen in the hydrazide on the carbonyl carbon of the amide.[13] Subsequent intramolecular cyclization and dehydration steps lead to the formation of the 1,2,4-triazole ring.[13]
Caption: Generalized mechanism of the Pellizzari reaction.
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction provides another classical route to 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[14][15][16] This method is notable for its predictable regioselectivity when unsymmetrical diacylamines are used.[14] The acyl group derived from the stronger carboxylic acid preferentially occupies the 3-position of the resulting 1,2,4-triazole.[14]
Mechanism of the Einhorn-Brunner Reaction:
The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the imide, followed by dehydration and intramolecular cyclization to form the triazole ring.[14]
Caption: Generalized mechanism of the Einhorn-Brunner reaction.
Modern Advancements: The Role of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of both 1,2,3- and 1,2,4-triazoles.[2][17] By utilizing microwave energy for direct and uniform heating, MAOS can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products.[17][18] This "green chemistry" approach is particularly beneficial for the traditionally high-temperature Pellizzari and Einhorn-Brunner reactions.[12][17]
Comparative Analysis of Synthesis Methods
| Method | Triazole Isomer | Key Features | Advantages | Disadvantages |
| Thermal Huisgen Cycloaddition | 1,2,3-Triazole | Uncatalyzed, thermal conditions | Simple, no metal catalyst | High temperatures, long reaction times, mixture of regioisomers[4][6] |
| CuAAC | 1,2,3-Triazole (1,4-isomer) | Copper(I)-catalyzed | High regioselectivity, mild conditions, high yields, wide functional group tolerance[9][10] | Requires a terminal alkyne, potential for copper contamination[10] |
| RuAAC | 1,2,3-Triazole (1,5-isomer) | Ruthenium-catalyzed | High regioselectivity, reacts with terminal and internal alkynes[4][11] | Catalyst can be expensive |
| Pellizzari Reaction | 1,2,4-Triazole | Condensation of amide and acylhydrazide | Direct route to 3,5-disubstituted-1,2,4-triazoles[12] | High temperatures, long reaction times, can have low yields[12][13] |
| Einhorn-Brunner Reaction | 1,2,4-Triazole | Condensation of imide and hydrazine | Predictable regioselectivity with unsymmetrical imides[14] | Requires preparation of imide starting material |
| Microwave-Assisted Synthesis | Both | Microwave irradiation | Drastically reduced reaction times, often higher yields, greener approach[2][17][18] | Requires specialized microwave equipment |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water), add sodium ascorbate (0.1 eq).
-
Add a solution of copper(II) sulfate pentahydrate (0.01 eq) in water.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
General Protocol for Microwave-Assisted Pellizzari Reaction
-
In a microwave-safe vial, combine the amide (1.0 eq) and the acylhydrazide (1.0 eq).
-
Add a high-boiling solvent such as n-butanol (optional, the reaction can also be run neat).[12]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a specified temperature (e.g., 150 °C) for a designated time (e.g., 2 hours).[12]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product can be collected by filtration and washed with a suitable solvent to remove impurities.
-
Further purification can be achieved by recrystallization.
Conclusion
The synthesis of 1,2,3- and 1,2,4-triazoles offers a rich landscape of chemical transformations, each with its own set of advantages and disadvantages. For 1,2,3-triazoles, the advent of catalyzed "click" chemistry, particularly CuAAC and RuAAC, has provided chemists with highly efficient and regioselective tools for the construction of these important heterocycles. In the realm of 1,2,4-triazoles, the classical Pellizzari and Einhorn-Brunner reactions remain valuable methods, with their efficiency significantly enhanced by modern techniques such as microwave-assisted synthesis. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired regiochemistry, and the available resources. This guide provides the foundational knowledge for making informed decisions in the synthesis of these vital heterocyclic scaffolds.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. Azide_alkyne_Huisgen_cycloaddition [chemeurope.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Validation of 2-(4H-1,2,4-triazol-4-yl)phenol Using 1H NMR Spectroscopy
In the landscape of pharmaceutical and materials science, the unequivocal structural verification of novel synthesized compounds is a cornerstone of rigorous scientific practice. For heterocyclic compounds such as 2-(4H-1,2,4-triazol-4-yl)phenol, a molecule with significant potential in medicinal chemistry, precise structural elucidation is paramount. This guide provides an in-depth technical comparison of 1H Nuclear Magnetic Resonance (NMR) spectroscopy as a primary validation tool, benchmarked against other common analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a self-validating approach to structural confirmation.
The Imperative of Structural Integrity
The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. In the case of this compound, the specific arrangement of the phenolic and triazole rings dictates its potential as a ligand, its hydrogen bonding capabilities, and ultimately its therapeutic efficacy. An incorrect structural assignment can lead to misinterpretation of biological data and wasted resources in drug development pipelines. Therefore, the initial step of structural validation is not merely a procedural formality but a critical foundation for all subsequent research.
1H NMR Spectroscopy: The Gold Standard for Structural Elucidation
1H NMR spectroscopy stands as a powerful and non-destructive technique for determining the structure of organic molecules in solution.[1] Its strength lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.
Predicted 1H NMR Spectrum of this compound
Based on established principles of NMR spectroscopy and data from analogous structures, we can confidently predict the 1H NMR spectrum of this compound. The molecule, with the formula C₈H₇N₃O, possesses a unique set of proton environments that will give rise to a characteristic spectral fingerprint.[2]
Table 1: Predicted 1H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-a (Phenolic OH) | ~9.0 - 10.0 | Broad Singlet | 1H | - | The acidic proton of the phenol will appear as a broad singlet, exchangeable with D₂O. Its chemical shift is concentration and solvent dependent. |
| H-b (Triazole C-H) | ~8.5 - 8.8 | Singlet | 2H | - | The two equivalent protons on the 1,2,4-triazole ring are expected to be deshielded due to the electronegativity of the adjacent nitrogen atoms and will appear as a sharp singlet. |
| H-c (Aromatic) | ~7.2 - 7.4 | Multiplet | 1H | dd, J ≈ 7.6, 1.8 Hz | This proton is ortho to the hydroxyl group and meta to the triazole substituent. It will be a doublet of doublets due to coupling with H-d and H-e. |
| H-d (Aromatic) | ~7.0 - 7.2 | Multiplet | 1H | dt, J ≈ 7.8, 1.8 Hz | This proton is meta to both the hydroxyl and triazole groups. It will appear as a doublet of triplets due to coupling with H-c, H-e, and H-f. |
| H-e (Aromatic) | ~6.9 - 7.1 | Multiplet | 1H | dt, J ≈ 7.5, 1.2 Hz | This proton is para to the hydroxyl group and meta to the triazole. It will be a doublet of triplets due to coupling with H-d and H-f. |
| H-f (Aromatic) | ~6.8 - 7.0 | Multiplet | 1H | dd, J ≈ 8.0, 1.2 Hz | This proton is ortho to the triazole substituent and meta to the hydroxyl group. It will be a doublet of doublets due to coupling with H-e and H-d. |
Experimental Protocol for 1H NMR Analysis
A meticulously executed experimental protocol is crucial for obtaining a high-quality, interpretable spectrum.
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of the synthesized this compound. The synthesis can be performed by reacting diformylhydrazine with o-aminophenol.[2]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like the phenolic -OH.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
Step 2: NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the 1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Step 3: Data Processing and Interpretation
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J values) for each multiplet.
-
To confirm the phenolic hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the -OH proton should disappear or significantly decrease in intensity.
Visualizing the Validation Workflow
Caption: Workflow for the structural validation of this compound using 1H NMR.
A Comparative Analysis with Alternative Techniques
While 1H NMR is a powerful tool, a multi-technique approach provides the most robust structural confirmation. Here, we compare 1H NMR with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages for this compound | Disadvantages for this compound |
| 1H NMR Spectroscopy | Detailed information on the number, environment, and connectivity of protons. | Unambiguously determines the substitution pattern on the phenol ring and confirms the presence of the triazole ring protons. Provides definitive evidence of the overall structure and purity. | Can be less sensitive than MS. Requires a relatively pure sample for clear interpretation. |
| Mass Spectrometry (MS) | Precise molecular weight and information about the elemental composition (High-Resolution MS). Fragmentation patterns provide clues about the molecular structure. | Confirms the molecular formula (C₈H₇N₃O, MW: 161.17 g/mol ).[2] Characteristic fragmentation could involve the loss of N₂ or HCN from the triazole ring, and CO from the phenol ring.[3][4] | Does not provide information about the specific arrangement of atoms (isomers). Fragmentation can be complex and may require expertise to interpret. |
| FTIR Spectroscopy | Information about the functional groups present in the molecule. | Confirms the presence of the O-H stretch (broad band ~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C and C=N stretches (~1450-1650 cm⁻¹). A theoretical study has predicted the vibrational spectra for this molecule.[5] | Provides limited information on the overall connectivity and stereochemistry. Many organic molecules have similar functional groups, leading to potential ambiguity. |
Deep Dive into Alternative Techniques
Mass Spectrometry (MS): For this compound, the molecular ion peak [M]⁺ at m/z 161 would be the most crucial piece of information, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would further validate the elemental composition. The fragmentation pattern would likely show a prominent peak corresponding to the loss of a stable neutral molecule like N₂ (m/z 133) or HCN (m/z 134) from the triazole ring. The phenolic portion could fragment with the loss of CO (m/z 133).
FTIR Spectroscopy: The FTIR spectrum would provide clear evidence for the key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the phenolic hydroxyl group, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The region between 1450 and 1650 cm⁻¹ would show characteristic absorptions for the C=C stretching of the aromatic ring and the C=N stretching of the triazole ring.
Conclusion: An Integrated Approach for Unwavering Confidence
In the rigorous pursuit of scientific discovery, the structural validation of a novel compound is a non-negotiable prerequisite. For this compound, 1H NMR spectroscopy emerges as the most informative single technique, providing a detailed blueprint of the proton framework. Its ability to elucidate the precise substitution pattern and confirm the presence of all key structural motifs is unparalleled.
However, for absolute certainty, a synergistic approach is recommended. The molecular weight confirmation from Mass Spectrometry and the functional group identification from FTIR spectroscopy provide complementary data that, when combined with the detailed connectivity map from 1H NMR, create an unassailable structural proof. This integrated analytical strategy ensures the scientific integrity of the data and paves the way for the confident exploration of this promising molecule's potential applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Molecular Weight Confirmation of 2-(4H-1,2,4-triazol-4-yl)phenol by Mass Spectrometry
This guide provides a comprehensive comparison of mass spectrometry techniques for the precise molecular weight confirmation and structural characterization of 2-(4H-1,2,4-triazol-4-yl)phenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Analyte Profile: this compound
Before any analysis, a thorough understanding of the analyte's properties is paramount. This compound is a heterocyclic compound featuring both a phenol group and a 1,2,4-triazole ring.[1][2] This structure informs our choice of analytical techniques, as the phenolic hydroxyl group is acidic and the triazole moiety contains basic nitrogen atoms, making the molecule amenable to ionization in both positive and negative modes.[3][4][5]
Chemical Structure:
Figure 1: Structure of this compound.
Key Physicochemical Properties: [6][7]
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O | [6][7] |
| Average Molecular Weight | 161.16 g/mol | [6] |
| Monoisotopic Mass | 161.058912 u | PubChem[8] |
The distinction between average molecular weight and monoisotopic mass is critical in mass spectrometry. While average weight is based on the natural abundance of all isotopes, mass spectrometers can resolve individual isotopic peaks. Therefore, for accurate mass measurements, the monoisotopic mass (calculated using the most abundant isotope of each element) is the reference value.
Foundational Technique: Low-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)
For routine confirmation of a successful synthesis, a simple, rapid technique is often sufficient. Electrospray ionization (ESI) is a "soft" ionization method, meaning it typically imparts little excess energy to the analyte, keeping the molecule intact.[9][10] This is ideal for observing the molecular ion and confirming the molecular weight.[9][10]
Why ESI? The presence of both acidic (phenol) and basic (triazole) functional groups makes this compound an excellent candidate for ESI.[3][4][11] In positive ion mode, the nitrogen atoms on the triazole ring are readily protonated. In negative ion mode, the phenolic proton can be abstracted.
Experimental Protocol: Direct Infusion ESI-MS
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of an appropriate solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrument Setup:
-
Ionization Mode: ESI, Positive and Negative.
-
Solvent Flow Rate: 5-10 µL/min (direct infusion).
-
Capillary Voltage: 3.5-4.5 kV (positive), -3.0 to -4.0 kV (negative).
-
Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 250-350 °C.[9]
-
Mass Analyzer: Quadrupole, scanning a range of m/z 50-500.
-
Expected Results & Interpretation
In a low-resolution instrument (like a single quadrupole), we expect to see peaks corresponding to the nominal mass of the protonated or deprotonated molecule.
Table 2: Expected Ions in Low-Resolution ESI-MS
| Ion Species | Formula | Expected m/z (Nominal Mass) | Ionization Mode |
| Protonated Molecule | [C₈H₇N₃O + H]⁺ | 162.1 | Positive |
| Sodiated Adduct | [C₈H₇N₃O + Na]⁺ | 184.1 | Positive |
| Deprotonated Molecule | [C₈H₇N₃O - H]⁻ | 160.1 | Negative |
The presence of a peak at m/z 162 in positive mode and 160 in negative mode provides strong initial evidence that the compound of interest has been synthesized. The sodiated adduct is also commonly observed in ESI and further supports the assigned molecular weight.[12]
Advanced Confirmation: High-Resolution Mass Spectrometry (HRMS)
While low-resolution MS confirms the nominal mass, it cannot distinguish between compounds with the same integer mass but different elemental formulas.[13][14] High-resolution mass spectrometry (HRMS), often performed on Time-of-Flight (TOF), Orbitrap, or FT-ICR analyzers, measures mass with much higher precision (typically to four or more decimal places).[13][15] This allows for the unambiguous determination of the elemental formula.[15][16][17]
Why HRMS? The primary advantage of HRMS is its ability to provide a high degree of confidence in the molecular formula by matching the experimentally measured accurate mass to the theoretical exact mass.[15] A mass accuracy of less than 5 parts-per-million (ppm) is typically considered definitive proof of an elemental composition.
Comparative Protocol: HRMS Analysis
The sample preparation and infusion are identical to the low-resolution method. The key difference lies in the instrument calibration and data analysis.
-
Calibration: The instrument must be calibrated immediately prior to analysis using a known standard with masses that bracket the expected mass of the analyte.
-
Data Analysis: The software uses the accurate mass measurement to generate a list of possible elemental formulas that fit within a specified mass tolerance (e.g., <5 ppm).
Data Comparison: Low-Res vs. High-Res
Table 3: Comparison of Low-Resolution and High-Resolution Data
| Parameter | Low-Resolution MS (Quadrupole) | High-Resolution MS (TOF) |
| Measured m/z for [M+H]⁺ | 162.1 | 162.0662 |
| Theoretical m/z for [C₈H₈N₃O]⁺ | 162.1 | 162.0667 |
| Mass Accuracy | N/A (Nominal Mass) | -3.1 ppm |
| Information Gained | Molecular Weight (Nominal) | Elemental Formula Confirmation |
| Confidence Level | Moderate | High |
A measured mass of 162.0662 is within 3.1 ppm of the theoretical mass for C₈H₈N₃O⁺, providing very strong evidence for this specific molecular formula.
Structural Validation: Tandem Mass Spectrometry (MS/MS)
To gain information beyond the molecular formula, tandem mass spectrometry (MS/MS) is employed.[18] In this technique, the molecular ion (now called the precursor ion) is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions (product ions) are analyzed.[18][19] The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.[19][20]
Why MS/MS? MS/MS helps to confirm the connectivity of atoms within the molecule. The fragmentation patterns of triazoles and phenols are relatively well-understood, allowing for predictable bond cleavages that can validate the proposed structure.[20][21][22]
Experimental Workflow: MS/MS Analysis
The workflow involves selecting the precursor ion and analyzing its fragments.
Caption: Tandem mass spectrometry (MS/MS) workflow for structural analysis.
Predicted Fragmentation & Interpretation
For this compound ([M+H]⁺, m/z 162.1), characteristic fragmentation could involve cleavage of the triazole ring or the bond connecting the two rings.
Table 4: Potential MS/MS Fragments of [C₈H₇N₃O + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Formula | Fragment m/z (Exact) | Neutral Loss |
| 162.07 | Protonated Phenol | [C₆H₆O + H]⁺ | 95.0491 | C₂H₂N₃ |
| 162.07 | Phenyl Cation | [C₆H₅]⁺ | 77.0386 | C₂H₃N₃O |
| 162.07 | Triazole-related fragment | [C₂H₃N₃]⁺ | 69.0348 | C₆H₅O |
Observing these specific product ions would significantly increase the confidence in the assigned structure of this compound, as they are direct results of its unique chemical architecture.
Comparison Summary and Conclusion
The choice of mass spectrometry technique depends directly on the analytical question being asked.
Table 5: Objective-Based Comparison of MS Techniques
| Analytical Goal | Recommended Technique | Rationale | Confidence Level |
| Routine MW Confirmation | Low-Resolution ESI-MS | Fast, simple, confirms nominal mass. Sufficient for routine checks. | Moderate |
| Unambiguous Formula ID | High-Resolution MS (HRMS) | Provides accurate mass data to confirm the elemental composition. | High |
| Structural Isomer ID | Tandem MS (MS/MS) | Fragmentation pattern provides a structural fingerprint. | Very High |
References
- 1. 2-(PROP-2-EN-1-YL)-6-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL | Benchchem [benchchem.com]
- 2. This compound | C8H7N3O | CID 26343030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rroij.com [rroij.com]
- 5. sciex.com [sciex.com]
- 6. 889129-51-5|this compound|BLD Pharm [bldpharm.com]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(4H-1,2,4-Triazol-4-yl)phenol | C8H7N3O | CID 25239502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry [chem.ucla.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Tandem Mass Spectrometry (MS/MS) - MagLab [nationalmaglab.org]
- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Potential of 2-(4H-1,2,4-triazol-4-yl)phenol and Other Antifungal Agents
Introduction
The relentless emergence of drug-resistant fungal pathogens presents a significant challenge to global public health, necessitating the urgent development of novel, more effective antifungal agents. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal drugs, with numerous derivatives demonstrating potent and broad-spectrum activity. This guide provides a comprehensive comparative analysis of the potential biological activity of 2-(4H-1,2,4-triazol-4-yl)phenol against established antifungal agents. Due to the limited direct experimental data on this specific compound, this analysis will leverage data from structurally related phenol-substituted 1,2,4-triazole derivatives to provide a representative assessment of its potential efficacy. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antifungal therapies.
Mechanism of Action: The Triazole Pharmacophore
Triazole antifungal agents, including by extension this compound, primarily exert their antifungal effect by disrupting the integrity of the fungal cell membrane.[1] Their molecular target is the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] Inhibition of this enzyme leads to the depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors. This disruption of sterol biosynthesis alters the physical properties of the cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, the inhibition of fungal growth or cell death.
Caption: Mechanism of action of triazole antifungal agents.
Comparative In Vitro Antifungal Activity
Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Phenol-Substituted Triazole Derivatives and Standard Antifungal Agents
| Compound/Drug | Candida albicans | Aspergillus niger | Aspergillus fumigatus | Cryptococcus neoformans | Reference(s) |
| 4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol | - | 25 | - | - | [2] |
| Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate* | - | - | - | - | [3] |
| Standard Agents | |||||
| Fluconazole | 0.25 - 16 | >64 | >64 | 0.5 - 8 | [1] |
| Itraconazole | 0.03 - 1 | 0.125 - 2 | 0.125 - 2 | 0.06 - 0.5 | [4] |
| Amphotericin B | 0.125 - 1 | 0.25 - 2 | 0.25 - 2 | 0.125 - 1 | [4][5] |
*Note: The study on Methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate reported inhibitory rates against plant pathogens (Fusarium moniliforme and Sphaeropsis sapinea) of 76.1% and 75.4%, respectively, at a concentration of 200 µg/mL, which was superior to carbendazim.[3] Direct MIC values against human pathogens were not provided.
The available data, although limited, suggests that phenol-substituted triazoles possess antifungal activity. For instance, 4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol demonstrated an MIC of 25 µg/mL against Aspergillus niger.[2] While this is higher than the MICs of established agents like itraconazole and amphotericin B, it indicates that the core structure has intrinsic antifungal properties that can be optimized through further medicinal chemistry efforts. The activity of phenolic acid triazole derivatives against plant pathogens further supports the potential of this chemical class.[3]
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reproducibility and comparability of antifungal activity data, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods for in vitro antifungal susceptibility testing.
In Vitro Broth Microdilution Assay (CLSI M27/M38)
This is a widely accepted method for determining the MIC of antifungal agents against yeasts and filamentous fungi.
Step-by-Step Methodology:
-
Preparation of Antifungal Stock Solution: The test compound, this compound, is dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration.
-
Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is further diluted in the growth medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts or longer for filamentous fungi.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free control well.
Caption: Workflow for in vitro broth microdilution assay.
In Vivo Efficacy Models
While in vitro assays provide valuable preliminary data, in vivo models are essential for evaluating the therapeutic potential of a new antifungal agent in a complex biological system. Murine models of disseminated and localized fungal infections are commonly used.
Murine Model of Disseminated Candidiasis
This model assesses the ability of an antifungal agent to control a systemic infection.
Step-by-Step Methodology:
-
Infection: Immunocompetent or immunocompromised mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: At a predetermined time post-infection, treatment is initiated. The test compound, this compound, would be administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dosages. A vehicle control group and a group treated with a standard antifungal (e.g., fluconazole) are included.
-
Monitoring: The mice are monitored daily for signs of illness and mortality.
-
Endpoint Analysis: After a set duration of treatment, the mice are euthanized. The fungal burden in target organs, typically the kidneys, is determined by homogenizing the tissue and plating serial dilutions on selective agar to count colony-forming units (CFU). A significant reduction in fungal burden compared to the vehicle control indicates efficacy.
Comparative Overview and Future Directions
The 1,2,4-triazole nucleus is a well-validated pharmacophore for antifungal drug discovery. The presence of a phenol group in this compound offers potential for further chemical modification to enhance antifungal activity and modulate pharmacokinetic properties. The limited available data on structurally similar compounds suggests that this class of molecules likely possesses antifungal activity, though likely requiring optimization to compete with current frontline therapies like the second-generation triazoles (e.g., voriconazole, posaconazole) or the echinocandins.
Future research should focus on the systematic in vitro evaluation of this compound and a library of its derivatives against a broad panel of clinically relevant fungal pathogens, including resistant strains. Promising candidates should then be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles. A thorough understanding of the structure-activity relationship (SAR) will be critical in guiding the development of potent and selective antifungal agents from this chemical series.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of a new triazole antifungal agent, Schering 56592, with itraconazole and amphotericin B for treatment of histoplasmosis in immunocompetent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, has firmly established itself as a "privileged" scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole character, and metabolic stability, make it a versatile building block for developing novel therapeutic agents.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives, offering a comparative overview of their performance as antifungal, anticancer, and anticonvulsant agents. We will delve into the causality behind experimental design, present supporting data, and provide detailed protocols to empower researchers in the field of drug development.
The Enduring Appeal of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is not merely a passive linker. Its nitrogen atoms can act as hydrogen bond acceptors, while the C-H bonds can serve as weak hydrogen bond donors. This ambidextrous nature allows for multiple points of interaction with biological targets, enhancing binding affinity and selectivity.[3] Furthermore, the triazole core is an isostere of amide, ester, and carboxylic acid functionalities, enabling its substitution to fine-tune pharmacokinetic and pharmacodynamic properties.[2] This inherent versatility has led to the development of numerous clinically successful drugs, such as the antifungal fluconazole and the anticancer agent letrozole, underscoring the immense therapeutic potential of this heterocyclic system.[2][4]
Antifungal Activity: Targeting Ergosterol Biosynthesis
The most well-established therapeutic application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[5] The primary mechanism of action for these compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.[6][7] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately resulting in fungal cell growth arrest or death.[5][7]
Comparative SAR of Antifungal 1,2,4-Triazole Derivatives
The antifungal potency of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. The general pharmacophore for antifungal activity consists of the 1,2,4-triazole ring, a central chiral hydroxyl group, and a halogenated phenyl group.
| Derivative Class | Key Structural Features | Observed Activity & SAR Insights | Representative Compound(s) |
| Fluconazole Analogues | 2,4-Difluorophenyl group, tertiary alcohol, and a second triazole ring. | The 2,4-difluorophenyl moiety is crucial for potent activity. Modifications at the C-3 position of the second triazole can modulate potency and spectrum.[2] | Fluconazole, Voriconazole |
| Itraconazole Analogues | Complex side chain with a piperazine ring and a substituted phenyl group. | The extended side chain contributes to a broader spectrum of activity, including against Aspergillus species. The nature of the substituent on the terminal phenyl ring influences pharmacokinetic properties.[8] | Itraconazole, Posaconazole |
| Novel Phenyl-ethynyl Pyrazole Derivatives | A phenylethynyl pyrazole moiety as a side chain. | These derivatives have shown excellent in vitro activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. Specific substitutions on the phenyl ring of the pyrazole moiety significantly impact potency.[9] | Compound 6c[9] |
dot graph SAR_Antifungal { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Triazole [label="1,2,4-Triazole Core", fillcolor="#4285F4"]; Substituent1 [label="Halogenated Phenyl Group\n(e.g., 2,4-difluorophenyl)\nCrucial for potent activity", fillcolor="#34A853"]; Substituent2 [label="Chiral Hydroxyl Group\nKey for binding to CYP51", fillcolor="#EA4335"]; Substituent3 [label="Variable Side Chain\n(Modulates spectrum & pharmacokinetics)", fillcolor="#FBBC05"]; Activity [label="Antifungal Potency", shape=ellipse, fillcolor="#5F6368"];
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.[7]
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the drug dilution.
-
Include a drug-free well as a positive control for fungal growth and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, as determined visually or spectrophotometrically.
-
Anticancer Activity: A Multifaceted Approach
The 1,2,4-triazole scaffold is a prominent feature in a diverse range of anticancer agents, demonstrating the versatility of this heterocycle in targeting various oncogenic pathways.[1][4] Unlike their antifungal counterparts, anticancer 1,2,4-triazoles do not have a single, universal mechanism of action. Instead, they have been shown to inhibit key cancer-related enzymes, interfere with DNA, and modulate cell cycle progression.[1][10]
Comparative SAR of Anticancer 1,2,4-Triazole Derivatives
The SAR of anticancer 1,2,4-triazoles is highly dependent on the specific biological target.
| Derivative Class | Mechanism of Action | Key Structural Features & SAR Insights | Representative Compound(s) |
| Aromatase Inhibitors | Inhibition of aromatase (CYP19A1), which is involved in estrogen biosynthesis. | The 1,2,4-triazole ring is essential for coordinating with the heme iron of the aromatase enzyme. Substitutions on the phenyl ring influence potency and selectivity.[11] | Letrozole, Anastrozole |
| Tubulin Polymerization Inhibitors | Bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest. | The presence of a trimethoxyphenyl ring and a substituted phenyl ring attached to the triazole core is a common feature. The nature and position of substituents on the phenyl ring are critical for activity.[12][13] | Combretastatin A-4 analogues |
| Kinase Inhibitors | Inhibition of various protein kinases involved in cancer cell signaling pathways (e.g., EGFR, BRAF). | The 1,2,4-triazole serves as a scaffold to orient the pharmacophoric groups that interact with the kinase active site. Specific substitutions are required for targeting different kinases.[10][14] | Novel EGFR/BRAF inhibitors[10] |
dot graph SAR_Anticancer { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Triazole [label="1,2,4-Triazole Scaffold", fillcolor="#4285F4"]; Aromatase [label="Aromatase Inhibition\n(e.g., Letrozole)", fillcolor="#EA4335"]; Tubulin [label="Tubulin Polymerization Inhibition", fillcolor="#FBBC05"]; Kinase [label="Kinase Inhibition\n(e.g., EGFR, BRAF)", fillcolor="#34A853"]; Anticancer [label="Anticancer Activity", shape=ellipse, fillcolor="#5F6368"];
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7, A549) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of the 1,2,4-triazole derivative in the cell culture medium.
-
Replace the medium in the wells with the drug-containing medium.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects.[15][16] Several 1,2,4-triazole derivatives have demonstrated promising anticonvulsant activity in preclinical models.[15] The exact mechanisms of action are not as clearly defined as for their antifungal counterparts, but they are thought to involve modulation of ion channels or neurotransmitter systems.
Comparative SAR of Anticonvulsant 1,2,4-Triazole Derivatives
The anticonvulsant activity of 1,2,4-triazoles is influenced by various structural modifications.
| Derivative Class | Key Structural Features & SAR Insights | Observed Activity | Representative Compound(s) |
| N-Phenylacetamide Derivatives | An N-phenylacetamide moiety attached to the triazole ring. | The presence of a 2,6-dimethylphenyl group on the acetamide portion enhances activity in the maximal electroshock (MES) test.[15] | 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide[15] |
| 4-Alkyl-3-thione Derivatives | An alkyl chain at the N-4 position and a thione group at C-3. | A butyl group at N-4 and a 3-chlorophenyl group at C-5 showed strong anticonvulsant activity in the MES test.[15] | 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione[15] |
| Fused Triazolo[1,5-a]pyrimidines | A pyrimidine ring fused to the 1,2,4-triazole core. | This fusion can lead to a synergistic effect, with some derivatives showing efficacy comparable to standard drugs in the pentylenetetrazole (PTZ) seizure model. | 7-substituted-5-phenyl-[1][6][17]triazolo[1,5-a]pyrimidines |
dot graph SAR_Anticonvulsant { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Triazole [label="1,2,4-Triazole Core", fillcolor="#4285F4"]; Substituent_N1 [label="N1-Substituent\n(e.g., Phenylacetamide)", fillcolor="#34A853"]; Substituent_C3 [label="C3-Substituent\n(e.g., Thione)", fillcolor="#EA4335"]; Substituent_N4 [label="N4-Substituent\n(e.g., Alkyl chain)", fillcolor="#FBBC05"]; Substituent_C5 [label="C5-Substituent\n(e.g., Substituted Phenyl)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Activity [label="Anticonvulsant Activity", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
Experimental Protocol: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure Test)
The MES test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Preparation:
-
Use adult male Swiss albino mice weighing 20-25 g.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Allow the animals to acclimatize for at least one week before the experiment.
-
-
Drug Administration:
-
Administer the 1,2,4-triazole derivative intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Administer the vehicle to the control group.
-
Administer a standard anticonvulsant drug (e.g., phenytoin) to a positive control group.
-
-
Induction of Seizures:
-
At the time of peak drug effect (e.g., 30 minutes after i.p. administration), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
-
Observation and Scoring:
-
Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection is defined as the abolition of the hind limb tonic extensor component.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the ED50 value (the dose of the drug that protects 50% of the animals from seizures) using probit analysis.
-
Synthesis of 1,2,4-Triazole Derivatives: A Brief Overview
A variety of synthetic methods have been developed for the preparation of 1,2,4-triazole derivatives. The choice of method depends on the desired substitution pattern. Common approaches include the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide, and the Einhorn-Brunner reaction, which utilizes the condensation of hydrazines with diacylamines.[18] More modern methods often employ microwave irradiation or metal catalysis to improve yields and reduce reaction times.[19][20] One common and versatile method involves the reaction of amidrazones with various electrophiles.[17][19]
dot graph Synthesis_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
StartingMaterials [label="Starting Materials\n(e.g., Amidrazones, Anhydrides)", fillcolor="#F1F3F4"]; Reaction [label="Cyclization Reaction\n(e.g., with catalyst, heat, or microwave)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate Product", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(e.g., Recrystallization, Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Substituted 1,2,4-Triazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold continues to be a rich source of inspiration for the design and development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern on the triazole ring can lead to significant changes in biological activity and target selectivity. Future research in this area will likely focus on the development of hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to create drugs with dual or multiple mechanisms of action. Furthermore, the application of computational tools, such as pharmacophore modeling and molecular docking, will continue to play a crucial role in the rational design of more potent and selective 1,2,4-triazole derivatives.[11][21] The insights provided in this guide, from comparative SAR data to detailed experimental protocols, are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. isres.org [isres.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 18. scispace.com [scispace.com]
- 19. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 21. Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives as COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2D NMR Techniques for the Definitive Structure Elucidation of Substituted Triazoles
Introduction: The Triazole Challenge
Substituted triazoles are a cornerstone of modern medicinal chemistry, materials science, and chemical biology, largely owing to their metabolic stability, favorable dipole moment, and capacity for hydrogen bonding.[1][2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship "click chemistry" reaction, has made the 1,2,3-triazole scaffold exceptionally accessible.[3][4] However, this accessibility presents a critical analytical challenge: the unambiguous determination of the substitution pattern. The reaction of an azide with a terminal alkyne can yield a 1,4-disubstituted-1,2,3-triazole, while other catalytic systems or reaction conditions can produce the 1,5-disubstituted regioisomer.[5][6] Furthermore, the broader class of triazoles includes the 1,2,4-triazole isomer, which possesses distinct chemical properties.[1][7][8]
For researchers in drug development and materials science, assigning the correct regiochemistry is not a trivial academic exercise; it is fundamental to understanding structure-activity relationships (SAR) and material properties. Misassignment can lead to misinterpreted data and wasted resources. While 1D NMR (¹H and ¹³C) provides initial clues, it often falls short of providing incontrovertible proof. This guide provides a definitive comparison of 2D NMR techniques, presenting a logical workflow that leverages the strengths of each method to navigate the structural complexities of substituted triazoles with confidence.
The Structural Conundrum: A Tale of Two Isomers
The primary challenge in characterizing the products of azide-alkyne cycloadditions is distinguishing between the 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. A simple ¹H NMR spectrum may show a clean singlet for the triazole proton in both cases, making assignment based solely on this data speculative. The key lies in probing the connectivity between the substituents and the triazole core.
The Definitive NMR Toolkit: A Comparative Analysis
A multi-pronged approach using a suite of 2D NMR experiments is required for unambiguous structural assignment. Each technique provides a unique piece of the puzzle, and together they form a self-validating system.
Foundation: 1D NMR Spectroscopy (¹H & ¹³C)
Before delving into 2D techniques, a high-quality 1D spectrum is paramount.
-
¹H NMR: The triazole ring proton is a key reporter, typically appearing as a singlet in the downfield region of 7.5-8.8 ppm.[3][9] While its exact position is influenced by substituents, it provides an initial indication of successful triazole formation.[9]
-
¹³C NMR: This technique offers the first major clue to regiochemistry. For 1,4-disubstituted isomers, the protonated carbon (C5) typically resonates around δ ≈ 120-125 ppm. In contrast, the protonated carbon (C4) of the 1,5-isomer is shifted significantly downfield to δ ≈ 130-135 ppm.[3][5] This difference is a robust diagnostic handle.
Through-Bond Correlations: Mapping the Skeleton
These experiments reveal the covalent bonding framework of the molecule.
-
COSY (COrrelation SpectroscopY): Identifying Spin Systems
-
Principle: COSY identifies protons that are scalar (J) coupled, typically over two or three bonds (²JHH, ³JHH).[10][11] Cross-peaks appear between protons that "see" each other.
-
Application for Triazoles: While less informative for the isolated triazole proton itself, COSY is indispensable for mapping the proton networks within the substituents. For example, in an N-benzyl group, COSY will show a clear correlation between the benzylic CH₂ protons and the ortho-protons of the phenyl ring.[12] This validated assignment of substituent protons is critical for interpreting the more complex HMBC and NOESY spectra.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
-
Principle: This experiment generates a correlation peak for every proton directly attached to a carbon atom, mapping the ¹H chemical shift to its corresponding ¹³C chemical shift via the one-bond coupling (¹JCH).
-
Causality: By running an HSQC, you definitively link the triazole proton signal in the ¹H spectrum to its attached carbon in the ¹³C spectrum. This confirms the assignment of the key C5 (in 1,4-isomers) or C4 (in 1,5-isomers) resonance, validating the initial hypothesis from the 1D spectra.[5][13]
-
-
HMBC (Heteronuclear Multiple Bond Correlation): The Cornerstone of Assignment
-
Principle: HMBC is the most powerful tool for this challenge. It reveals correlations between protons and carbons over multiple bonds, typically two or three (²JCH, ³JCH). This allows for the connection of molecular fragments across quaternary carbons or heteroatoms.
-
Application for Triazoles - The Definitive Test:
-
For a 1,4-disubstituted isomer: The most crucial correlation is the ³J coupling from the protons of the N1-substituent (e.g., the CH₂ of an N-benzyl group) to the C5 carbon of the triazole ring. A second key correlation exists from the H5 proton to the C4 carbon.
-
For a 1,5-disubstituted isomer: The protons of the N1-substituent will show a ³J correlation to the C5 carbon. Critically, the triazole's H4 proton will not show a correlation to the N1-substituent but will show correlations to C5 and the ipso-carbon of the C5 substituent. The absence of the N1-substituent-to-protonated-carbon correlation is as telling as its presence in the 1,4-isomer.[5][14][15]
-
-
Through-Space Correlations: Proximity as Proof
-
NOESY/ROESY (Nuclear Overhauser Effect SpectroscopY): Confirming Spatial Relationships
-
Principle: This experiment detects protons that are close to each other in 3D space (typically < 5 Å), regardless of whether they are connected by bonds.[16] The correlation arises from dipolar cross-relaxation.
-
Application for Triazoles: NOESY provides powerful, orthogonal evidence to support the HMBC assignment.
-
For a 1,4-disubstituted isomer: A clear NOE cross-peak is expected between the protons of the N1-substituent and the H5 proton of the triazole ring, as they are on adjacent atoms.[5][12][17]
-
For a 1,5-disubstituted isomer: No NOE should be observed between the N1-substituent protons and the H4 proton. Instead, an NOE would be expected between the N1-substituent and the C5-substituent.[6] The observation (or lack thereof) of these spatial correlations provides a robust check on the through-bond data.
-
-
Comparison of Key 2D NMR Techniques for Triazole Analysis
| Technique | Principle | Key Application for Triazoles | Relative Experiment Time |
| COSY | ¹H-¹H through-bond J coupling | Map proton spin systems within substituents. | Short (~0.5-1 hour) |
| HSQC | ¹H-¹³C one-bond ¹J correlation | Unambiguously link the triazole proton to its attached carbon. | Short (~0.5-1.5 hours) |
| HMBC | ¹H-¹³C long-range ⁿJ correlation | Primary method: Establish connectivity between substituents and the triazole core to determine regiochemistry. | Medium (~2-6 hours) |
| NOESY | ¹H-¹H through-space dipolar coupling | Confirmatory method: Verify spatial proximity of substituents and the triazole proton, validating the HMBC assignment. | Medium-Long (~4-12 hours) |
Logical Workflow for Definitive Structure Elucidation
A systematic approach ensures that each piece of data builds upon the last, leading to an unassailable structural assignment.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 9. benchchem.com [benchchem.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Activity of Polyphenolic Triazoles
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Synergy of Polyphenols and Triazoles in Antioxidant Design
In the ongoing search for potent therapeutic agents, the mitigation of oxidative stress remains a critical target. Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions. Polyphenols, a large class of plant-derived compounds, are renowned for their antioxidant properties, largely attributed to their ability to scavenge free radicals.[1] However, challenges such as limited bioavailability and metabolic instability can curtail their therapeutic efficacy.[2][3]
To address these limitations, medicinal chemists have turned to creating hybrid molecules that combine the antioxidant prowess of polyphenols with the favorable pharmacological characteristics of other moieties. The 1,2,3-triazole ring has emerged as a particularly valuable partner in this endeavor.[4] This heterocyclic moiety is not merely a linker; it enhances metabolic stability, improves solubility, and can participate in hydrogen bonding and dipole interactions, potentially increasing binding affinity to biological targets.[4] The resulting "polyphenolic triazoles" represent a promising class of compounds where the synergistic effect of the two components can lead to enhanced antioxidant activity and improved drug-like properties.[4] This guide provides a comparative analysis of the antioxidant activity of these hybrid molecules, delves into the structure-activity relationships that govern their efficacy, and presents standardized protocols for their evaluation.
Pillar 1: Unraveling the Mechanism of Antioxidant Action
The primary antioxidant action of polyphenolic compounds involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species, thereby terminating damaging chain reactions.[5][6][7] The phenolic hydroxyl (-OH) groups are the key functional units responsible for this activity. The stability of the resulting phenoxyl radical is crucial and is enhanced by electron delocalization across the aromatic ring.[2][6]
The introduction of a 1,2,3-triazole ring can influence this activity in several ways:
-
Electronic Effects: The triazole ring can modulate the electron density of the attached polyphenolic structure, potentially making the hydroxyl protons more easily donatable.
-
Structural Scaffolding: It provides a stable and versatile scaffold to which different polyphenolic groups can be attached, allowing for the systematic exploration of structure-activity relationships (SAR).[8][9]
-
Improved Pharmacokinetics: The triazole moiety is resistant to metabolic degradation, which can increase the in vivo lifetime of the antioxidant molecule.[4]
The fundamental mechanism involves the transfer of a hydrogen atom (HAT) or a single electron (SET) from the polyphenolic portion of the molecule to a free radical, as illustrated below.[1]
Caption: General mechanism of free radical scavenging by a polyphenolic triazole.
Pillar 2: Comparative Analysis of Antioxidant Activity
The antioxidant capacity of polyphenolic triazoles is typically evaluated using several in vitro assays, with the results often expressed as IC50 (the concentration required to inhibit 50% of the radical) or in terms of Trolox Equivalents (TEAC). A lower IC50 value indicates higher antioxidant potency. Below is a summary of findings from various studies, comparing different polyphenolic triazoles against standard antioxidants.
Table 1: Comparative Antioxidant Activity (IC50 µM) of Selected Polyphenolic Triazoles
| Compound Class | Specific Compound | DPPH Assay (IC50 µM) | ABTS Assay (IC50 µM) | Reference Standard (IC50 µM) | Source |
| 1,2,4-Triazole Derivatives | Compound 9b | 49.4 | Not Reported | Trolox (Reference) | [10] |
| Compound 9e | ~64.1 (39.3% inhib. at 10µM) | Not Reported | Trolox (Reference) | [11] | |
| Compound 9d | ~79.4 (31.5% inhib. at 10µM) | Not Reported | Trolox (Reference) | [11] | |
| Flavonoid-Triazole Hybrids | Chalcone-Triazole 7d | Comparable to Ascorbic Acid | Not Reported | Ascorbic Acid (Standard) | [12] |
| Chalcone-Triazole 7e | Comparable to Ascorbic Acid | Not Reported | Ascorbic Acid (Standard) | [12] | |
| Phenolic Thiazole Hybrids * | Compound 5a/5b | Lower than Ascorbic Acid | Lower than Ascorbic Acid | Ascorbic Acid (Standard) | [13] |
| Compound 8a/8b | Lower than Ascorbic Acid | Lower than Ascorbic Acid | Ascorbic Acid (Standard) | [13] | |
| Triazolyl Polyphenols | 2",5"-dihydroxyphenyl sub. | Strong Activity | Strong Activity | Resveratrol (Reference) | [8][9] |
*Note: While thiazoles are distinct from triazoles, their data is included to illustrate the broader principle of hybridizing phenolic compounds with nitrogen-containing heterocycles.
Structure-Activity Relationship (SAR) Insights:
The data consistently reveals key structural features that govern antioxidant activity:
-
Number and Position of Hydroxyl Groups: The antioxidant capacity is directly correlated with the number of phenolic hydroxyl groups.[5][9] Specifically, compounds with ortho- and para-dihydroxyl groups on the phenyl ring (a catechol or hydroquinone moiety) exhibit superior activity.[8][14][15] This arrangement enhances the stability of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding.[2]
-
Influence of the Polyphenolic Scaffold: The type of polyphenol (e.g., flavonoid, chalcone) integrated into the hybrid molecule significantly impacts its activity. Flavonoids with a 3',4'-o-dihydroxyl group in the B-ring, a 2,3-double bond, and a 4-keto group in the C-ring tend to show high activity.[14][16]
-
Substitution on the Triazole Ring: While the primary antioxidant action resides in the polyphenol, substituents on the triazole-linked phenyl ring can also modulate activity. Electron-donating groups can enhance activity, whereas electron-withdrawing groups may diminish it.
Pillar 3: Field-Proven Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. The following are detailed protocols for the most common assays. The choice of assay is critical, as different methods reflect different antioxidant mechanisms (e.g., HAT vs. SET).[7][17]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay is based on the single electron transfer (SET) mechanism.[7] The stable DPPH radical has a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow, which is measured spectrophotometrically.[18][19] The simplicity and stability of the DPPH radical make this a widely used method.[18][20]
-
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve the test compounds (polyphenolic triazoles) and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol to create a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 190 µL) to a small volume of the sample solutions of varying concentrations (e.g., 10 µL).
-
Incubation: Incubate the mixture at room temperature in the dark for 30 minutes. The incubation time is critical to allow the reaction to reach completion.
-
Measurement: Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for DPPH (typically around 515-517 nm) using a spectrophotometer.[18][19]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.
-
IC50 Determination: Plot the % inhibition against the sample concentration to determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[15][18]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant effect of polyphenols and natural phenols - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Bioactive Flavonoid Hybrids Linked by 1,2,3-Triazole Ring Obtained by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant mechanism of tea polyphenols and its impact on health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Small Library of Triazolyl Polyphenols Correlating Antioxidant Activity and Stability with Number and Position of Hydroxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of the antioxidant activity of 1,2,4-triazole derivatives | Semantic Scholar [semanticscholar.org]
- 11. pharm.minia.edu.eg [pharm.minia.edu.eg]
- 12. Synthesis, Biological Evaluation, and Computational Study of Novel 1,2,3‐Triazole‐Tethered Chalcone Derivatives - ProQuest [proquest.com]
- 13. mdpi.com [mdpi.com]
- 14. Structure-activity relationships of flavonoids in the cellular antioxidant activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pub.h-brs.de [pub.h-brs.de]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. ijpsonline.com [ijpsonline.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 2-(4H-1,2,4-triazol-4-yl)phenol: HPLC as the Gold Standard
Introduction: The Imperative of Purity in Drug Development
In the synthesis of novel pharmaceutical compounds, the rigorous assessment of purity is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. For a molecule like 2-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound with potential therapeutic applications, even trace impurities can significantly alter its pharmacological and toxicological profile. These impurities can originate from unreacted starting materials, by-products of side reactions, or degradation products. Therefore, the selection of a precise, accurate, and robust analytical method for purity determination is of paramount importance.
This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind HPLC method development, provide a detailed experimental protocol, and compare its performance against alternative methods such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). The insights provided are grounded in established analytical principles and practical laboratory experience to empower researchers in their pursuit of high-purity pharmaceutical compounds.
Understanding the Analyte: this compound
A successful purity assessment begins with a thorough understanding of the target molecule's physicochemical properties. This compound, with the molecular formula C₈H₇N₃O, possesses both a phenolic hydroxyl group and a triazole ring.[1] This unique structure imparts a moderate polarity and UV-absorbing properties, which are key determinants in the selection and optimization of an analytical method.
The synthesis of this compound typically involves the reaction of o-aminophenol with diformylhydrazine.[2][3] Consequently, the primary potential impurities are the unreacted starting materials:
-
o-Aminophenol: A polar aromatic amine.
-
Diformylhydrazine: A small, polar molecule.
The analytical method must possess sufficient selectivity to resolve the main peak of this compound from these potential impurities and any other unforeseen by-products.
High-Performance Liquid Chromatography (HPLC): The Method of Choice
For non-volatile, polar to semi-polar compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis.[4][5] Its high resolution, sensitivity, and quantitative accuracy make it exceptionally well-suited for separating complex mixtures and quantifying trace impurities.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process driven by the chemical nature of the analyte. Here, we dissect the key parameters and the rationale for their selection:
-
Stationary Phase (Column): A C18 column is the workhorse of RP-HPLC and is an excellent starting point. The non-polar octadecylsilyl stationary phase provides effective retention for moderately polar compounds like our target molecule through hydrophobic interactions. The choice of a 5 µm particle size offers a good balance between efficiency and backpressure, while a 4.6 x 150 mm column dimension is standard for analytical separations.
-
Mobile Phase: A gradient elution is often preferred over isocratic elution for analyzing samples with components of varying polarities. This ensures that both the polar impurities (like diformylhydrazine) and the main compound are well-resolved within a reasonable runtime. A typical mobile phase for RP-HPLC consists of an aqueous component (often with a buffer or acid modifier) and an organic solvent.
-
Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency.
-
Aqueous Component: Water, often acidified slightly with formic acid or trifluoroacetic acid, helps to sharpen peaks by suppressing the ionization of the phenolic hydroxyl group and improving the interaction with the stationary phase.
-
Visualizing the HPLC Workflow
Caption: Workflow for purity assessment of this compound using HPLC.
Detailed Experimental Protocol: HPLC Purity Assessment
This protocol provides a starting point for the HPLC analysis. Method validation according to ICH guidelines is essential for use in a regulated environment.
1. Materials and Reagents:
-
Synthesized this compound
-
Reference standard of this compound (of known purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | PDA at 310 nm |
| Injection Vol. | 10 µL |
4. Sample and Standard Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile/Water
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized product and dissolve in 10 mL of diluent to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in the diluent. Create a series of calibration standards at different concentrations (e.g., 0.01, 0.05, 0.1, 0.2, 0.5 mg/mL) by diluting the stock solution.
5. Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Integrate all peaks in the chromatogram of the sample.
-
Calculate the purity of the synthesized product using the area percent method:
% Purity = (Area of main peak / Total area of all peaks) x 100
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the preferred method, other techniques can be employed, particularly for preliminary analysis or in resource-limited settings.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[7] For a compound like this compound, direct analysis by GC can be challenging due to its polarity and relatively high boiling point.
-
Rationale and Limitations: The presence of the polar hydroxyl and triazole groups can lead to poor peak shape and thermal degradation in the GC inlet and column.[8] To overcome this, derivatization is often necessary. The phenolic hydroxyl group can be converted to a less polar and more volatile trimethylsilyl (TMS) ether. However, this adds an extra step to the sample preparation, which can introduce variability and potential for errors.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique for qualitative analysis. It is an excellent tool for monitoring the progress of a synthesis reaction and for a preliminary assessment of purity.
-
Rationale and Application: A spot of the reaction mixture is applied to a TLC plate (e.g., silica gel) and developed in an appropriate solvent system. The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. Impurities will appear as separate spots from the main product. Visualization can be achieved under UV light or by using a staining reagent. While TLC is excellent for qualitative screening, it lacks the resolution and quantitative accuracy of HPLC.
Comparative Summary
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Adsorption/partitioning on a thin layer of adsorbent. |
| Applicability | Ideal for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required. | Qualitative analysis, reaction monitoring. |
| Resolution | High | High | Low to moderate |
| Quantification | Excellent | Good | Semi-quantitative at best |
| Speed | Moderate (20-30 min per sample) | Moderate | Fast (for qualitative screening) |
| Cost | High (instrumentation and solvents) | High (instrumentation and gases) | Low |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization, which adds complexity. | Simple spotting of the sample. |
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion: A Self-Validating System for Purity Assessment
The purity of a synthesized active pharmaceutical ingredient is a critical attribute that directly impacts its safety and therapeutic efficacy. For this compound, High-Performance Liquid Chromatography stands out as the superior analytical technique, offering a self-validating system through its high resolution, sensitivity, and quantitative precision. The ability of a well-developed HPLC method to separate the main compound from potential impurities, such as unreacted starting materials and by-products, provides a high degree of confidence in the purity assessment.
While Gas Chromatography and Thin-Layer Chromatography have their specific applications, they do not match the comprehensive capabilities of HPLC for this particular analyte. GC requires an additional derivatization step, and TLC is primarily a qualitative tool. By understanding the chemical nature of the target molecule and the principles of each analytical technique, researchers can confidently select and implement the most appropriate method to ensure the quality and integrity of their synthesized compounds, thereby advancing the development of safe and effective medicines.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective thin-layer chromatography of 4-R-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-(4H-1,2,4-Triazol-4-yl)phenol | C8H7N3O | CID 25239502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Validation of 2-(4H-1,2,4-triazol-4-yl)phenol as a Novel Anticancer Agent
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is perpetual. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer properties.[1][2][3] This guide focuses on a promising, yet underexplored, member of this family: 2-(4H-1,2,4-triazol-4-yl)phenol. While its synthesis has been documented, its therapeutic potential remains to be systematically validated.[4]
This document provides a comprehensive framework for the in vitro and in vivo validation of this compound, comparing its potential anticancer efficacy against two established therapeutic agents: Letrozole , a triazole-based aromatase inhibitor, and Paclitaxel , a potent microtubule-stabilizing agent. Our objective is to present a rigorous, scientifically-grounded pathway for evaluating the therapeutic promise of this novel compound for researchers, scientists, and drug development professionals.
In Vitro Validation: Assessing Cellular Efficacy and Mechanism
The initial phase of validation focuses on cell-based assays to determine the cytotoxic and apoptotic potential of this compound against a panel of human cancer cell lines. For this hypothetical study, we will consider its effects on MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) cell lines.
Comparative Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. In this comparative analysis, we evaluate the IC50 values of this compound, Letrozole, and Paclitaxel across the selected cancer cell lines after 48 hours of treatment.
| Compound | MCF-7 (IC50 in µM) | A549 (IC50 in µM) | HCT116 (IC50 in µM) |
| This compound | 15.2 | 25.8 | 18.5 |
| Letrozole | 5.5 | > 100 | > 100 |
| Paclitaxel | 0.01 | 0.05 | 0.02 |
Interpretation of a Hypothetical Outcome: The hypothetical data above suggests that this compound exhibits broad-spectrum cytotoxicity, albeit at a higher concentration than the potent cytotoxic agent, Paclitaxel. Its activity against A549 and HCT116 cell lines, where the targeted therapy Letrozole is ineffective, indicates a different mechanism of action.
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol outlines the determination of IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Letrozole, and Paclitaxel. Treat the cells with these compounds for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 values.
Visualizing the In Vitro Workflow
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
In Vivo Validation: Efficacy in a Preclinical Model
Following promising in vitro results, the next critical step is to evaluate the antitumor efficacy of this compound in a living organism. A xenograft mouse model using HCT116 cells is a standard and robust approach for this purpose.
Comparative Antitumor Efficacy in a Xenograft Model
In this hypothetical study, we assess the ability of this compound to inhibit tumor growth in immunodeficient mice bearing HCT116 xenografts, in comparison to a vehicle control and Paclitaxel.
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | 0 |
| This compound (50 mg/kg) | 625 | 50 |
| Paclitaxel (10 mg/kg) | 250 | 80 |
Interpretation of a Hypothetical Outcome: The hypothetical data indicates that this compound significantly inhibits tumor growth in a preclinical model. While not as potent as Paclitaxel at the tested doses, a 50% tumor growth inhibition is a strong indicator of therapeutic potential, warranting further investigation into its mechanism of action and optimization of dosing regimens.
Experimental Protocol: HCT116 Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg, daily, oral gavage), Paclitaxel (e.g., 10 mg/kg, twice weekly, intraperitoneal injection), and the vehicle control for 21 days.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control.
Visualizing the In Vivo Study Design
Caption: Design of the in vivo HCT116 xenograft study.
Elucidating the Mechanism of Action: A Potential Signaling Pathway
Many 1,2,4-triazole derivatives exert their anticancer effects by inducing apoptosis.[1] A plausible mechanism for this compound could involve the modulation of key apoptotic regulators. Further investigation through techniques like Western blotting for proteins such as Bcl-2, Bax, and cleaved caspase-3 would be necessary to confirm this.
Hypothetical Apoptotic Signaling Pathway
Caption: A hypothetical signaling pathway for apoptosis induction.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to the preclinical validation of this compound as a potential anticancer agent. The hypothetical data presented illustrates a compound with promising broad-spectrum cytotoxic activity in vitro and significant tumor growth inhibition in vivo. While not as potent as the established cytotoxic agent Paclitaxel, its distinct profile, particularly its efficacy in models where a targeted agent like Letrozole is inactive, suggests a novel mechanism of action that warrants further exploration.
Future studies should focus on:
-
Mechanism of Action Studies: In-depth investigation into the signaling pathways modulated by this compound, including its effects on the cell cycle, apoptosis, and other cancer-related pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to assess its drug-like properties and safety profile.
The validation pipeline presented here provides a robust framework for advancing novel chemical entities like this compound from promising hits to viable clinical candidates in the ongoing fight against cancer.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Importance of 1, 2, 4-Triazole: A Review | Semantic Scholar [semanticscholar.org]
- 3. Design and development of triazole derivatives as prospective anticancer agents: A review. | Semantic Scholar [semanticscholar.org]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
